4-Benzyloxy-3-chloronitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-nitro-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGQYXJMQHAREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308874 | |
| Record name | 4-Benzyloxy-3-chloronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50508-54-8 | |
| Record name | 50508-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzyloxy-3-chloronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Benzyloxy-3-chloronitrobenzene chemical properties
An In-depth Technical Guide to 4-Benzyloxy-3-chloronitrobenzene: Properties, Synthesis, and Applications in Chemical Research
Abstract
This compound is a substituted aromatic compound of significant interest in the field of organic synthesis. Characterized by a benzene ring functionalized with benzyloxy, chloro, and nitro groups, this molecule serves as a versatile intermediate in the construction of more complex chemical entities, particularly within the pharmaceutical and materials science sectors. Its strategic combination of functional groups allows for a range of chemical transformations, most notably the reduction of the nitro group to an amine, which opens pathways to a diverse array of bioactive molecules and chemical scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, details validated synthetic methodologies and the mechanistic principles behind them, explores its key chemical reactions, and discusses its applications in research and drug development. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Compound Identification and Structure
This compound is an organic compound whose structure is key to its reactivity and utility. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating potential of the benzyloxy ether linkage, creates a unique electronic profile that dictates its chemical behavior.
Table 1: Compound Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(Benzyloxy)-2-chloro-4-nitrobenzene[1] |
| Synonyms | This compound, 2-chloro-4-nitro-1-phenylmethoxybenzene[1] |
| CAS Number | 50508-54-8[1][2][3] |
| Molecular Formula | C₁₃H₁₀ClNO₃[1][2] |
| Molecular Weight | 263.68 g/mol [1][2][4] |
// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituent nodes O_benzyloxy [label="O", fontcolor="#EA4335"]; CH2 [label="CH₂"]; C_benzyl_ring [label="", shape=point, width=0]; // Phenyl group attachment point Cl [label="Cl", fontcolor="#34A853"]; N [label="N", fontcolor="#4285F4"]; O1_nitro [label="O", fontcolor="#EA4335"]; O2_nitro [label="O⁻", fontcolor="#EA4335"]; plus [label="+", pos="1.4,1.1!", fontcolor="#4285F4"];
// Benzene ring edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent edges C1 -- O_benzyloxy; O_benzyloxy -- CH2; CH2 -- C_benzyl_ring; C2 -- Cl; C4 -- N; N -- O1_nitro [style=double]; N -- O2_nitro;
// Phenyl group (represented as a node for simplicity) benzyl_ring [label="Ph", pos="3.5,0.2!", shape=circle, style=dashed]; C_benzyl_ring -- benzyl_ring [style=invis];
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O_benzyloxy [pos="0,2!"]; CH2 [pos="1.2,2!"]; C_benzyl_ring [pos="2.2,2!"]; Cl [pos="-1.74,1!"]; N [pos="0,-2!"]; O1_nitro [pos="-0.8,-2.5!"]; O2_nitro [pos="0.8,-2.5!"];
}
Caption: Chemical structure of this compound.Physicochemical and Spectroscopic Properties
The physical properties of this compound are consistent with a substituted aromatic nitro compound of its molecular weight. It is a solid at room temperature with a relatively high melting point and low solubility in water.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Physical State | Solid, Crystalline Powder | [5][6] |
| Appearance | Light yellow | [5] |
| Melting Point | 115-119 °C | [3][4] |
| Boiling Point | 403.2 °C at 760 mmHg | [4] |
| Density | 1.332 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like acetone, ether, and hot ethanol. | [4][6] |
| Flash Point | 197.6 °C |[4] |
Spectroscopic Profile
While specific spectral data requires experimental acquisition, the expected spectroscopic characteristics can be inferred from the molecule's structure:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the main benzene ring and the benzyl group, as well as a characteristic singlet for the methylene (-CH₂-) protons of the benzyloxy group. The aromatic region would be complex due to the substitution pattern.
-
¹³C NMR: The spectrum would display 13 unique carbon signals, corresponding to each carbon atom in the asymmetric molecule. Key signals would include those for the carbon atoms attached to the oxygen, chlorine, and nitro groups.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be visible for the N-O stretching of the nitro group (typically strong bands around 1520 cm⁻¹ and 1340 cm⁻¹), C-O-C stretching of the ether linkage, C-Cl stretching, and C=C stretching of the aromatic rings.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 263, with a characteristic M+2 peak at m/z 265 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely include the loss of the benzyl group and the nitro group.
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the high activation of the benzene ring by the strongly electron-withdrawing nitro group.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)
This synthesis involves the displacement of a fluoride ion from 3-chloro-4-fluoronitrobenzene by the benzyl alcoholate anion.[7]
Causality Behind Experimental Choice: The choice of 3-chloro-4-fluoronitrobenzene as a starting material is deliberate. The nitro group, being para to the fluorine atom, strongly activates the ring towards nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex. Fluorine is an excellent leaving group in SₙAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic, despite the C-F bond being strong.
// Nodes start1 [label="3-Chloro-4-fluoronitrobenzene", shape=oval, style=filled, fillcolor="#F1F3F4"]; start2 [label="Benzyl Alcohol", shape=oval, style=filled, fillcolor="#F1F3F4"]; reagent [label="Base (e.g., K₂CO₃, NaH)\nin Solvent (e.g., DMF, THF)", shape=box, style=filled, fillcolor="#F1F3F4"]; reaction [label="SₙAr Reaction\n(Heating)", shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup\n& Extraction", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Recrystallization)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound", shape=egg, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start1 -> reaction; start2 -> reaction; reagent -> reaction; reaction -> workup; workup -> purification; purification -> product; }
Caption: General workflow for the SₙAr synthesis of the title compound.Detailed Experimental Protocol (Illustrative)
-
Preparation: To a solution of benzyl alcohol (1.1 equivalents) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 20-30 minutes to form the potassium benzylate nucleophile.
-
Reaction: Add 3-chloro-4-fluoronitrobenzene (1.0 equivalent) to the mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual DMF.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The primary value of this compound lies in its potential for further chemical transformation, making it a valuable building block for more complex molecules.
Reduction of the Nitro Group
The most significant reaction of this compound is the reduction of the nitro group to a primary amine, yielding 4-benzyloxy-3-chloroaniline . This transformation is a cornerstone of its utility in drug development, as anilines are precursors to a vast number of heterocyclic and functionalized structures.
Causality Behind Reagent Choice:
-
Tin(II) Chloride (SnCl₂/HCl): A classic and reliable method that works well for many nitroarenes. It is effective but produces tin waste that requires careful disposal.
-
Iron/Acetic Acid (Fe/CH₃COOH) or Fe/HCl: A cost-effective and common industrial method (Bechamp reduction).[8] It is generally high-yielding and environmentally safer than other metal-acid systems.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a very clean method, producing only water as a byproduct. However, care must be taken, as the benzyl C-O bond can sometimes be cleaved under harsh hydrogenation conditions (hydrogenolysis).
// Nodes start [label="4-Benzyloxy-3-\nchloronitrobenzene", style=filled, fillcolor="#F1F3F4"]; product [label="4-Benzyloxy-3-\nchloroaniline", style=filled, fillcolor="#F1F3F4"]; next_step [label="Further Functionalization\n(e.g., Amide Coupling,\nCyclization Reactions)", shape=ellipse, style="filled,dashed", fillcolor="#FFFFFF"];
// Edges start -> product [label="[H]\n(e.g., Fe/HCl, SnCl₂, H₂/Pd-C)"]; product -> next_step [style=dashed, color="#5F6368"]; }
Caption: Key reductive transformation of this compound.Detailed Experimental Protocol: Nitro Group Reduction (Illustrative)
-
Setup: Suspend this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Reagent Addition: Add concentrated hydrochloric acid, followed by portion-wise addition of tin(II) chloride dihydrate (3-4 equivalents) while stirring. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~8-9). A precipitate of tin salts will form.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 4-benzyloxy-3-chloroaniline can be purified by column chromatography or recrystallization.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a critical intermediate. Its derivatives, particularly the corresponding aniline, are scaffolds for a variety of targets.
-
Pharmaceutical Scaffolds: The resulting 4-benzyloxy-3-chloroaniline is a valuable precursor in medicinal chemistry.[9] The aniline moiety can be readily acylated, alkylated, or used in cyclization reactions to form heterocycles, which are prevalent in drug molecules.
-
Bioactive Pharmacophores: The benzyloxy group itself is a recognized pharmacophore in various drug classes. For instance, benzyloxy chalcone motifs have been investigated as potent and selective monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases.[10] The presence of this group in the intermediate allows for its incorporation into final drug candidates.
-
Dye and Material Synthesis: Derivatives of chloronitrobenzenes are widely used as intermediates in the synthesis of dyes, pigments, and rubber chemicals.[6][11][12] While specific applications for this particular molecule are less documented, its structural motifs are relevant to these fields.
Safety, Handling, and Storage
As with all nitroaromatic compounds, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) should always be consulted, the following guidelines are based on structurally related chemicals.[5][13][14][15]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
-
Conclusion
This compound is a strategically designed chemical intermediate whose value is realized through its subsequent chemical transformations. Its synthesis via nucleophilic aromatic substitution is efficient and well-understood. The compound's true utility is unlocked through the reduction of its nitro group, providing access to the versatile 4-benzyloxy-3-chloroaniline intermediate. This pathway makes it a significant building block for researchers in organic synthesis and medicinal chemistry, enabling the construction of novel and complex molecules for a wide range of scientific applications. Proper handling and adherence to safety protocols are essential when working with this and related nitroaromatic compounds.
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Oxford Lab Chem. material safety data sheet - ortho chloro nitro benzene (oncb). [Link]
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IARC Publications. 2-CHLORONITROBENZENE, 3-CHLORONITROBENZENE, AND 4-CHLORONITROBENZENE. [Link]
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Quora. Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?. [Link]
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NCBI Bookshelf. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. [Link]
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NCBI Bookshelf. Exposure Data - Some nitrobenzenes and other industrial chemicals. [Link]
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Wikipedia. 3-Nitrochlorobenzene. [Link]
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National Institutes of Health (NIH). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]
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MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
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4-Benzyloxy-3-chloronitrobenzene CAS number 50508-54-8
An In-Depth Technical Guide to 4-Benzyloxy-3-chloronitrobenzene (CAS No. 50508-54-8)
Authored by Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and advanced organic synthesis. It provides an in-depth exploration of this compound, covering its synthesis, chemical properties, reactivity, and critical applications as a synthetic intermediate.
Core Compound Identification and Physicochemical Properties
This compound is an aromatic ether derivative that serves as a valuable building block in organic chemistry. Its structure features a benzene ring substituted with a benzyloxy group, a chlorine atom, and a nitro group, leading to specific reactivity patterns that are useful in multi-step syntheses.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| CAS Number | 50508-54-8 | [1][2][3] |
| IUPAC Name | 1-(Benzyloxy)-2-chloro-4-nitrobenzene | [1] |
| Synonyms | 2-Chloro-4-nitro-1-phenylmethoxybenzene, 4-Benzyloxy-3-chloro-nitrobenzene | [1] |
| Molecular Formula | C₁₃H₁₀ClNO₃ | [1][3] |
| Molecular Weight | 263.68 g/mol | [1][3] |
| Melting Point | 115-119 °C | [2][3] |
| Boiling Point | 403.2 °C at 760 mmHg | [3] |
| Density | 1.332 g/cm³ | [3] |
| Flash Point | 197.6 °C | [3][4] |
| XLogP3 | 4.4 | [3] |
| Appearance | Off-white crystalline solid (typical) | [5] |
Strategic Synthesis Methodologies
The synthesis of this compound can be approached via two primary, mechanistically distinct pathways. The choice of method often depends on the availability and cost of starting materials.
Pathway A: Williamson Ether Synthesis
This classical and robust method involves the Sₙ2 reaction between the phenoxide of 2-chloro-4-nitrophenol and a benzyl halide (e.g., benzyl bromide or benzyl chloride).[6][7] The reaction's success hinges on the generation of a potent nucleophile (the phenoxide) by deprotonating the weakly acidic phenolic hydroxyl group with a suitable base. The electron-withdrawing nitro group enhances the acidity of the phenol, facilitating its deprotonation.
Causality Behind Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient to deprotonate the nitrophenol without promoting side reactions.[6]
-
Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal as it solvates the cation of the base while leaving the phenoxide nucleophile highly reactive.[6][8]
-
Alkylating Agent: Benzyl bromide is often preferred over benzyl chloride due to the better leaving group ability of bromide, resulting in faster reaction kinetics.
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Core Reactivity and Strategic Transformation
The most significant and widely documented reaction of this compound is the selective reduction of its nitro group to an amine. This transformation yields 4-benzyloxy-3-chloroaniline ,[9] a highly valuable intermediate in medicinal chemistry. [10]
Reduction of the Nitro Group
The conversion of the nitroaromatic to an aniline is a cornerstone transformation in the synthesis of pharmaceuticals. For this specific substrate, several methods are reported, but reduction with stannous chloride (SnCl₂) is highlighted for its safety, convenience, and suitability for large-scale synthesis. [5][10][11] Self-Validating Protocol: SnCl₂ Reduction This protocol is designed to be self-validating by including in-process checks (TLC/HPLC) to ensure complete conversion before proceeding to work-up, thereby guaranteeing high yield and purity.
-
Apparatus Setup: Equip a 3-necked round-bottom flask with an overhead stirrer, a reflux condenser, and a thermocouple for temperature monitoring.
-
Reagent Preparation: In the flask, combine tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4 eq.), ethanol, and concentrated hydrochloric acid. Stir and heat the mixture to approximately 70 °C until a clear solution is obtained. [5]3. Substrate Addition: Add this compound (1 eq.) to the hot solution portion-wise, maintaining a gentle reflux throughout the addition. The use of multiple small portions helps control the exotherm of the reaction. [5]4. Reaction Monitoring: After the addition is complete, maintain the reflux for 1.5-2 hours. The reaction progress must be monitored by TLC or HPLC to confirm the complete consumption of the starting material. [5]This step is critical to prevent contamination of the product with unreacted nitro compound.
-
Product Isolation & Work-up:
-
Cool the reaction mixture to room temperature. The product will precipitate as its hydrochloride salt.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual tin salts. [5] * The resulting 4-benzyloxy-3-chloroaniline hydrochloride can be used directly or neutralized with a base (e.g., NaHCO₃) to yield the free amine.
-
-
Purity Validation: The final product's purity should be confirmed by NMR and melting point analysis. This method reliably produces the aniline in high yield (>90%) and purity, free of tin residues. [5][10] Causality Behind Experimental Choices:
-
SnCl₂/HCl: This system is a classic and effective reducing agent for aromatic nitro groups. It is particularly advantageous because it operates under conditions that do not cleave the benzyl ether or the aryl chloride, demonstrating excellent chemoselectivity. [5]* Ethanol/Water Solvent System: Provides good solubility for the reactants and facilitates a smooth reaction. The addition of water during workup helps precipitate the product salt while keeping tin salts in solution. [5]
Caption: Selective Reduction of the Nitro Group.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself but is a critical intermediate. Its value lies in its conversion to 4-benzyloxy-3-chloroaniline.
-
Scaffold for Bioactive Molecules: 4-Benzyloxy-3-chloroaniline has been frequently utilized as a key building block in the synthesis of compounds investigated as potential anti-cancer, anti-diabetes, and anti-viral agents. [10]* Introduction of the Benzyloxy Pharmacophore: The benzyloxy moiety is a recognized pharmacophore present in various approved drugs, such as Safinamide, an MAO-B inhibitor. [12]The use of this compound provides a direct route to incorporate this structural feature, which can be crucial for modulating a compound's pharmacokinetic (ADME) profile and target engagement. [12]
Predicted Spectroscopic Signature
While raw spectral data requires experimental acquisition, the expected spectroscopic characteristics can be reliably predicted from the molecule's structure. These predictions are vital for reaction monitoring and product characterization.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | ~7.3-7.5 ppm: Multiplet, 5H (protons of the benzyl ring). ~8.1-8.3 ppm: A set of signals (doublet, doublet of doublets), 3H (protons on the nitro-substituted ring). ~5.2 ppm: Singlet, 2H (benzylic -O-CH₂- protons). The exact shifts and coupling patterns depend on the solvent. |
| ¹³C NMR | ~155-160 ppm: Carbon attached to the ether oxygen. ~140-150 ppm: Carbons attached to the nitro group and the benzyl ring ipso-carbon. ~110-130 ppm: Aromatic carbons. ~71 ppm: Benzylic -O-CH₂- carbon. Expect a total of 11-13 distinct signals depending on symmetry. |
| IR (Infrared) | ~1520 & 1340 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (NO₂). ~1250 cm⁻¹: C-O-C ether stretching. ~1100 cm⁻¹: C-Cl stretching. ~3100-3000 cm⁻¹: Aromatic C-H stretching. |
| MS (Mass Spec) | m/z 263/265: Molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is the characteristic isotopic signature for a compound containing one chlorine atom. |
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate care in a laboratory setting.
-
General Precautions: Handle in a well-ventilated place, preferably a fume hood. [3]Avoid formation of dust and aerosols. [3]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [3]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. [3][13]* Toxicity: While specific toxicity data for this compound is not widely published, related compounds like dichloronitrobenzenes are known to be toxic irritants. [14]It is prudent to treat this compound with similar caution. Always consult the full Material Safety Data Sheet (MSDS) from the supplier before use. [15]
References
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-
Request PDF. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Retrieved from [Link]
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Catalyst Education. (2020). Nucleophilic Aromatic Substitution. Homework For You. Retrieved from [Link]
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ChemIndex. (n.d.). 1-(benzyloxy)-2-chloro-4-nitrobenzene. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]
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Filo. (2024). ¹H NMR spectrum of 4-Chloronitrobenzene. Retrieved from [Link]
-
Quora. (2020). Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Exposure Data. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123. Retrieved from [Link]
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Reich, H. (2020). NMR Spectroscopy. University of Wisconsin - Madison. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]
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Sciencemadness.org. (2016). 4-Nitrochlorobenzene synhtesis. Retrieved from [Link]
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An In-depth Technical Guide to 4-Benzyloxy-3-chloronitrobenzene: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-chloronitrobenzene is a substituted aromatic compound of significant interest in organic synthesis, particularly as a key intermediate in the preparation of various pharmaceutical agents and dyestuffs. Its molecular architecture, featuring a benzyloxy group, a chloro substituent, and a nitro group on a benzene ring, provides a versatile platform for a range of chemical transformations. This guide offers a comprehensive overview of its molecular structure, nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in drug development.
Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 1-(benzyloxy)-2-chloro-4-nitrobenzene .[1] It is also commonly referred to as 2-chloro-4-nitro-1-phenylmethoxybenzene .[1]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-(benzyloxy)-2-chloro-4-nitrobenzene |
| CAS Number | 50508-54-8[1] |
| Molecular Formula | C₁₃H₁₀ClNO₃[1] |
| Molecular Weight | 263.68 g/mol [2] |
| Synonyms | This compound, 2-chloro-4-nitro-1-phenylmethoxybenzene |
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring substituted with three different functional groups. The spatial arrangement and electronic nature of these substituents dictate the molecule's reactivity and physical properties.
Figure 1: 2D structure of this compound.
The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The chlorine atom is also an electron-withdrawing group via induction but a weak deactivator. The benzyloxy group (-OCH₂Ph) is an electron-donating group through resonance, which can influence the regioselectivity of certain reactions.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided in Table 2.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 115-119 °C | |
| XLogP3-AA (Predicted) | 3.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents like acetonitrile. | Inferred from synthesis protocols |
Synthesis and Manufacturing
The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction. A common and efficient method utilizes 3-chloro-4-fluoronitrobenzene as the starting material. The greater lability of the fluorine atom compared to a chlorine atom at the same position makes it an excellent leaving group in this type of reaction.
Figure 2: Synthesis workflow for this compound.
Experimental Protocol: Synthesis from 3-Chloro-4-fluoronitrobenzene
This protocol is adapted from established synthetic procedures.[3]
Materials:
-
3-Chloro-4-fluoronitrobenzene
-
Benzyl alcohol
-
Potassium hydroxide (85% flakes)
-
Acetonitrile
Procedure:
-
Dissolve benzyl alcohol (1.10 equivalents) in acetonitrile.
-
To this solution, add potassium hydroxide flakes (1.50 equivalents).
-
Warm the resulting suspension to 25 °C.
-
Prepare a solution of 3-chloro-4-fluoronitrobenzene (1.00 equivalent) in acetonitrile.
-
Slowly add the 3-chloro-4-fluoronitrobenzene solution to the benzyl alcohol and potassium hydroxide mixture.
-
Maintain the reaction temperature at 45 °C and stir for approximately 14 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is then purified, typically by recrystallization, to yield this compound.
Causality of Experimental Choices:
-
Solvent: Acetonitrile is chosen as it is a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution reaction without participating in it.
-
Base: Potassium hydroxide is a strong base used to deprotonate the benzyl alcohol, forming the more nucleophilic benzyl oxide anion, which readily attacks the electron-deficient aromatic ring.
-
Temperature: The reaction is carried out at a moderately elevated temperature (45 °C) to increase the reaction rate without promoting significant side reactions or decomposition of the starting materials or product.
Reactivity and Chemical Profile
The reactivity of this compound is governed by its three functional groups:
-
Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl). This transformation is a critical step in the synthesis of many pharmaceutical intermediates, as the resulting aniline derivative can undergo a wide range of further reactions.
-
Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution, although this is generally less facile than the displacement of a nitro group. Its reactivity can be enhanced by the presence of the electron-withdrawing nitro group.
-
Benzyloxy Group: The benzyl ether can be cleaved under hydrogenolysis conditions (e.g., H₂/Pd-C) to yield the corresponding phenol. This deprotection strategy is often employed in the final stages of a synthetic sequence.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of several important pharmaceutical compounds, most notably long-acting beta2-adrenergic agonists used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Intermediate in the Synthesis of Formoterol
One of the most significant applications of this compound is in the synthesis of Formoterol, a long-acting beta2-agonist.[2][4][] The synthesis involves the reduction of the nitro group to an amine, followed by a series of reactions to build the side chain and subsequent debenzylation. The (R,R)-enantiomer, known as Arformoterol, is also synthesized from intermediates derived from this starting material.[6]
Figure 3: Simplified pathway from this compound to Formoterol.
The use of 4-benzyloxy-3-nitrophenyl derivatives is a key strategy in the synthesis of Formoterol and its analogues.[2][4] The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which is unmasked in the final steps of the synthesis.
Spectroscopic Characterization
While a comprehensive, publicly available set of assigned experimental spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the nitro-substituted ring appearing as complex multiplets in the downfield region (approx. 7.0-8.5 ppm). - A singlet for the benzylic methylene (-CH₂-) protons (approx. 5.0-5.5 ppm). - Aromatic protons of the benzyl group appearing as a multiplet in the region of 7.2-7.5 ppm. |
| ¹³C NMR | - Aromatic carbons of the nitro-substituted ring with distinct chemical shifts influenced by the substituents (approx. 110-160 ppm). - The benzylic carbon signal around 70 ppm. - Aromatic carbons of the benzyl group in the typical range of 127-137 ppm. |
| FT-IR (cm⁻¹) | - Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) around 1530 and 1350 cm⁻¹. - C-O-C stretching vibrations of the ether linkage around 1250 and 1050 cm⁻¹. - C-Cl stretching vibration in the fingerprint region (approx. 600-800 cm⁻¹). - Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 263, along with an M+2 peak at m/z 265 with approximately one-third the intensity, characteristic of a monochlorinated compound. - Fragmentation patterns may include the loss of the benzyl group (m/z 91), the nitro group, and other characteristic fragments. |
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data for related chloronitrobenzenes indicate potential hazards.
General Precautions:
-
Avoid inhalation of dust and contact with skin and eyes.[7]
-
In case of contact, wash the affected area thoroughly with soap and water.[7]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Dispose of the chemical in accordance with local, state, and federal regulations.[7]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, with notable applications in the pharmaceutical industry, particularly in the synthesis of long-acting beta2-adrenergic agonists. Its synthesis is well-established, and its reactivity is dictated by the interplay of its three functional groups. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe use in research and development. Further studies to obtain and publish detailed crystallographic and spectroscopic data would be beneficial to the scientific community.
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Synthesis of 4-Benzyloxy-3-chloronitrobenzene from chloronitrobenzene
An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-3-chloronitrobenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various pharmaceutical and fine chemical products. The primary synthetic route detailed herein involves the nucleophilic aromatic substitution (SNAr) reaction between 3,4-dichloronitrobenzene and benzyl alcohol. This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, and discusses critical process parameters, safety considerations, and methods for purification and characterization. The guide is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.
Introduction: Strategic Importance of this compound
This compound is a valuable substituted aromatic compound, primarily utilized as a precursor in multi-step organic syntheses. Its structure, featuring a nitro group, a chlorine atom, and a benzyloxy ether, provides multiple points for further functionalization. A significant application is its role as a key starting material in the production of 4-benzyloxy-3-chloroaniline, an important building block in medicinal chemistry[1]. The synthesis of this target molecule is achieved via a robust and scalable chemical transformation that is a cornerstone of industrial and laboratory-scale organic chemistry.
The most efficient and widely adopted method for preparing this compound is through a Williamson ether synthesis variant, specifically a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 3,4-dichloronitrobenzene with benzyl alcohol in the presence of a base[2]. The electron-withdrawing nitro group on the aromatic ring is critical, as it activates the ring for nucleophilic attack, facilitating the displacement of one of the chlorine atoms.
The Reaction Mechanism: A Tale of Two Chlorines
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is distinct from the SN2 mechanism typical of the classical Williamson ether synthesis which involves alkyl halides[3][4].
-
Formation of the Nucleophile: The reaction is initiated by the deprotonation of benzyl alcohol by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the potent benzyl alkoxide (or benzyloxide) nucleophile.
-
Nucleophilic Attack: The highly nucleophilic benzyl alkoxide attacks the carbon atom at the C4 position of the 3,4-dichloronitrobenzene ring. This position is para to the strongly electron-withdrawing nitro group (-NO₂).
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, lowering the activation energy for the reaction. The nitro group's ability to stabilize this intermediate is why it is considered a powerful activating group for SNAr reactions.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion from the C4 position. The chlorine at the C3 position (meta to the nitro group) is significantly less reactive, as nucleophilic attack at this position would not allow for the same degree of resonance stabilization involving the nitro group. This regioselectivity is a key feature of the reaction.
This selective displacement of the para-chloro substituent is a classic example of how electronic effects govern reactivity in aromatic systems.
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound.
Materials and Equipment
-
Reagents:
-
3,4-Dichloronitrobenzene (Starting Material)
-
Benzyl Alcohol (Nucleophile Precursor)
-
Potassium Carbonate (K₂CO₃), anhydrous (Base)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (Solvent)
-
Ethyl Acetate (Extraction Solvent)
-
Hexane (for recrystallization/chromatography)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (Drying agent)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dichloronitrobenzene (1.0 eq), benzyl alcohol (1.1 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the flask. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system like 4:1 hexane:ethyl acetate. The reaction is typically complete within 4-8 hours, indicated by the consumption of the 3,4-dichloronitrobenzene starting material.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing a significant volume of cold deionized water. This will precipitate the crude product.
-
Stir for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with deionized water to remove inorganic salts and residual DMF[5].
-
-
Purification:
-
Drying and Characterization: Dry the purified product under vacuum. The final product, this compound, should be a pale yellow or white solid. Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Data Presentation
The following table summarizes key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Key Properties |
| 3,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | Starting Material | Solid, key electrophile.[7] |
| Benzyl Alcohol | C₇H₈O | 108.14 | Reagent | Liquid, precursor to the nucleophile. |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base | Solid, used to deprotonate benzyl alcohol. |
| This compound | C₁₃H₁₀ClNO₃ | 263.67 | Product | White to yellow solid.[8][9] |
Visualizing the Workflow
The following diagram illustrates the logical flow of the synthesis process.
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Physical and chemical properties of 4-Benzyloxy-3-chloronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 4-Benzyloxy-3-chloronitrobenzene, a key intermediate in organic synthesis. The information herein is curated to support researchers and professionals in leveraging this compound's potential in drug discovery and development.
Molecular and Physical Characteristics
This compound, with the CAS Number 50508-54-8, is a substituted nitroaromatic compound. Its molecular structure consists of a benzene ring substituted with a benzyloxy group, a chlorine atom, and a nitro group.[1]
Table 1: Core Identifiers and Computed Properties
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-1-(phenylmethoxy)-4-nitrobenzene | PubChem[1] |
| CAS Number | 50508-54-8 | PubChem[1] |
| Molecular Formula | C₁₃H₁₀ClNO₃ | PubChem[1] |
| Molecular Weight | 263.67 g/mol | PubChem[1] |
| XLogP3-AA | 3.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Synthesis and Chemical Reactivity
The synthesis of this compound is not extensively detailed in readily available literature. However, a logical and commonly employed method would be the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide with an alkyl halide.
Proposed Synthesis: Williamson Ether Synthesis
The synthesis would proceed by reacting 2-chloro-4-nitrophenol with benzyl bromide in the presence of a suitable base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces the bromide from benzyl bromide in an Sₙ2 reaction.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Dissolution: Dissolve 2-chloro-4-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents), to the solution.
-
Alkylation: Add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Heating: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.
Chemical Reactivity
The reactivity of this compound is largely dictated by the presence of the nitro group and the chlorine atom on the aromatic ring.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). This makes the chlorine atom susceptible to displacement by strong nucleophiles. The benzyloxy group, being ortho to the chlorine, may also influence the regioselectivity and rate of these reactions.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, forming 4-benzyloxy-3-chloroaniline. This transformation is a crucial step in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Common reducing agents for this purpose include tin(II) chloride in an acidic medium or catalytic hydrogenation. However, care must be taken during catalytic hydrogenation to avoid debenzylation or dechlorination.[4]
Experimental Protocol: Reduction to 4-Benzyloxy-3-chloroaniline
A reported safe and convenient method avoids catalytic hydrogenation.[4]
-
Reaction Setup: To a solution of this compound (1 equivalent) in ethanol, add a solution of stannous chloride (SnCl₂) dihydrate (3-4 equivalents) in concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture at reflux for 1-2 hours, monitoring the reaction by TLC.
-
Precipitation: Upon completion, cool the reaction mixture and add water to precipitate the aniline hydrochloride salt.
-
Isolation: Collect the solid by filtration and wash with water.
-
Neutralization: To obtain the free aniline, the hydrochloride salt can be neutralized with a base like sodium bicarbonate.
-
Extraction and Purification: The free aniline can then be extracted with an organic solvent and purified by column chromatography or recrystallization.
Spectroscopic Analysis
While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic protons on the benzyloxy ring (~7.3-7.5 ppm).- Methylene protons of the benzyl group (singlet, ~5.2 ppm).- Aromatic protons on the substituted ring, showing characteristic splitting patterns due to the chloro, benzyloxy, and nitro substituents. |
| ¹³C NMR | - Signals for the aromatic carbons of both rings.- A signal for the methylene carbon of the benzyl group (~70 ppm).- Quaternary carbons attached to the substituents will have distinct chemical shifts. |
| FTIR | - Aromatic C-H stretching (~3030-3100 cm⁻¹).- Asymmetric and symmetric NO₂ stretching (~1520 and 1340 cm⁻¹).- C-O-C ether stretching (~1250 cm⁻¹).- C-Cl stretching (~700-800 cm⁻¹). |
| Mass Spec | - A molecular ion peak (M⁺) at m/z 263 and an M+2 peak with approximately one-third the intensity due to the ³⁷Cl isotope.- Fragmentation may involve the loss of the benzyl group or cleavage of the ether bond. |
Safety and Handling
-
Toxicity: Nitroaromatic compounds are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[5]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2]
Applications in Drug Development and Research
This compound serves as a valuable building block in organic synthesis. Its key reactive sites—the reducible nitro group and the displaceable chlorine atom—allow for diverse functionalization. The corresponding aniline, 4-benzyloxy-3-chloroaniline, is a precursor for the synthesis of various heterocyclic compounds and other complex molecular scaffolds of interest in medicinal chemistry. The benzyloxy group can also serve as a protecting group for the phenol, which can be deprotected at a later stage of a synthetic sequence.
Conclusion
This compound is a versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Understanding its physical and chemical properties, as well as its reactivity, is crucial for its effective utilization. This guide provides a foundational understanding to aid researchers in their synthetic endeavors with this compound.
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National Center for Biotechnology Information. (n.d.). 4-Chloronitrobenzene. In PubChem Compound Summary for CID 7474. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Summary for CID 308509. Retrieved from [Link]
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-
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An In-Depth Technical Guide to the Solubility and Stability of 4-Benzyloxy-3-chloronitrobenzene
This guide provides a comprehensive technical overview of the solubility and stability of 4-benzyloxy-3-chloronitrobenzene, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with field-proven methodologies to offer a practical and scientifically rigorous resource.
Introduction to this compound
This compound (CAS No. 50508-54-8) is a substituted nitroaromatic compound with the molecular formula C₁₃H₁₀ClNO₃.[1] Its structure, featuring a benzyloxy group, a chloro substituent, and a nitro group on a benzene ring, imparts a unique combination of chemical properties that are critical to its role in organic synthesis. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and safety of downstream products.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 263.67 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | 115-119 °C |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and processability. The presence of both lipophilic (benzyloxy group, chlorinated benzene ring) and polar (nitro group) moieties in this compound suggests a nuanced solubility profile.
Anticipated Solubility Characteristics:
-
Aqueous Solubility: Expected to be very low. For comparison, the aqueous solubility of 4-chloronitrobenzene is approximately 243 mg/L at 20°C.[2][7] The larger, lipophilic benzyloxy group in this compound would likely decrease aqueous solubility further.
-
Organic Solvent Solubility: Expected to be soluble in a range of common organic solvents. Chloronitrobenzenes are reported to be soluble in acetone, ethanol, diethyl ether, and benzene.[2][3][4][5][6] It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane (DCM) and chloroform. Its solubility in alcohols such as methanol and ethanol is likely to be moderate to good.
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is essential. The following section outlines robust protocols for both kinetic and thermodynamic solubility assessment.
2.1.1. Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often employed in early drug discovery to rapidly assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution in an aqueous buffer.[8][9][10][11][12][13]
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Aqueous Dilution: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This will create a range of final compound concentrations with a low percentage of DMSO (typically ≤1%).
-
Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Precipitation Detection: Analyze the wells for precipitation using a nephelometer (light scattering) or by visual inspection.
-
Quantification (Optional): For a more quantitative assessment, filter the solutions to remove any precipitate and analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.
Diagram: Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
2.1.2. Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is a critical parameter for formulation development. The shake-flask method is the gold standard for its determination.[8][14][15][16]
Experimental Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, buffered solutions at various pH values, and relevant organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Solid Phase Analysis: It is good practice to analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.
Stability Profile
Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and establishing appropriate storage and handling conditions.[17][18][19][20][21] The stability of this molecule will be influenced by its functional groups: the nitroaromatic system, the ether linkage of the benzyloxy group, and the chloro substituent.
Potential Degradation Pathways:
-
Hydrolysis: The ether linkage of the benzyloxy group may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially yielding 4-chloro-3-nitrophenol and benzyl alcohol.
-
Photodegradation: Nitroaromatic compounds can be susceptible to photodegradation upon exposure to UV or visible light.
-
Thermal Degradation: At elevated temperatures, decomposition of the nitro group and cleavage of the benzyloxy group are possible.[22][23][24][25][26]
-
Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the benzylic position.
Forced Degradation Studies
Forced degradation (stress testing) studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways. This information is vital for developing stability-indicating analytical methods.[27][28][29][30][31]
Experimental Protocol: Forced Degradation Studies
A systematic approach should be employed to evaluate the stability of this compound under various stress conditions. A validated stability-indicating HPLC method is required to separate the parent compound from any degradation products.
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) and add an equal volume of 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Analyze samples at regular intervals.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
Analyze samples at regular intervals.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period.
-
Analyze samples at regular intervals.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) for a defined period.
-
Also, heat a solution of the compound in a suitable solvent.
-
Analyze samples at regular intervals.
-
-
Photostability:
-
Expose a solution of the compound and the solid compound to a light source according to ICH Q1B guidelines.[17] This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the exposed and control samples.
-
Diagram: Forced Degradation Study Workflow
Caption: Workflow for Forced Degradation Studies.
Summary and Recommendations
This technical guide has provided a comprehensive overview of the anticipated solubility and stability of this compound, along with detailed protocols for their experimental determination.
Key Takeaways:
-
Solubility: The compound is expected to have low aqueous solubility and good solubility in common organic solvents. The shake-flask method is recommended for definitive thermodynamic solubility determination.
-
Stability: The molecule possesses functional groups that may be susceptible to hydrolysis, photodegradation, and thermal and oxidative stress. Forced degradation studies are essential to elucidate potential degradation pathways and to develop a stability-indicating analytical method.
For researchers and drug development professionals, a thorough experimental investigation of these properties is strongly recommended to ensure the successful application of this compound in their synthetic and formulation endeavors.
References
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- Juárez, J. F., Villaverde, J. J., & Morillo, E. (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. In Current Research, Technology and Education Topics in Applied Microbiology and Microbial Biotechnology (pp. 1236-1247).
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The Strategic Utility of 4-Benzyloxy-3-chloronitrobenzene in Modern Drug Discovery: A Technical Guide
Abstract
4-Benzyloxy-3-chloronitrobenzene emerges as a pivotal starting material in the synthesis of complex molecular architectures, particularly within the realm of targeted therapeutics. Its unique substitution pattern, featuring a versatile nitro group for amine introduction, a strategically placed chlorine atom for cross-coupling reactions, and a bulky benzyloxy group influencing solubility and potential protein-ligand interactions, renders it a highly valuable scaffold. This technical guide provides an in-depth exploration of the synthesis, key transformations, and potential research applications of this compound, with a specific focus on its role as a precursor to kinase inhibitors. Detailed experimental protocols and mechanistic insights are provided to empower researchers in medicinal chemistry and drug development to leverage the full potential of this versatile building block.
Introduction: The Architectural Advantage of a Multi-Functionalized Scaffold
In the intricate chess game of drug design, the starting material often dictates the accessible chemical space and, ultimately, the therapeutic potential of the final compound. This compound is a testament to this principle. Its structure is not a random assortment of functional groups but a carefully orchestrated arrangement that offers a logical and efficient pathway to a diverse range of derivatives.
The core utility of this molecule lies in its capacity for sequential and regioselective functionalization. The nitro group serves as a masked amine, which, once revealed, acts as a key nucleophile or a directing group in subsequent reactions. The chlorine atom, ortho to the eventual amine, is primed for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl substituents. The benzyloxy group, while seemingly a simple protecting group for a phenol, plays a more nuanced role. It enhances lipophilicity, which can be crucial for cell permeability, and its conformational flexibility can be exploited to probe the binding pockets of target proteins. This guide will dissect these features, providing a roadmap for their strategic exploitation in research and development.
Synthesis and Key Transformations
The journey from simple precursors to complex drug candidates begins with the efficient and scalable synthesis of the core scaffold. This section details the preparation of this compound and its pivotal transformation into the key intermediate, 4-benzyloxy-3-chloroaniline.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNA_r_) of a suitable precursor, typically 3-chloro-4-fluoronitrobenzene, with benzyl alcohol. The fluoride leaving group is highly activated by the electron-withdrawing nitro group, facilitating the reaction.
Experimental Protocol: Synthesis of this compound [1]
-
Materials:
-
3-Chloro-4-fluoronitrobenzene
-
Benzyl alcohol
-
Potassium hydroxide (85% flakes)
-
Acetonitrile
-
Water
-
-
Procedure:
-
Dissolve benzyl alcohol (1.10 eq) in acetonitrile.
-
To this solution, add potassium hydroxide flakes (1.50 eq).
-
Warm the resulting suspension to 25 °C.
-
Prepare a solution of 3-chloro-4-fluoronitrobenzene (1.0 eq) in acetonitrile.
-
Add the 3-chloro-4-fluoronitrobenzene solution to the benzyl alcohol/potassium hydroxide mixture, maintaining the temperature below 45 °C.
-
Allow the reaction to proceed for 14 hours.
-
Cool the mixture to 0-15 °C and quench with water.
-
Filter the resulting slurry and wash the solid product with water.
-
Dry the product to obtain this compound.
-
Causality of Experimental Choices:
-
The use of potassium hydroxide is to deprotonate the benzyl alcohol, forming the more nucleophilic benzyl oxide.
-
Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SNAr reaction.
-
Maintaining the temperature below 45 °C is crucial to prevent side reactions and ensure the stability of the product.
The Gateway Transformation: Reduction to 4-Benzyloxy-3-chloroaniline
The reduction of the nitro group to an amine is arguably the most critical transformation of this compound, unlocking its potential as a versatile building block. While various reduction methods exist, the use of stannous chloride (SnCl2) is a particularly safe, efficient, and scalable method that preserves the chloro and benzyloxy functionalities.
Experimental Protocol: Reduction of this compound to 4-Benzyloxy-3-chloroaniline [2]
-
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium hydroxide solution
-
Ethyl acetate
-
-
Procedure:
-
Suspend this compound in ethanol.
-
Add stannous chloride dihydrate (4 eq) to the suspension.
-
Slowly add concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 1.5-2 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add water and basify with a sodium hydroxide solution to precipitate the tin salts.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-benzyloxy-3-chloroaniline.
-
Trustworthiness of the Protocol: This method is well-documented and has been proven to be reliable for large-scale synthesis, yielding a high-purity product free of tin residues.[2] The preservation of the chloro and benzyloxy groups under these mild conditions is a key advantage over some catalytic hydrogenation methods which can lead to debenzylation or dechlorination.[1]
Potential Research Applications: Forging Pathways to Kinase Inhibitors
The true value of 4-benzyloxy-3-chloroaniline lies in its application as a versatile scaffold for the synthesis of biologically active molecules, particularly kinase inhibitors. The aniline moiety can participate in the formation of various heterocyclic cores common in kinase inhibitors (e.g., quinazolines, quinolines), while the chloro-substituent provides a handle for introducing diversity through cross-coupling reactions.
The Buchwald-Hartwig Amination: Building C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction allows for the coupling of the 4-benzyloxy-3-chloroaniline with a variety of aryl and heteroaryl halides, providing access to a wide range of diarylamine structures.
Conceptual Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
The Suzuki Coupling: Constructing C-C Bonds
The Suzuki coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[4][5] In the context of our scaffold, the chlorine atom of 4-benzyloxy-3-chloroaniline can be coupled with a variety of aryl or heteroaryl boronic acids or esters.
Conceptual Workflow: Suzuki Coupling
Caption: Workflow for Suzuki Coupling.
Hypothetical Synthesis of a Kinase Inhibitor
To illustrate the practical application of these methodologies, we present a hypothetical, yet plausible, synthetic route to a representative kinase inhibitor scaffold starting from 4-benzyloxy-3-chloroaniline. This example demonstrates the logical sequence of reactions that can be employed to build molecular complexity.
Synthetic Scheme
Caption: Hypothetical synthesis of a kinase inhibitor.
Detailed Protocol for the Hypothetical Synthesis:
-
Suzuki Coupling: 4-Benzyloxy-3-chloroaniline is subjected to a Suzuki coupling with a suitable arylboronic acid (e.g., 4-methoxyphenylboronic acid) using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water). This reaction would replace the chlorine atom with the 4-methoxyphenyl group.
-
Nucleophilic Aromatic Substitution: The resulting biaryl aniline is then reacted with a heterocyclic electrophile, such as 4-chloroquinazoline, in a nucleophilic aromatic substitution reaction. The aniline nitrogen attacks the electron-deficient C4 position of the quinazoline ring, displacing the chloride and forming the final kinase inhibitor scaffold.
This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies by simply varying the boronic acid and the heterocyclic electrophile.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C13H10ClNO3 | 263.68 | 50508-54-8[6] |
| 4-Benzyloxy-3-chloroaniline | C13H12ClNO | 233.69 | 59404-86-3[7] |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic starting point for the synthesis of novel and potentially potent therapeutic agents. Its well-defined reactivity allows for a logical and efficient progression towards complex molecular targets. The protocols and workflows presented in this guide are intended to provide researchers with the foundational knowledge and practical insights necessary to unlock the full potential of this versatile building block. As the demand for targeted therapies continues to grow, the strategic application of such well-designed scaffolds will undoubtedly play a crucial role in the future of drug discovery.
References
- Chen, H., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6.
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling Reaction. Available at: [Link]
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PubChem. 4-Benzyloxy-3-chloroaniline. Available at: [Link]
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The Latent Therapeutic Potential of 4-Benzyloxy-3-chloronitrobenzene Derivatives: A Technical Guide for Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of the synthetic versatility and potential biological activities of compounds derived from 4-benzyloxy-3-chloronitrobenzene. As a sophisticated chemical scaffold, this starting material offers a unique combination of reactive sites that can be strategically manipulated to generate a diverse library of novel molecular entities. We will delve into the rationale behind proposed synthetic pathways and, by drawing parallels with structurally analogous compounds, explore the potential for significant pharmacological activity, including anticancer, antimicrobial, and neuroprotective effects.
The Strategic Importance of the this compound Scaffold
This compound is a trifunctionalized aromatic ring, presenting chemists with three key points for molecular elaboration: the nitro group, the chlorine atom, and the benzyloxy moiety. Each of these functional groups offers a distinct handle for chemical modification, allowing for a modular and strategic approach to the design of new bioactive compounds.
-
The Nitro Group: This powerful electron-withdrawing group can be readily reduced to an amine, which then serves as a versatile precursor for the synthesis of a vast array of amides, sulfonamides, and heterocyclic systems.
-
The Chlorine Atom: While generally unreactive to nucleophilic aromatic substitution on an unactivated ring, the presence of the ortho-nitro group significantly activates the chlorine atom for displacement by various nucleophiles. This allows for the introduction of diverse side chains and the construction of novel ring systems.
-
The Benzyloxy Group: This bulky, lipophilic group can significantly influence the pharmacokinetic properties of a molecule. It can also be a key pharmacophoric element, interacting with biological targets. Furthermore, it can be deprotected to reveal a phenol, providing another site for modification.
The interplay of these three functional groups allows for a combinatorial approach to library synthesis, enabling the exploration of a wide chemical space in the search for new drug candidates.
Synthetic Pathways and Potential Biological Activities
The true potential of this compound lies in the diverse range of compounds that can be synthesized from it. Below, we outline key synthetic transformations and discuss the potential biological activities of the resulting derivatives, supported by evidence from structurally similar molecules.
Reduction of the Nitro Group: Gateway to Bioactive Amines and Heterocycles
The reduction of the nitro group to an aniline derivative is a fundamental and highly efficient transformation, typically achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin(II) chloride. The resulting 4-benzyloxy-3-chloroaniline is a key intermediate for a multitude of further reactions.
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Preparation: In a high-pressure reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-benzyloxy-3-chloroaniline, which can be purified by column chromatography or recrystallization.
Potential Biological Activities of Amine Derivatives:
-
Anticancer Activity: The resulting aniline can be acylated to form a variety of amides. It is well-documented that benzyloxy-substituted aromatic compounds exhibit significant anticancer properties. For instance, a series of benzyloxybenzaldehyde derivatives have demonstrated potent activity against the HL-60 cell line, inducing apoptosis and cell cycle arrest.[1] The incorporation of the benzyloxyaniline core into novel amide structures could lead to new compounds with similar mechanisms of action.
-
Neuroprotective Activity as MAO Inhibitors: Small molecules bearing a benzyloxy substituent have been identified as potent and selective monoamine oxidase B (MAO-B) inhibitors.[2][3] MAO-B inhibitors are of significant interest for the treatment of neurodegenerative diseases like Parkinson's disease.[4] The 4-benzyloxyaniline core could serve as a key pharmacophore in the design of novel MAO inhibitors. Furthermore, isatin-based benzyloxybenzene derivatives have also shown promise as MAO inhibitors.[5]
Nucleophilic Aromatic Substitution of the Chlorine Atom
The chlorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, leading to a diverse array of derivatives.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Reactant Mixture: In a sealed tube, combine this compound (1 equivalent), the desired amine (1.2-2 equivalents), and a base such as potassium carbonate or triethylamine (2-3 equivalents) in a polar aprotic solvent like DMF or DMSO.
-
Reaction: Heat the mixture at a temperature ranging from 80 to 150 °C for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Potential Biological Activities of SNAr Products:
-
Antimicrobial Activity: The introduction of various amine-containing side chains can lead to compounds with antimicrobial properties. For example, novel azo-compounds have demonstrated selective activity against Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes.[6] While structurally different, this highlights the potential of substituted anilines in antimicrobial drug discovery. Furthermore, carbazole derivatives, some featuring benzyloxy moieties, have shown efficacy against Gram-positive bacteria.[7] The synthesis of derivatives from this compound via SNAr could yield novel antimicrobial agents.
Tandem Reactions: Combining Reduction and Cyclization
A powerful strategy involves the reduction of the nitro group followed by an intramolecular or intermolecular cyclization reaction. For instance, the reduction of a product from a prior SNAr reaction can lead to a diamine, which is a prime precursor for the synthesis of various heterocyclic systems.
Example Workflow: Synthesis of Benzimidazole Derivatives
-
SNAr Reaction: React this compound with an amine to introduce a side chain.
-
Nitro Reduction: Reduce the nitro group of the SNAr product to an amine, yielding a substituted diamine.
-
Cyclization: React the resulting diamine with a one-carbon synthon (e.g., formic acid, an aldehyde, or an orthoester) to form the benzimidazole ring.
Potential Biological Activities of Heterocyclic Derivatives:
-
Broad-Spectrum Pharmacological Potential: Benzimidazoles are a well-known "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The ability to generate novel substituted benzimidazoles from this compound opens up a vast area for drug discovery.
Quantitative Data and Structure-Activity Relationships (SAR)
While direct quantitative data for derivatives of this compound is scarce in the public domain, we can infer potential structure-activity relationships from analogous series of compounds.
Table 1: MAO-B Inhibitory Activity of Benzyloxy-Substituted Compounds
| Compound Analogue | Modification | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| 9e | Electron-withdrawing group (Br) | 0.35 | >285.7 | [2] |
| 10e | Halogen-substituted benzyloxy | 0.19 | 146.8 | [2] |
| ISB1 | Isatin-based, para-benzyloxy | 0.124 | 52.93 | [5] |
| ISFB1 | Isatin-based, fluoro-substituted | 0.135 | 55.03 | [5] |
This table is illustrative and based on data from benzyloxy-containing compounds, not direct derivatives of the topic compound.
Key SAR Insights:
-
For MAO-B inhibition, the presence of electron-withdrawing groups on the benzyloxy phenyl ring appears to enhance potency.[3]
-
The position of substituents on the benzyloxy ring is crucial, with para-substitution often being more favorable than meta-substitution for MAO-B inhibition.[2]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting material for the synthesis of novel, biologically active compounds. The strategic combination of a reducible nitro group, an activatable chlorine atom, and a pharmacologically relevant benzyloxy moiety provides a rich platform for the generation of diverse chemical libraries.
Future research should focus on the systematic synthesis and biological evaluation of derivatives obtained through the pathways outlined in this guide. High-throughput screening of these libraries against a panel of biological targets, including cancer cell lines, microbial strains, and key enzymes like MAO-B, is warranted. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
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Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. ([Link])
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Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease. ([Link])
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Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes. ([Link])
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Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. ([Link])
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Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. ([Link])
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Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. ([Link])
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Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. ([Link])
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A Senior Application Scientist's Guide to 4-Benzyloxy-3-chloronitrobenzene: Synthesis, Strategic Application, and Core Transformations
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of a Niche Precursor
In the landscape of organic synthesis, success is often dictated by the strategic selection of starting materials. 4-Benzyloxy-3-chloronitrobenzene is a quintessential example of a highly versatile, yet specialized, precursor. Its value lies not in universal reactivity, but in the precise arrangement of its functional groups: a nitro group poised for reduction, a stable benzyl ether protecting group, and a strategically placed chlorine atom. This combination allows for a sequence of controlled, high-yield transformations, making it an invaluable building block in the multi-step synthesis of complex, pharmacologically active molecules. This guide provides an in-depth examination of its synthesis, core properties, and, most critically, its application as a linchpin intermediate in synthetic campaigns, with a focus on the causal relationships that govern experimental choices.
Core Physicochemical & Safety Profile
A thorough understanding of a reagent's properties and hazards is the bedrock of safe and effective synthesis. This compound is a crystalline solid at room temperature.[1] Its key identifiers and properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(benzyloxy)-2-chloro-4-nitrobenzene | [2] |
| CAS Number | 50508-54-8 | [1][2] |
| Molecular Formula | C₁₃H₁₀ClNO₃ | [2][3] |
| Molecular Weight | 263.68 g/mol | [2][3] |
| Melting Point | 115-119 °C | [1] |
| Appearance | Crystalline Solid | [4] |
| Purity (Typical) | ≥97% | [3] |
Critical Safety & Handling Mandates
This compound must be handled with appropriate engineering controls and personal protective equipment. It is classified as toxic if swallowed, inhaled, or in contact with skin.[5] It is also suspected of causing genetic defects and cancer, and may cause organ damage through prolonged exposure.[6]
-
Handling: Use only in a well-ventilated area or chemical fume hood. Avoid formation of dust. Wear protective gloves, clothing, and eye/face protection.[7]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[6]
Synthesis Pathway: Accessing the Precursor
The most direct and industrially relevant synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a readily available fluoronitrobenzene derivative. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, making the fluorine atom an excellent leaving group.
A common and effective method utilizes 3-chloro-4-fluoronitrobenzene and benzyl alcohol in the presence of a base like potassium hydroxide.[8]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for Williamson ether synthesis on activated aromatic systems.[8]
-
Reagent Preparation: Dissolve benzyl alcohol (1.1 eq) in acetonitrile.
-
Base Addition: Add potassium hydroxide flakes (1.5 eq) to the acetonitrile solution. Warm the suspension to approximately 25°C.
-
Substrate Addition: Prepare a solution of 3-chloro-4-fluoronitrobenzene (1.0 eq) in acetonitrile. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 45°C.
-
Reaction Monitoring: Stir the mixture at 45°C for approximately 14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up and Isolation: Cool the mixture to 0-15°C and quench by adding water. The product will precipitate as a slurry.
-
Purification: Filter the slurry and wash the solid product with water to yield this compound.[8]
The Core Transformation: Selective Nitro Group Reduction
The primary synthetic application of this compound is its reduction to 4-benzyloxy-3-chloroaniline . This aniline is a highly valuable intermediate, serving as a versatile building block for constructing potential anti-cancer, anti-diabetes, and anti-viral agents.[9] The key challenge—and the reason for the precursor's specific design—is to reduce the nitro group selectively without cleaving the benzyl ether or the aryl-chloride bond.
Caption: The key transformation to a versatile aniline intermediate.
Causality of Reagent Selection: A Comparative Analysis
The choice of reducing agent is critical and dictated by the desired outcome of high selectivity and operational safety, especially at scale.
Table 2: Comparative Analysis of Nitro Reduction Methods
| Method | Reducing Agent(s) | Typical Yield (%) | Field-Proven Insights & Justification |
| Stannous Chloride Reduction | SnCl₂·2H₂O / Acid | >95% | Recommended Method. Exceptionally clean and selective. Avoids cleavage of both the benzyl ether and the chlorine atom. The process is simple, safe for scale-up, and yields a high-purity product free of tin residues after work-up.[9] |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | >90% | High-yielding and clean, but carries significant process safety risks. Requires specialized high-pressure equipment. Over-reduction can lead to debenzylation (loss of the protecting group) or dechlorination, contaminating the final product.[9][10] |
| Béchamp Reduction | Fe / HCl or Acetic Acid | 90-95% | A classic, cost-effective, and robust method.[10] Can be a viable alternative to SnCl₂, though the work-up to remove iron salts can be more cumbersome. Selectivity is generally good.[11] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | 85-95% | Avoids the use of high-pressure hydrogen gas, mitigating some safety concerns of direct hydrogenation. However, it still relies on a palladium catalyst, retaining the risk of debenzylation or dechlorination if not carefully controlled.[10] |
Validated Protocol: Stannous Chloride Reduction
This protocol provides a robust and scalable method for the synthesis of 4-benzyloxy-3-chloroaniline, validated for its high yield and purity.[9]
Caption: Experimental workflow for the selective SnCl₂ reduction.
-
Setup: In a suitable reaction vessel, charge this compound (1.0 eq).
-
Solvent Addition: Add aqueous ethanol as the solvent.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 4.0 eq) to the stirred solution. An acidic medium is typically used to facilitate the reaction.[9]
-
Reaction: Stir the mixture vigorously. The reduction proceeds smoothly and is typically complete within 1.5 hours at room temperature.[9]
-
Monitoring: Track the consumption of the starting material using TLC or HPLC analysis.
-
Isolation: Upon completion, add water to the reaction mixture. The product, 4-benzyloxy-3-chloroaniline hydrochloride, will precipitate as an easily filterable off-white solid.[9]
-
Purification: Filter the solid and wash thoroughly to remove any residual tin salts, yielding the high-purity aniline hydrochloride salt.
Further Synthetic Considerations: The Benzyl Ether Group
While the benzyl ether is a robust protecting group, its cleavage is a key deprotection strategy that can be employed at a later stage in a synthetic sequence. Understanding its reactivity is crucial for comprehensive planning.
-
Hydrogenolysis: The most common method for benzyl ether cleavage is catalytic hydrogenation (e.g., H₂, Pd/C).[12] This method is highly effective but is incompatible with other reducible functional groups (like the nitro group or certain alkenes) and will also cause dechlorination. Therefore, it is only viable after the aniline has been further functionalized.
-
Acidic Cleavage: Strong acids like HBr or BCl₃ can cleave benzyl ethers.[12][13] This method is limited to substrates that can withstand harsh acidic conditions.[14] The mechanism can be SN1 or SN2 depending on the substrate.[13]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the synthetic chemist. Its architecture is deliberately designed for the selective and high-yield production of 4-benzyloxy-3-chloroaniline, a critical precursor for pharmacologically relevant scaffolds. The judicious choice of a stannous chloride reduction pathway provides a safe, scalable, and highly selective method for this core transformation, avoiding the common pitfalls of deprotection and dehalogenation associated with other reductive methods. By understanding the causality behind its synthesis and application, researchers can confidently integrate this precursor into complex synthetic programs, accelerating the development of novel molecular entities.
References
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ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline? Retrieved January 16, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 16, 2026, from [Link]
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Wikipedia. (n.d.). Ether cleavage. Retrieved January 16, 2026, from [Link]
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OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. Retrieved January 16, 2026, from [Link]
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MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Retrieved January 16, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Retrieved January 16, 2026, from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Benzyloxy-3-chloronitrobenzene via Williamson Ether Synthesis
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 4-benzyloxy-3-chloronitrobenzene, a valuable intermediate in the development of complex organic molecules. The described method utilizes the robust and reliable Williamson ether synthesis, reacting 4-hydroxy-3-chloronitrobenzene with benzyl bromide under basic conditions. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, procedural choices, safety considerations, and a detailed, step-by-step workflow to ensure reproducible and high-yield results.
Introduction and Scientific Rationale
This compound serves as a key building block in organic synthesis, particularly in the preparation of substituted anilines and other pharmacologically relevant scaffolds.[1] The synthesis of this aryl benzyl ether is efficiently achieved through the Williamson ether synthesis, a classic and versatile method for forming C-O-C ether linkages.[2][3][4]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] The core of this strategy involves two key steps:
-
Deprotonation: The acidic proton of the phenolic hydroxyl group in 4-hydroxy-3-chloronitrobenzene is abstracted by a base to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired ether product.
Causality of Experimental Choices:
-
Reaction Pathway: The selection of a primary alkyl halide (benzyl bromide) is critical.[6] Tertiary or even secondary alkyl halides would favor an E2 elimination side-reaction in the presence of the basic phenoxide, leading to the formation of alkenes instead of the desired ether.[2][5][6]
-
Base Selection: Potassium carbonate (K₂CO₃) is employed as the base. It is a mild, inexpensive, and easy-to-handle inorganic base that is highly effective for deprotonating phenols without being so strong as to promote unwanted side reactions.[3][7][8][9] In the presence of trace water, it can form potassium hydroxide in situ, driving the deprotonation forward.[7][8]
-
Solvent Choice: A polar aprotic solvent, N,N-dimethylformamide (DMF), is used. Such solvents are ideal for SN2 reactions as they can solvate the potassium cation but do not form strong hydrogen bonds with the nucleophile, leaving the phenoxide highly reactive.[3]
The overall reaction scheme is presented below:
Scheme 1: Synthesis of this compound

Experimental Protocol
This section outlines the materials, equipment, and step-by-step procedure for the synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Required Purity | Supplier Example |
| 4-Hydroxy-3-chloronitrobenzene | C₆H₄ClNO₃ | 173.56 | >98% | Sigma-Aldrich |
| Benzyl Bromide (α-Bromotoluene) | C₇H₇Br | 171.03 | >98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, >99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, >99.8% | Acros Organics |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR Chemicals |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | VWR Chemicals |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular | J.T. Baker |
| Deionized Water | H₂O | 18.02 | - | - |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | - |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Reflux condenser and heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Quantitative Data Summary
| Reagent | Amount | Moles (mmol) | Equivalents |
| 4-Hydroxy-3-chloronitrobenzene | 5.00 g | 28.81 | 1.0 |
| Benzyl Bromide | 5.42 g (3.74 mL) | 31.69 | 1.1 |
| Potassium Carbonate | 7.96 g | 57.62 | 2.0 |
| N,N-Dimethylformamide (DMF) | 50 mL | - | - |
-
Expected Product: this compound (MW: 263.67 g/mol )[10]
-
Theoretical Yield: 7.59 g
-
Typical Yield Range: 85-95%
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-chloronitrobenzene (5.00 g, 28.81 mmol) and anhydrous potassium carbonate (7.96 g, 57.62 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF to the flask.
-
Reagent Addition: Stir the suspension for 10 minutes at room temperature. Slowly add benzyl bromide (3.74 mL, 31.69 mmol) dropwise to the mixture using a syringe.
-
Reaction Execution: Attach a reflux condenser to the flask, place it under an inert atmosphere (N₂ or Ar), and heat the reaction mixture to 80 °C using a heating mantle.
-
Monitoring: Stir the reaction vigorously at 80 °C for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system) until the starting phenol spot has been completely consumed.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Aqueous Work-up: Pour the reaction mixture into a beaker containing 200 mL of deionized water. Stir for 15 minutes. A precipitate of the crude product should form.
-
Extraction: Transfer the aqueous suspension to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a gradient of Hexanes:EtOAc) to yield this compound as a pure solid.
Workflow Visualization
The following diagram illustrates the complete experimental workflow from setup to final product characterization.
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Application Notes & Protocols: Strategic Use of 4-Benzyloxy-3-chloronitrobenzene in Multi-Step Organic Synthesis
Introduction: A Multifaceted Building Block
4-Benzyloxy-3-chloronitrobenzene is a highly functionalized aromatic compound that serves as a versatile and strategic starting material in modern organic synthesis. Its value lies in the orthogonal reactivity of its three distinct functional groups: a stable benzyl ether protecting a phenolic hydroxyl, a halogen handle for cross-coupling reactions, and a nitro group that can be readily transformed into an amine or used to direct substitution patterns. This unique combination allows for a sequence of selective transformations, making it an invaluable precursor for the synthesis of complex molecules, particularly in the development of pharmaceuticals and functional materials.[1][2] This guide provides an in-depth exploration of its reactivity, field-proven protocols for its key transformations, and strategic considerations for its incorporation into multi-step synthetic routes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below for reference.
| Property | Value |
| Molecular Formula | C₁₃H₁₀ClNO₃ |
| Molecular Weight | 263.67 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 83.6 °C (for the related 4-nitrochlorobenzene) |
| CAS Number | 50508-54-8 |
(Data sourced from PubChem CID 308509 and extrapolated where necessary)[3]
Key Reactive Sites and Synthetic Potential
The strategic utility of this compound stems from the differential reactivity of its functional groups, which can be addressed in a controlled, stepwise manner.
Caption: Key reactive sites on this compound.
Core Transformations: A Mechanistic Perspective
Understanding the causality behind experimental choices is paramount. The following sections dissect the primary transformations of this compound, explaining the rationale for selecting specific reagents and conditions.
A. Chemoselective Reduction of the Nitro Group
The conversion of the nitro group to an aniline is often the first and most critical step in a synthetic sequence. This transformation dramatically alters the electronic properties of the ring, converting a strongly deactivating, meta-directing group into a strongly activating, ortho/para-directing amine.[4]
Causality & Experimental Choice: While catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method for nitro reduction, it presents a significant challenge with this substrate. The same conditions required to reduce the nitro group are also highly effective at cleaving the benzyl ether C-O bond (hydrogenolysis), leading to undesired deprotection.[5][6]
To achieve chemoselectivity, a chemical reductant is superior. Stannous chloride (SnCl₂) in an acidic medium is exceptionally well-suited for this purpose. It reliably reduces the aromatic nitro group to the corresponding aniline under mild conditions that leave both the chloro substituent and the benzyl ether protecting group intact.[5] The workup is also straightforward, as the resulting aniline hydrochloride salt often precipitates from the reaction mixture, facilitating its isolation.[5]
B. Palladium-Catalyzed Cross-Coupling
The chloro substituent serves as a handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[7][8] This reaction is a cornerstone of modern synthesis for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.[8]
Causality & Experimental Choice: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound.[9][10] While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the presence of the electron-withdrawing nitro group (or a subsequent functional group) on the ring enhances the reactivity of the C-Cl bond towards the initial oxidative addition step in the catalytic cycle.[8] The choice of catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), and solvent system is critical for achieving high yields.[7] This transformation is typically performed after the nitro group has been reduced and the resulting amine is protected, to prevent potential side reactions.
C. Cleavage of the Benzyl Ether (Deprotection)
The final step in many syntheses involving this substrate is the removal of the benzyl protecting group to unveil the free phenol.
Causality & Experimental Choice: The most common and efficient method for benzyl ether cleavage is catalytic hydrogenation (e.g., H₂ gas or a transfer hydrogenation source like formic acid with Pd/C).[6] This method is clean, typically high-yielding, and produces toluene as a benign byproduct.[6] This step must be strategically placed in the synthetic sequence. If performed early, the free phenol could interfere with subsequent reactions (e.g., cross-coupling). It is almost always performed after the nitro group has been modified, as hydrogenation would reduce the nitro group concurrently.[5] Alternative methods include cleavage with strong acids, but this is limited to substrates that can tolerate harsh acidic conditions.[6]
Experimental Protocols & Workflows
The following protocols are self-validating systems, providing detailed, step-by-step methodologies for the key transformations discussed.
Workflow: A Representative Multi-Step Synthesis
The following diagram illustrates a logical synthetic sequence starting from this compound.
Caption: A logical workflow for multi-step synthesis.
Protocol 1: Chemoselective Reduction to 4-Benzyloxy-3-chloroaniline
This protocol is adapted from a reported safe and high-yielding synthesis using stannous chloride.[5]
Objective: To selectively reduce the nitro group of this compound to an amine without cleaving the benzyl ether or the chloro group.
Reagents & Materials
| Reagent | Formula | M.W. ( g/mol ) | Moles | Equivalents |
| This compound | C₁₃H₁₀ClNO₃ | 263.67 | 10.0 mmol | 1.0 |
| Stannous chloride dihydrate | SnCl₂·2H₂O | 225.65 | 40.0 mmol | 4.0 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | ~10 mL/g |
| Concentrated HCl | HCl | 36.46 | - | ~1 mL |
| Saturated NaHCO₃ solution | - | - | - | As needed |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | For extraction |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.64 g, 10.0 mmol) and ethanol (25 mL).
-
Stir the mixture to form a suspension. Add stannous chloride dihydrate (9.03 g, 40.0 mmol) followed by concentrated HCl (1 mL).
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 1.5 - 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature, then cool further in an ice bath.
-
Slowly add water (20 mL). The product, 4-benzyloxy-3-chloroaniline hydrochloride, should precipitate as an off-white solid.
-
Filter the solid precipitate under vacuum and wash the filter cake with cold water (2 x 10 mL).
-
To obtain the free aniline, suspend the solid in a mixture of ethyl acetate (50 mL) and water (50 mL).
-
Basify the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~8-9.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-benzyloxy-3-chloroaniline. Further purification can be achieved by recrystallization from ethyl acetate/heptane.[5]
Protocol 2: Suzuki-Miyaura Coupling of a Derived Aryl Chloride
This is a representative protocol for the Suzuki-Miyaura coupling of an aryl chloride, which can be applied to a protected derivative of 4-benzyloxy-3-chloroaniline.
Objective: To form a new carbon-carbon bond at the chloro-substituted position.
Reagents & Materials
| Reagent | Formula | M.W. ( g/mol ) | Moles | Equivalents |
| N-(4-benzyloxy-3-chlorophenyl)acetamide | C₁₅H₁₄ClNO₂ | 289.73 | 5.0 mmol | 1.0 |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 6.0 mmol | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.15 mmol | 0.03 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10.0 mmol | 2.0 |
| Toluene / Water | - | - | - | 8 mL / 2 mL |
Procedure:
-
To a Schlenk flask, add N-(4-benzyloxy-3-chlorophenyl)acetamide (1.45 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol), and potassium carbonate (1.38 g, 10.0 mmol).
-
Add a solvent mixture of toluene (8 mL) and water (2 mL).
-
Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with water (15 mL) and ethyl acetate (25 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
Protocol 3: Hydrogenolysis for Benzyl Ether Deprotection
This protocol describes the final deprotection step to yield the free phenol.
Objective: To cleave the benzyl ether and generate the corresponding phenol.
Reagents & Materials
| Reagent | Formula | M.W. ( g/mol ) | Moles |
| Benzyloxy-biaryl intermediate | - | - | 2.0 mmol |
| Palladium on Carbon (10% Pd/C) | - | - | ~10% by weight |
| Methanol (MeOH) or Ethyl Acetate | - | - | ~20 mL |
| Hydrogen Gas (H₂) | H₂ | 2.02 | - |
Procedure:
-
Dissolve the benzyloxy-containing substrate (2.0 mmol) in methanol or ethyl acetate (20 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on Carbon (approx. 10% of the substrate's weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas (a balloon is sufficient for small scale).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenolic product.
References
- A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides.
- 4-BENZYLOXY-3-CHLORO NITROBENZENE 97 synthesis. ChemicalBook.
- THE CLEAVAGE OF ETHERS. ChemInform.
- A New Method for the Cleavage of Nitrobenzyl Amides and Ethers.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- The Synthetic Versatility of 4-Chloro-3-nitrobenzaldehyde: A Technical Guide. Benchchem.
- Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry.
- Reaction pathways for (A) p-chloronitrobenzene and (B) p-nitrobenzonitrile hydrogenation.
- 4-Nitrochlorobenzene. Wikipedia.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Substitution Reactions of Benzene and Other Aromatic Compounds.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Reactions of Benzene & Its Deriv
- 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. NCBI Bookshelf.
- 2-Chloronitrobenzene, 3-chloronitrobenzene and 4-chloronitrobenzene.
- This compound. PubChem.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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- 1. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 3. This compound | C13H10ClNO3 | CID 308509 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. tcichemicals.com [tcichemicals.com]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Functionalization of 4-Benzyloxy-3-chloronitrobenzene via Nucleophilic Aromatic Substitution
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Benzyloxy-3-chloronitrobenzene
This compound is a key intermediate in medicinal chemistry and materials science. Its utility stems from a precisely arranged set of functional groups on an aromatic scaffold, making it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. This molecule serves as a linchpin in the synthesis of complex structures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] The strategic placement of a chloro leaving group, an activating nitro group, and a stable benzyloxy protecting group allows for selective and high-yield transformations.
This guide provides an in-depth analysis of the reactivity of this compound with common nucleophiles. We will explore the underlying mechanistic principles that govern these reactions and provide detailed, field-proven protocols for its practical application in a research and development setting.
The SNAr Mechanism: An Electronically Driven Pathway
The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism, a distinct pathway from the more familiar SN1 and SN2 reactions. Unlike aliphatic systems, the planar structure and electron-rich nature of the benzene ring prevent the backside attack required for an SN2 reaction, and the formation of an unstable aryl cation makes the SN1 pathway highly unfavorable.[2]
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4]
-
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step of the reaction.[5] The aromaticity of the ring is temporarily broken, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step, as the leaving group (chloride) is expelled, taking its bonding electrons with it.[7]
The feasibility of this mechanism is critically dependent on the electronic nature of the aromatic ring. The presence of a strong electron-withdrawing group, such as the nitro (–NO₂) group, is essential.[7][8] This group activates the ring towards nucleophilic attack by reducing its electron density. Crucially, when positioned ortho or para to the leaving group, the nitro group can directly stabilize the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy of the reaction.[3][9][10] In this compound, the nitro group is positioned para to the chloro leaving group, providing optimal electronic activation.
Diagram: The SNAr Mechanism on this compound
Caption: General SNAr mechanism on an activated aryl halide.
Reactivity Profile with Common Nucleophiles
The activated nature of this compound allows it to react with a wide array of nucleophiles. The choice of nucleophile, solvent, and temperature dictates the reaction outcome and efficiency.
Nitrogen Nucleophiles (Amines)
Reactions with primary and secondary amines are among the most common applications, leading to the formation of substituted 4-benzyloxy-3-nitroaniline derivatives. These products are valuable precursors that can be further modified, for example, by reducing the nitro group to an amine, yielding building blocks like 4-benzyloxy-3-substituted anilines.[1][11]
-
General Reaction: The reaction typically requires heat and is often carried out in a polar aprotic solvent such as DMF, DMSO, or NMP. A non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often added to neutralize the HCl generated during the reaction. Alternatively, an excess of the amine nucleophile can serve as the base.
Oxygen Nucleophiles (Alkoxides & Hydroxides)
Oxygen nucleophiles readily displace the chloride to form ethers or phenols.
-
Alkoxides (e.g., NaOMe, NaOEt): Reaction with sodium alkoxides in the corresponding alcohol or a polar aprotic solvent provides a direct route to 4-benzyloxy-3-alkoxynitrobenzene derivatives.
-
Hydroxide (e.g., NaOH, KOH): Under forcing conditions (high temperature), hydroxide ions can displace the chloride to yield the corresponding phenol.[12] This reaction is often performed in aqueous solutions or polar solvents.
Sulfur Nucleophiles (Thiols & Thiolates)
Thiolates are excellent nucleophiles for SNAr reactions due to their high polarizability and softness.[13] They react efficiently with this compound to form aryl thioethers.
-
General Reaction: The reaction is typically performed by deprotonating a thiol with a base (e.g., NaH, K₂CO₃) to form the more nucleophilic thiolate in situ, followed by addition of the aryl halide in a polar aprotic solvent like DMF.
Data Summary: Reaction Conditions
The following table summarizes typical conditions for the SNAr of this compound with various nucleophiles. Note that specific conditions may require optimization.
| Nucleophile Class | Example Nucleophile | Typical Solvent | Base (if required) | Temperature (°C) |
| Nitrogen | Primary/Secondary Amine | DMF, NMP, Dioxane | K₂CO₃, Et₃N, or excess amine | 80 - 150 |
| Oxygen | Sodium Methoxide (NaOMe) | Methanol, DMF | None (reagent is basic) | 60 - 100 |
| Oxygen | Sodium Hydroxide (NaOH) | H₂O/Dioxane | None (reagent is basic) | 100 - 160 |
| Sulfur | Thiophenol | DMF, DMSO | K₂CO₃, NaH | 25 - 80 |
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. This compound and many amine/thiol reagents are irritants.
Diagram: General Experimental Workflow
Caption: Standard workflow for SNAr reactions.
Protocol 1: Synthesis of 4-Benzyloxy-N-butyl-3-nitroaniline
Rationale: This protocol demonstrates a typical SNAr reaction with an amine nucleophile. N-Methyl-2-pyrrolidone (NMP) is chosen as a high-boiling polar aprotic solvent to facilitate the reaction at elevated temperatures.[14] Potassium carbonate acts as a mild, insoluble base to neutralize the HCl formed, simplifying the work-up.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
n-Butylamine (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet.
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser under a nitrogen atmosphere, add this compound (e.g., 2.64 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and NMP (20 mL).
-
Begin stirring the suspension. Add n-butylamine (1.48 mL, 15 mmol) to the mixture via syringe.
-
Heat the reaction mixture to 120 °C using a heating mantle.
-
Maintain the temperature and stir for 6-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed.
-
Once complete, allow the reaction to cool to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (100 mL). This will precipitate the product and dissolve inorganic salts.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL). The brine wash helps to remove residual water and NMP from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid/oil by flash column chromatography on silica gel to yield the pure product.
-
Protocol 2: Synthesis of 4-Benzyloxy-3-methoxy-nitrobenzene
Rationale: This protocol illustrates the reaction with an oxygen nucleophile. Sodium methoxide is a strong base and nucleophile, and the reaction is typically run in its corresponding alcohol (methanol) or a polar aprotic solvent like DMF.[8]
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium Methoxide (NaOMe) (1.2 eq)
-
Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)
-
Diethyl Ether
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet.
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.64 g, 10 mmol) and anhydrous methanol (30 mL).
-
Stir the solution until the starting material is fully dissolved.
-
Carefully add sodium methoxide (0.65 g, 12 mmol) in portions. An exotherm may be observed.
-
Attach a condenser and heat the reaction mixture to reflux (approx. 65 °C for methanol) for 4-8 hours.
-
Monitor the reaction by TLC until completion.
-
After cooling to room temperature, carefully quench the reaction by slowly adding deionized water (50 mL). The product may precipitate.
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography if necessary.
-
References
-
Nucleophilic aromatic substitution. (n.d.). BYJU'S. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
Addition-Elimination at Aromatics (SNAR). (n.d.). College of Saint Benedict and Saint John's University. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). The Organic Chemistry Tutor. [Link]
-
Chen, H., Nilsen, C. N., Choudhury, A., & Sorgi, K. L. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6. [Link]
-
Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. (2018). The Organic Chemistry Tutor. [Link]
-
3.7: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health. [Link]
-
Nucleophilic Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts. [Link]
- US Patent 3155727A - Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst. (n.d.).
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). National Institutes of Health. [Link]
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4-Benzyloxy-3-chloronitrobenzene as a building block for kinase inhibitors
Application Note & Protocols
4-Benzyloxy-3-chloronitrobenzene: A Versatile Scaffolding Reagent for the Synthesis of Kinase Inhibitors
Section 1: Introduction
The study of protein kinases, enzymes that regulate the majority of cellular pathways, has become a cornerstone of modern drug discovery.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[2][3] Small-molecule kinase inhibitors have revolutionized treatment paradigms, with over 70 approved by the U.S. Food and Drug Administration (FDA) as of 2023.[3][4] The design of these inhibitors often relies on modular building blocks that provide a reliable scaffold for chemical elaboration.
This application note details the strategic utility of This compound (CAS: 50508-54-8) as a premier building block for the synthesis of diverse kinase inhibitor libraries.[5][6] Its unique trifunctional architecture offers a pre-programmed sequence of chemical transformations, enabling researchers to efficiently generate complex molecules with desirable pharmacophoric features. We will explore the inherent chemical logic of this reagent, provide validated, step-by-step synthetic protocols, and outline a strategy for subsequent biological evaluation.
Caption: Key properties of the this compound building block.
Section 2: Strategic Utility in Kinase Inhibitor Scaffolding
The efficacy of this compound stems from its three distinct functional groups, each serving a specific and predictable role in the construction of a kinase inhibitor. The strategic positioning of these groups allows for a controlled, stepwise synthesis.
-
The Nitro Group: This powerful electron-withdrawing group serves two purposes. First, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. Second, it serves as a reliable precursor to an aniline (amino) group via chemical reduction. This resultant aniline is a critical pharmacophore in a vast number of kinase inhibitors, acting as a key hydrogen bond donor to the "hinge region" of the kinase ATP-binding pocket.[7]
-
The Chloro Group: Positioned ortho to the benzyloxy group and meta to the nitro group, the chlorine atom is the primary site for introducing molecular diversity. Its displacement via SNAr with various nucleophiles (amines, thiols, etc.) allows for the exploration of the solvent-exposed region or specific sub-pockets of the kinase active site.
-
The Benzyloxy Group: This moiety functions as a robust protecting group for a phenol. A phenolic hydroxyl is another valuable feature in kinase inhibitors, often forming critical hydrogen bonds with the target protein. The benzyl group can be selectively removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C), a method that can concurrently reduce the nitro group, representing a highly efficient synthetic transformation.
Sources
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Application Notes and Protocols: Experimental Setup for the Nitration of Chlorobenzene Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the nitration of chlorobenzene and its derivatives. It delves into the underlying principles of electrophilic aromatic substitution, offering detailed, field-proven protocols, and emphasizing safety and analytical validation. The content is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and applicable understanding of the process.
Introduction: The Scientific Foundation of Nitration
The nitration of chlorobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] In this process, a nitro group (-NO₂) is introduced onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[1][3]
The chlorine atom on the benzene ring plays a crucial, dual role in this reaction. Due to its high electronegativity, chlorine exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring, making it less reactive towards electrophiles compared to benzene.[1][3] However, chlorine also possesses lone pairs of electrons that can be donated into the ring through resonance (+R effect).[4][5][6] This resonance effect increases the electron density at the ortho and para positions, thereby directing the incoming electrophile to these sites.[4][5][6][7][8] Consequently, the nitration of chlorobenzene primarily yields a mixture of o-nitrochlorobenzene and p-nitrochlorobenzene, with a very small amount of the m-nitrochlorobenzene isomer.[3]
The interplay between the inductive and resonance effects is a key concept in predicting the outcome of electrophilic aromatic substitution on substituted benzenes. While the deactivating inductive effect governs the overall reaction rate, the directing resonance effect determines the regioselectivity.
Caption: General mechanism for the nitration of chlorobenzene.
Experimental Protocols
Safety First: Handling Nitrating Agents
WARNING: Nitration reactions are highly exothermic and involve the use of concentrated, corrosive acids.[9][10] Strict adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9][10]
-
Fume Hood: All operations must be conducted in a certified chemical fume hood to avoid inhalation of toxic fumes, such as nitrogen dioxide.[9]
-
Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[9][10] Have appropriate spill containment and neutralization materials (e.g., sodium bicarbonate) readily available.[11]
-
Temperature Control: Uncontrolled temperature increases can lead to runaway reactions and the formation of undesirable, potentially explosive polynitrated byproducts.[3][12] Always use an ice bath to control the reaction temperature, especially during the addition of reagents.
Protocol for Mononitration of Chlorobenzene
This protocol is designed for the synthesis of a mixture of o- and p-nitrochlorobenzene.
Materials:
-
Chlorobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask immersed in an ice bath, slowly add a specific volume of concentrated sulfuric acid. While stirring, cautiously add an equimolar amount of concentrated nitric acid dropwise, ensuring the temperature remains below 10°C. This order of addition is crucial to manage the exotherm.
-
Addition of Chlorobenzene: To the cold, stirred nitrating mixture, add chlorobenzene dropwise from a dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature between 5-10°C throughout the addition.[13]
-
Reaction Progression: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the mixture slowly warm to room temperature. Continue stirring for another 60 minutes to ensure the reaction goes to completion.
-
Work-up and Isolation: Carefully pour the reaction mixture over a generous amount of crushed ice in a beaker. This will quench the reaction and precipitate the crude product. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with copious amounts of cold deionized water until the washings are neutral to litmus paper. This removes any residual acid. Follow with a wash of cold ethanol to remove some of the more soluble ortho isomer.
-
Purification: The primary product, p-nitrochlorobenzene, can be purified by recrystallization from ethanol.[14] The different melting points of the isomers (o-nitrochlorobenzene: -32°C, p-nitrochlorobenzene: 83-84°C) are key to their separation.[3]
Caption: Workflow for the mononitration of chlorobenzene.
Protocol for Dinitration of Chlorobenzene
For the synthesis of 1-chloro-2,4-dinitrobenzene, more forcing conditions are required due to the deactivating effect of the first nitro group.
Materials:
-
Chlorobenzene (or p-nitrochlorobenzene)
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
Procedure:
-
Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in an ice bath, as described in the mononitration protocol.
-
Substrate Addition: Slowly add chlorobenzene to the stirred nitrating mixture.
-
Elevated Temperature: After the initial addition, the reaction temperature is carefully raised and maintained at a higher level (e.g., 95°C) for a prolonged period (e.g., 2 hours) to drive the second nitration.[15][16]
-
Work-up and Isolation: The work-up procedure is similar to that for mononitration, involving quenching on ice and filtration.
Analysis and Characterization
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective technique for monitoring the progress of the reaction and assessing the purity of the product.[3] A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) will allow for the separation of the starting material, and the ortho and para isomers. The spots can be visualized under UV light.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for identifying and quantifying the isomeric products in the reaction mixture.[17] The different isomers will have distinct retention times in the gas chromatogram, and the mass spectrometer will provide their molecular weights and fragmentation patterns for definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the nitrated products. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.
Data Presentation
| Substrate | Nitrating Agent | Temperature (°C) | Major Products | Isomer Ratio (approx.) |
| Chlorobenzene | Conc. HNO₃ / Conc. H₂SO₄ | 30-60 | o-nitrochlorobenzene, p-nitrochlorobenzene | 35% ortho, 65% para[3] |
| Chlorobenzene | Fuming HNO₃ / Conc. H₂SO₄ | 95 | 1-chloro-2,4-dinitrobenzene | - |
| p-Nitrochlorobenzene | Fuming HNO₃ / Conc. H₂SO₄ | 90-110 | 1-chloro-2,4-dinitrobenzene | - |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is low, consider extending the reaction time or slightly increasing the temperature. However, be cautious of promoting side reactions. Inadequate mixing can also lead to lower yields.
-
Formation of Byproducts: The formation of dinitrated products in a mononitration reaction can be minimized by maintaining a low reaction temperature and using a stoichiometric amount of the nitrating agent.
-
Separation of Isomers: The separation of ortho and para isomers can be challenging due to their similar physical properties.[18] Fractional crystallization is often the most practical method on a lab scale.[19][20] For industrial applications, more advanced techniques like melt crystallization or solvent extraction may be employed.[19]
References
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Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene. Retrieved from [Link]
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CK-12 Foundation. (n.d.). Ortho, para directing electrophilic substitution of chlorine. Retrieved from [Link]
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Vedantu. (n.d.). Write the chemical reaction of chlorobenzene with respect to nitration. Retrieved from [Link]
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Quora. (2017). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? Retrieved from [Link]
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Allen. (n.d.). Although chlorine is an electron withdrawing group, yet it is ortho-para-directing in electrophilic aromatic substitution reactions. Explain why it is so? Retrieved from [Link]
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Brainly.com. (2024). Although chlorine is an electron-withdrawing group, it is ortho-para-directing in electrophilic aromatic. Retrieved from [Link]
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Vedantu. (n.d.). Although chlorine is an electron withdrawing group class 11 chemistry CBSE. Retrieved from [Link]
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Filo. (n.d.). Explain nitration of chlorobenzene with the equation. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-chloro-2,6-dinitrobenzene. Retrieved from [Link]
- Bombaugh, K. J. (1959). Gas Chromatographic Analysis of Chloronitrobenzene Isomers. Analytical Chemistry, 31(8), 1404–1406.
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Study.com. (n.d.). Chlorobenzene Properties, Uses & Nitration. Retrieved from [Link]
- Veretennikov, E. A., Lebedev, B. A., & Tselinskii, I. V. (2001). Kinetics and Mechanism of the Nitration of Chlorobenzene with Nitric Acid. Russian Journal of Organic Chemistry, 37(7), 964–969.
- Dunn, R. O. (1967). U.S. Patent No. 3,311,666. Washington, DC: U.S.
- Hanson, C., & Patel, A. N. (1966). Separation of o- and p-chloronitrobenzene by solvent extraction. I. Journal of Applied Chemistry, 16(11), 341-344.
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Studylib. (n.d.). Nitration of Chlorobenzene Lab Procedure. Retrieved from [Link]
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
- Dunn, R. O. (1968). U.S. Patent No. 3,368,365. Washington, DC: U.S.
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University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]
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Scribd. (n.d.). Preparation of 1-Chloro-2,4 - Dinitrobenzene. Retrieved from [Link]
-
Quick Company. (n.d.). Process For Separation Of Para Nitrochlorobenzene And Meta. Retrieved from [Link]
- Google Patents. (n.d.). CN101544568A - Dinitrochlorobenzene synthesis method and microreactor.
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PrepChem.com. (n.d.). Preparation of 1-chloro-2,4-dinitrobenzene. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2022). Seperating "PARA" & "ORTHO" nitrochlorobenzene. Retrieved from [Link]
- Google Patents. (n.d.). CN102432471B - Method for undergoing chlorobenzene nitration reaction by using micro-channel reactor.
- Google Patents. (n.d.). DE10108979C1 - An adiabatic continuous process for the nitration of chlorobenzene.
- Veretennikov, E. A., Lebedev, B. A., & Tselinskii, I. V. (2001). Nitration of Chlorobenzene with Nitric Acid in a Continuous Installation. Russian Journal of Applied Chemistry, 74(7), 1163–1167.
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VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
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PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]
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ACS Publications. (1959). Gas Chromatographic Analysis of Chloronitrobenzene Isomers. Retrieved from [Link]
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Semantic Scholar. (2001). Kinetics and Mechanism of the Nitration of Chlorobenzene with Nitric Acid. Retrieved from [Link]
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Sciencemadness Discussion Board. (2012). Separation of p-nitrochlorobenzene and o-nitrochlorobenzene. Retrieved from [Link]
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NCBI Bookshelf. (n.d.). Exposure Data - Some nitrobenzenes and other industrial chemicals. Retrieved from [Link]
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IARC Publications. (n.d.). and 4-chloronitrobenzene. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics and Mechanism of p-Nitrochlorobenzene Nitration with Nitric Acid. Retrieved from [Link]
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Semantic Scholar. (2019). Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow. Retrieved from [Link]
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Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
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Purification of 4-Benzyloxy-3-chloronitrobenzene: A Guide to Achieving High Purity
An Application Guide for Drug Development Professionals
Abstract
This application note provides a detailed guide to the purification of 4-Benzyloxy-3-chloronitrobenzene, a key intermediate in the synthesis of various pharmaceutical agents. Purity of this building block is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in the final active pharmaceutical ingredient (API). This document outlines two primary, field-proven purification methodologies: Recrystallization and Flash Column Chromatography. It provides not only step-by-step protocols but also the underlying scientific rationale for procedural choices, empowering researchers to adapt and troubleshoot these techniques effectively.
Introduction and Compound Profile
This compound serves as a crucial precursor in medicinal chemistry, notably in the development of kinase inhibitors and other targeted therapies.[1] The presence of unreacted starting materials, isomeric impurities, or byproducts from its synthesis can compromise the integrity of subsequent synthetic steps. Therefore, robust and efficient purification is a critical control point in the overall synthetic route.
A thorough understanding of the compound's physicochemical properties is the foundation for developing any purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClNO₃ | PubChem[2] |
| Molecular Weight | 263.67 g/mol | PubChem[2] |
| Appearance | Pale yellow solid | Generic observation |
| Melting Point | 115-119 °C | ECHEMI[3] |
| Boiling Point | 403.2 °C at 760 mmHg | ECHEMI[3] |
| Solubility | Insoluble in water; Soluble in common organic solvents like acetone, ethanol, and diethyl ether.[4][5] | Inferred from similar chloronitrobenzene compounds |
| XLogP3 | 4.4 | ECHEMI[3] |
The compound's high melting point and crystalline nature make it an excellent candidate for purification by recrystallization. Its moderate polarity, contributed by the nitro and chloro groups balanced by the large benzyloxy moiety, allows for effective separation from more or less polar impurities using column chromatography.
Understanding Potential Impurities
Effective purification begins with identifying likely impurities. The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. Common routes include:
-
Reaction of 3-chloro-4-fluoronitrobenzene with benzyl alcohol in the presence of a base like potassium hydroxide.[6]
-
Williamson ether synthesis between 2-chloro-4-nitrophenol and benzyl bromide or benzyl chloride.[6]
Based on these syntheses, common impurities may include:
-
Unreacted Starting Materials: 2-chloro-4-nitrophenol (acidic, more polar), benzyl alcohol (polar), 3-chloro-4-fluoronitrobenzene (less polar).
-
Isomeric Byproducts: If the initial chloronitrobenzene starting material is impure, isomers like 2- and 4-chloronitrobenzene could lead to corresponding benzyloxy-isomers.[4][7]
-
Solvent and Reagent Residues: Acetonitrile, potassium hydroxide, etc.[6]
Purification Strategy 1: Recrystallization
Recrystallization is a powerful, economical, and scalable technique ideal for removing small quantities of impurities from a solid substance.[8] The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent should dissolve the compound well when hot but poorly when cold.
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is effective for removing more polar or less polar impurities from a crude product that is already >90% pure.
Rationale for Solvent Choice: Ethanol is a good choice because it contains a hydroxyl group, which has some affinity for the polar nitro group of the target molecule, while its ethyl backbone helps solubilize the nonpolar aromatic rings. Adding water as an anti-solvent at the end can further decrease the compound's solubility and improve recovery. For structurally similar compounds, ethanol or ethanol/water mixtures are often effective.[9]
Workflow for Recrystallization
Caption: Workflow for the purification of this compound via recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask. In a separate beaker, bring a suitable volume of 95% ethanol to a boil on a hot plate.
-
Minimum Solvent: Add the hot ethanol to the flask containing the crude solid portion-wise, with constant swirling, until the solid just dissolves. Using the minimum amount of boiling solvent is critical for maximizing recovery.[10]
-
Slow Cooling (Crucial for Purity): Once dissolved, cover the flask with a watch glass and turn off the heat. Allow the flask to cool slowly on the hot plate surface. Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[10]
-
Room Temperature Cooling: Once the flask is cool enough to handle, move it to a benchtop and allow it to reach ambient temperature.
-
Ice Bath: To maximize the yield, place the flask in an ice-water bath for 20-30 minutes. This further decreases the solubility of the product.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Troubleshooting:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the melting point of the solid is lower than the boiling point of the solvent, or the sample is highly impure.[9] Re-heat the solution to dissolve the oil and add slightly more solvent before attempting to cool again, or try a different solvent system.
-
Low Recovery: This is often due to using too much solvent during the dissolution step.
Purification Strategy 2: Flash Column Chromatography
When recrystallization is ineffective, particularly for separating compounds with similar solubility or when multiple impurities are present, flash column chromatography is the method of choice.[11][12] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[13]
Protocol 2: Purification by Silica Gel Column Chromatography
Rationale for Method: this compound is moderately polar. It will adhere to the polar silica gel stationary phase but can be eluted with a mobile phase of appropriate polarity. Less polar impurities will elute first, followed by the desired product, and finally, more polar impurities will be retained longer on the column.[14]
Workflow for Column Chromatography
Caption: General workflow for purification by flash column chromatography.
Step-by-Step Methodology:
-
Solvent System Selection (TLC): Before packing the column, determine the optimal mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. Test various ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc). The ideal system should give the target compound a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[15]
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in hexane. Pour the slurry into a glass column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top to prevent disturbance.[13][15]
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator. This creates a free-flowing powder of the crude product adsorbed onto silica. Carefully add this powder to the top of the packed column. This "dry loading" method typically results in better separation and sharper bands than loading the sample as a concentrated liquid.
-
Elution: Begin eluting the column with the solvent system determined by TLC. If impurities are very non-polar, you can start with pure hexane and gradually increase the polarity by adding more ethyl acetate (gradient elution). Maintain a constant flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it to determine its composition. Visualize the spots under a UV lamp.
-
Isolation: Combine the fractions that contain only the pure desired product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Comparison of Techniques and Purity Assessment
The choice between recrystallization and chromatography depends on the purity of the crude material, the nature of the impurities, and the required scale.
Table 2: Comparison of Purification Methods
| Parameter | Recrystallization | Flash Column Chromatography |
| Best For | Removing small amounts of impurities; large scale. | Complex mixtures; separating compounds with similar properties. |
| Typical Yield | 60-90% | 50-85% |
| Achievable Purity | >98.5% | >99% |
| Time Consumption | Moderate (requires slow cooling) | High (can be several hours)[14] |
| Solvent Usage | Low to Moderate | High[14] |
| Complexity | Low | High |
Purity Assessment: The purity of the final product should always be verified.
-
Melting Point: A sharp melting point range close to the literature value (115-119 °C) indicates high purity.
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Spectroscopic Methods: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry should be employed.
Conclusion
The successful purification of this compound is readily achievable through either recrystallization or flash column chromatography. For material that is already substantially pure, recrystallization from an ethanol-based system offers a simple, scalable, and economical solution. For more complex mixtures containing multiple or closely related impurities, silica gel chromatography provides a more powerful, albeit resource-intensive, method to achieve the high purity required for subsequent stages of drug development and synthesis.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
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CDN. Nitration of Phenol and Purification by Column Chromatography. [Link]
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ResearchGate. The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate. [Link]
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University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
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IARC Publications. and 4-chloronitrobenzene. International Agency for Research on Cancer. [Link]
-
ChemHelp ASAP. column chromatography & purification of organic compounds. YouTube. [Link]
-
NCBI Bookshelf. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of California, Irvine. Recrystallization and Crystallization. [Link]
-
Organic Chemistry at SD Miramar College. Recrystallization - Organic Chemistry Lab Technique. YouTube. [Link]
-
Wikipedia. 3-Nitrochlorobenzene. [Link]
-
Wikipedia. 4-Nitrochlorobenzene. [Link]
-
Organic Syntheses. m-CHLORONITROBENZENE. [Link]
- Google Patents.
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Application Notes and Protocols for Monitoring 4-Benzyloxy-3-chloronitrobenzene Reactions
Introduction: The Critical Role of In-Process Monitoring
4-Benzyloxy-3-chloronitrobenzene serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its chemical structure, featuring a nitro group, a chlorine atom, and a benzyl ether, offers multiple reaction sites, making it a versatile building block. The efficient and controlled conversion of this intermediate is paramount to ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust analytical methods for real-time reaction monitoring are not merely a matter of process optimization; they are a cornerstone of quality control and regulatory compliance in drug development.
This comprehensive guide provides detailed application notes and validated protocols for the primary analytical techniques used to monitor reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and reliable analytical monitoring.
The Synthetic Context: Williamson Ether Synthesis and Potential Impurities
A common route to synthesizing this compound is the Williamson ether synthesis, involving the reaction of a phenoxide with an alkyl halide. In this case, 3-chloro-4-nitrophenol is typically reacted with benzyl chloride in the presence of a base.[1] Understanding this synthetic route is crucial for anticipating potential impurities that must be monitored.
Key components to monitor:
-
Starting Materials: 3-Chloro-4-nitrophenol and Benzyl chloride.
-
Product: this compound.
-
Potential Byproducts/Impurities: Unreacted starting materials, dibenzyl ether (from self-condensation of benzyl chloride), and potential regioisomers or products of side reactions.
The analytical methods detailed below are designed to separate and quantify these key components, providing a clear picture of the reaction's progress and the purity of the product.
Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment
Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative monitoring of reaction progress. Its simplicity and speed allow for frequent checks on the consumption of starting materials and the formation of the product.
Causality Behind Experimental Choices:
The choice of a TLC solvent system is critical for achieving good separation. A mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is typically effective for compounds of this nature. The goal is to find a ratio that moves the product to a retention factor (Rƒ) of approximately 0.3-0.5, allowing for clear separation from both the more polar starting phenol and any less polar byproducts. Visualization under UV light is effective due to the aromatic nature of the compounds.
Experimental Protocol for TLC Monitoring:
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates. With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the plate.
-
Sample Preparation: At designated time points (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot (1-2 drops) of the reaction mixture using a glass capillary. Dilute the aliquot in a small vial with a suitable solvent like ethyl acetate or dichloromethane (approx. 0.5 mL).
-
Spotting: On the TLC plate baseline, spot the diluted reaction mixture. It is also highly recommended to spot the starting materials (3-chloro-4-nitrophenol and benzyl chloride) as standards for comparison. A co-spot, where the reaction mixture is spotted on top of the starting material spot, can be very useful for confirming the disappearance of the starting material.[2]
-
Development: Place the spotted TLC plate in a developing chamber containing a pre-saturated atmosphere of the chosen mobile phase (e.g., Hexane:Ethyl Acetate 4:1 v/v). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle the observed spots with a pencil.
-
Interpretation: The reaction is progressing if the spot corresponding to the starting material diminishes in intensity over time, while a new spot corresponding to the product appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible.
Visual Workflow for TLC Monitoring
Sources
The Strategic Utility of 4-Benzyloxy-3-chloronitrobenzene in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Scafford
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient synthesis of novel therapeutic agents. 4-Benzyloxy-3-chloronitrobenzene has emerged as a valuable and versatile building block in medicinal chemistry. Its unique trifunctionalized aromatic core, featuring a benzyloxy group, a chlorine atom, and a nitro group, offers a rich platform for a variety of chemical transformations. This allows for the construction of complex molecular architectures with diverse pharmacological activities.
The presence of the electron-withdrawing nitro and chloro groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine. This amine functionality serves as a key handle for the introduction of further diversity through amide bond formation, sulfonylation, or participation in the synthesis of various heterocyclic systems. The benzyloxy group, on the other hand, often acts as a protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a new reactive site or a key pharmacophoric feature.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound. We will explore its role in the synthesis of key intermediates for bioactive molecules and provide detailed, field-proven protocols for its chemical manipulation.
Core Application: Synthesis of 4-Benzyloxy-3-chloroaniline, a Key Intermediate for Bioactive Molecules
A primary and highly significant application of this compound is its conversion to 4-benzyloxy-3-chloroaniline. This aniline derivative is a crucial precursor for a range of compounds with potential therapeutic applications, including anti-cancer, anti-diabetic, and anti-viral agents.[1] The reduction of the nitro group is a critical step, and the choice of reducing agent is crucial to avoid unwanted side reactions such as debenzylation or dechlorination.
Logical Workflow for the Reduction of this compound
Caption: Synthetic pathway from this compound to bioactive molecules.
Comparative Analysis of Reduction Methodologies
Several methods can be employed for the reduction of the nitro group in this compound. The choice of method often depends on factors such as scale, desired purity, and safety considerations.
| Reduction Method | Reagents | Typical Conditions | Advantages | Disadvantages | Reference |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 20 psi H₂, EtOH:THF, ambient temp. | High efficiency, clean reaction. | Potential for debenzylation and dechlorination, requires specialized equipment. | [1] |
| Metal in Acid | Fe powder, Acetic Acid | Reflux | Cost-effective. | Tedious workup involving multiple extractions and filtrations. | [1] |
| Stannous Chloride Reduction | SnCl₂·2H₂O, EtOH | Reflux | High chemoselectivity, mild conditions, simple workup. | Use of a stoichiometric amount of tin salt. | [1] |
Detailed Experimental Protocol: Stannous Chloride Mediated Reduction
This protocol provides a robust and scalable method for the synthesis of 4-benzyloxy-3-chloroaniline from this compound using stannous chloride. This method is favored for its high yield, purity, and operational simplicity.[1]
Materials and Reagents:
-
This compound (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol.
-
Addition of Reagents: To this suspension, add stannous chloride dihydrate (4.0 eq). Carefully add concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1.5 to 2 hours.
-
Workup - Precipitation of Hydrochloride Salt: Upon completion, cool the reaction mixture to room temperature. Add water to the mixture to precipitate the 4-benzyloxy-3-chloroaniline hydrochloride salt as an off-white solid.
-
Isolation of Hydrochloride Salt: Collect the precipitate by vacuum filtration and wash with cold water.
-
Conversion to Free Aniline and Extraction: Suspend the hydrochloride salt in a mixture of water and ethyl acetate. Basify the aqueous layer by the slow addition of a sodium hydroxide solution until a pH of >10 is reached. Separate the organic layer.
-
Further Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield 4-benzyloxy-3-chloroaniline.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/heptane to yield an off-white crystalline solid.[1]
Applications in Kinase Inhibitor Synthesis
The 4-benzyloxy-3-chloroaniline scaffold is of significant interest in the development of protein kinase inhibitors. Many kinase inhibitors feature an aniline or anilino-like core that interacts with the hinge region of the ATP-binding site of the kinase. The substituents on the aniline ring play a crucial role in modulating potency, selectivity, and pharmacokinetic properties. While direct synthesis of approved drugs from this compound is not extensively documented in publicly available literature, the structural motif is highly relevant. For instance, the synthesis of various kinase inhibitors involves the coupling of substituted anilines with heterocyclic cores.
Illustrative Kinase Inhibitor Synthesis Workflow
Caption: General synthetic route to kinase inhibitors from 4-benzyloxy-3-chloroaniline.
Safety and Handling Considerations
This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. As with other nitroaromatic compounds, it may be harmful if inhaled, swallowed, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound stands out as a strategically valuable building block in medicinal chemistry. Its utility is prominently demonstrated in the synthesis of 4-benzyloxy-3-chloroaniline, a key intermediate for a variety of biologically active molecules. The protocols outlined in this application note provide a practical guide for the efficient and safe utilization of this compound. The structural motifs accessible from this compound are highly relevant to contemporary drug discovery programs, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.
References
-
Chen, H., Nilsen, C. N., Choudhury, A., & Sorgi, K. L. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. International Agency for Research on Cancer. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
- Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.
Sources
Application Note: 4-Benzyloxy-3-chloronitrobenzene as a Strategic Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs. Their prevalence is a direct result of their ability to present functional groups in well-defined spatial arrangements, enabling precise interactions with biological targets such as enzymes and receptors. Among these targets, protein kinases have become a focal point for modern drug discovery, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, and scaffolds such as benzimidazoles and quinolines are frequently found at the core of these innovative drugs.[3][4]
The strategic selection of starting materials is paramount to the efficient synthesis of libraries of such compounds. 4-Benzyloxy-3-chloronitrobenzene is a trifunctionalized benzene ring that serves as an exceptionally versatile building block for constructing complex heterocyclic systems.[5][6] Its utility stems from the orthogonal reactivity of its three key substituents:
-
The Nitro Group: This electron-withdrawing group is not merely a placeholder; it is the latent form of the critical amine functionality. Its reduction to an aniline is often the pivotal step that unlocks the cyclization pathways necessary for heterocycle formation.[7]
-
The Chloro Group: The chlorine atom modulates the electronic properties of the ring and, more importantly, provides a reactive handle for late-stage functionalization via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid library diversification.
-
The Benzyloxy Group: This moiety serves as a robust protecting group for the phenolic oxygen, stable to a wide range of reaction conditions. Its true value lies in its facile removal via catalytic hydrogenation, often concurrently with nitro group reduction, to reveal a phenol. This phenol provides another vector for modification, crucial for tuning the pharmacological properties of the final compound.
This application note provides detailed protocols and the underlying scientific rationale for leveraging this compound in the synthesis of high-value benzimidazole and quinoline scaffolds.
Core Synthetic Transformation: The Gateway Reduction
The conversion of the nitro group to an amine is the essential gateway reaction for most subsequent cyclizations. This transformation converts the electron-deficient nitroarene into an electron-rich aniline, which possesses the nucleophilic character required to participate in ring-forming reactions. Several methods are effective, with the choice often depending on substrate compatibility and scale.
Scientific Rationale (Expertise & Experience): While catalytic hydrogenation (e.g., H₂/Pd-C) is clean, it can lead to simultaneous debenzylation, which may or may not be desired. Chemical reduction methods offer greater functional group tolerance. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method that is highly chemoselective for the nitro group, leaving the benzyloxy and chloro substituents intact. Iron powder in acidic media is a cost-effective and greener alternative, widely used in industrial settings.
General Protocol: Nitro Group Reduction with Tin(II) Chloride
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9). This will precipitate tin salts.
-
Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-benzyloxy-3-chloroaniline.
Caption: General workflow for the reduction of the nitro group.
Application I: Synthesis of Substituted Benzimidazoles
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[8] The synthesis typically involves the condensation of an o-phenylenediamine with a one-carbon electrophile, such as an aldehyde or carboxylic acid.[9][10] By reducing this compound and then reacting it with an aldehyde in a sequential or one-pot process, highly functionalized benzimidazoles can be accessed efficiently.
Scientific Rationale (Expertise & Experience): The key intermediate is the in situ generated 4-benzyloxy-5-chloro-1,2-phenylenediamine. The reaction with an aldehyde proceeds via the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidative aromatization to furnish the stable benzimidazole ring. Using an oxidant like sodium metabisulfite (Na₂S₂O₅) or simply exposing the reaction to air can facilitate the final aromatization step.
Protocol: Two-Step Synthesis of 2-Aryl-benzimidazoles
This protocol assumes the initial isolation of the aniline precursor, providing greater control and purity.
Step A: Synthesis of 4-Benzyloxy-3-chloroaniline
-
Follow the General Protocol for Nitro Group Reduction described previously. The product is typically used in the next step without further purification if it is of sufficient purity.
Step B: Cyclization to Form the Benzimidazole Ring
-
Setup: Dissolve 4-benzyloxy-3-chloroaniline (1.0 eq) and an aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.1 eq) in a suitable solvent like ethanol or DMF.
-
Catalyst/Reagent: Add a catalyst such as ammonium chloride (NH₄Cl, 20 mol%) or p-toluenesulfonic acid (p-TsOH) to facilitate Schiff base formation.[10] For the oxidative cyclization, add sodium metabisulfite (Na₂S₂O₅, 1.5 eq).
-
Reaction: Heat the mixture to 80-100°C for 6-12 hours. Monitor by TLC.
-
Workup: Upon completion, cool the reaction and pour it into ice water. The product often precipitates and can be collected by filtration.
-
Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-aryl-5-chloro-6-benzyloxy-1H-benzimidazole.
Caption: Two-step synthesis of Benzimidazoles.
| Aldehyde (Ar-CHO) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzaldehyde | Ethanol | 80 | 8 | 85-92 |
| 4-Methoxybenzaldehyde | DMF | 100 | 6 | 88-95 |
| 4-Chlorobenzaldehyde | Ethanol | 80 | 10 | 82-90 |
| 2-Naphthaldehyde | DMF | 100 | 8 | 80-88 |
Application II: Synthesis of Functionalized Quinolines
Quinolines and their 4-oxo derivatives (quinolin-4-ones) are another class of heterocycles with immense importance in drug discovery, famously represented by the fluoroquinolone antibiotics.[11] The Gould-Jacobs reaction is a robust and classical method for synthesizing quinolin-4-ones from anilines and diethyl ethoxymethylenemalonate (DEEM).[11]
Scientific Rationale (Expertise & Experience): This synthesis proceeds in two distinct stages. First, the nucleophilic aniline (4-benzyloxy-3-chloroaniline) displaces the ethoxy group of DEEM in a vinylogous nucleophilic substitution to form an enamine intermediate. The second stage is a high-temperature thermal cyclization (pericyclic reaction) followed by tautomerization to yield the aromatic quinolin-4-one core. The high temperature required for cyclization is a key consideration, and high-boiling solvents like diphenyl ether are often used.
Protocol: Gould-Jacobs Synthesis of a Quinolone Derivative
Step A: Synthesis of 4-Benzyloxy-3-chloroaniline
-
Follow the General Protocol for Nitro Group Reduction as previously described.
Step B: Condensation and Cyclization
-
Condensation: In a round-bottom flask, mix 4-benzyloxy-3-chloroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (DEEM, 1.05 eq). Heat the mixture gently to 100-120°C for 1-2 hours. Ethanol is eliminated during this step. The reaction can be monitored by observing the cessation of ethanol evolution.
-
Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to a high temperature (typically 240-260°C) for 30-60 minutes.
-
Workup: Cool the reaction mixture. The product often crystallizes upon cooling. Dilute the mixture with hexane to facilitate precipitation, and collect the solid product by filtration.
-
Purification: Wash the crude solid with hexane and then ether to remove the diphenyl ether solvent. The resulting ethyl 6-benzyloxy-7-chloro-4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization if needed. The ester can be subsequently hydrolyzed and decarboxylated to the parent quinolone.
Caption: Gould-Jacobs pathway to Quinolin-4-ones.
| Parameter | Condition | Rationale |
| Condensation Temp. | 100-120°C | Sufficient to drive off ethanol byproduct without premature cyclization. |
| Cyclization Temp. | 240-260°C | High energy required for the 6π-electrocyclization reaction. |
| Solvent | Diphenyl Ether | High boiling point (259°C) allows for the necessary thermal conditions. |
| Workup | Hexane precipitation | Product is insoluble in nonpolar hexane, while the solvent is soluble. |
Strategic Value in Drug Discovery
The heterocyclic cores synthesized via these protocols are not the final destination but rather versatile platforms for further exploration. The chloro and benzyloxy groups, intentionally carried through the synthesis, are now poised for strategic deployment.
-
Unmasking the Phenol: Catalytic hydrogenation (e.g., H₂ over Pd/C) of the final benzimidazole or quinoline product will simultaneously reduce any remaining nitro groups (if applicable) and cleave the benzyl ether, revealing a phenol. This site is ideal for introducing new functionality through Williamson ether synthesis or other derivatizations to probe interactions with the target protein.
-
Late-Stage Diversification: The 7-chloroquinoline or 5-chlorobenzimidazole is a perfect substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, a cornerstone of modern medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties.[12] This approach is frequently used in the development of kinase inhibitors to target specific pockets within the ATP-binding site.[1][2]
Conclusion
This compound is a powerful and cost-effective starting material for the synthesis of medicinally relevant heterocyclic compounds. Its pre-installed, orthogonally reactive functional groups enable a logical and efficient pathway to complex scaffolds like benzimidazoles and quinolines. The protocols outlined herein demonstrate the conversion of this simple precursor into high-value intermediates, highlighting the chemical causality behind each synthetic step. For researchers in drug discovery, mastering the use of such strategic building blocks is essential for the rapid and effective development of novel therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]
- Roman, G., et al. (2025). Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one. Chemija, 36(2), 99-112.
- Li, Y. H., et al. (2009). 8-(4-Nitrobenzyloxy)quinoline. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2270.
-
Roman, G., et al. (2025). Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one. Chemija. Retrieved from [Link]
- Saito, A., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(20), 10421-10428.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
- Roman, G., et al. (2025). Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Gach-Janczak, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 199.
- Al-Ostoot, F. H., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(53), 33698-33729.
- Zangade, S. B., et al. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 3(4), 317-321.
- Bloom, S., et al. (2019). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Organic Letters, 21(15), 6042-6047.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR)
-
Chemical-Konomics Lab. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Reactions of Benzene & Its Derivatives. Retrieved from [Link]
- Tadesse, S., et al. (2025). Invitro and Invivo Activity of Benzimidazole derivatives against Trypanosoma Congolense, design and synthesis. ChemRxiv.
- Gunes, H. S., et al. (2015). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Marmara Pharmaceutical Journal, 19(2), 109-118.
- Wang, Y., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Journal of Medicinal Chemistry.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). Exposure Data. In Some nitrobenzenes and other industrial chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123. Lyon (FR)
- MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2023(4), M1763.
- ResearchGate. (2025). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding.
- Sestito, S., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4363.
- Wang, Y., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen.
-
Extance, A. (2019). The five reactions on every organic chemist's wish list. Chemistry World. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: 4-Benzyloxy-3-chloronitrobenzene Synthesis
Welcome to the technical support center for the synthesis and purification of 4-Benzyloxy-3-chloronitrobenzene. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this critical synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance both the yield and purity of your target compound.
Overview of the Synthesis: The Williamson Ether Synthesis
The preparation of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The core transformation involves the deprotonation of the weakly acidic hydroxyl group of 4-chloro-3-nitrophenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the desired ether linkage.
The efficiency of this SN2 reaction is paramount and is influenced by the choice of base, solvent, temperature, and the purity of the starting materials.[1][2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Category 1: Low Reaction Yield
Q: My reaction has stalled or resulted in a very low yield (<40%). What are the most likely causes?
A: Low yield is typically traced back to one of three areas: inefficient deprotonation, suboptimal SN2 reaction conditions, or degradation of reactants/products.
-
Incomplete Deprotonation: The phenolic proton of 4-chloro-3-nitrophenol must be removed to generate the active nucleophile. If the base is too weak, not sufficiently anhydrous, or used in a substoichiometric amount, the reaction will not proceed to completion.
-
Poor SN2 Conditions: The Williamson ether synthesis is sensitive to steric hindrance.[2][4] While benzyl halides are primary and thus ideal, the choice of solvent is critical. Aprotic polar solvents like DMF or acetonitrile are required to solvate the cation of the base and leave the phenoxide anion "naked" and highly reactive.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the benzyl halide and can also hinder the effectiveness of strong bases like sodium hydride. Ensure all glassware is oven-dried and use anhydrous solvents.
Q: How do I select the optimal base and solvent for this reaction?
A: The choice of base and solvent is interdependent and crucial for success. The goal is to maximize the concentration of the reactive phenoxide while ensuring the stability of the reactants.
| Base | Recommended Solvent(s) | Pros | Cons/Causality |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Inexpensive, easy to handle, moderately strong. Works well in polar aprotic solvents that can facilitate the reaction. | Can be slow. Requires higher temperatures (reflux) to be effective. Its heterogeneous nature can lead to reproducibility issues if not stirred vigorously. |
| Sodium Hydride (NaH) | Anhydrous THF, DMF | Very strong base, leading to rapid and irreversible deprotonation. The reaction is often faster and can be run at lower temperatures. | Highly reactive with water and protic solvents (produces H₂ gas). Requires strictly anhydrous conditions and careful handling. |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | Highly effective due to the high solubility of cesium salts and the "cesium effect," which enhances the nucleophilicity of the phenoxide. | Significantly more expensive than other bases. |
Expert Recommendation: For routine, gram-scale synthesis, potassium carbonate in DMF at 60-80 °C provides a reliable and cost-effective system. For difficult substrates or when maximizing yield is critical, sodium hydride in anhydrous DMF at room temperature is the superior choice, provided appropriate safety measures are taken.
Category 2: Product Purity Issues
Q: My final product shows contamination with an impurity of the same mass. What could this be?
A: If you are certain of the mass, the most likely culprit is an isomeric impurity. The synthesis of the starting material, 4-chloro-3-nitrophenol, can sometimes produce the 3-chloro-6-nitrophenol isomer.[5] This isomer will undergo the same benzylation reaction to produce 3-Benzyloxy-2-chloronitrobenzene, an isomer of your target compound.
-
Validation: Use a high-resolution analytical technique like HPLC or GC-MS to confirm the presence of two isomers. 1H NMR may also show a distinct set of aromatic signals for the impurity.
-
Solution: Source a higher purity grade of 4-chloro-3-nitrophenol or purify the starting material by recrystallization before use. Attempting to separate the final benzylated isomers is significantly more challenging than purifying the phenolic precursor.
Q: After workup, my crude product is a sticky oil instead of a solid. How do I purify it?
A: An oily crude product often indicates the presence of unreacted benzyl halide and/or benzyl alcohol (from hydrolysis).
-
Removal of Benzyl Halide: Unreacted benzyl bromide or chloride can be difficult to remove by simple recrystallization. A thorough wash of the organic layer during the workup with a dilute sodium bisulfite solution can help remove some halogenated impurities. If the issue persists, column chromatography is the most effective method.
-
Inducing Crystallization: Before resorting to chromatography, attempt to induce crystallization from the oil. Try dissolving the oil in a minimal amount of a hot solvent in which the product has high solubility (like ethanol or ethyl acetate) and then slowly adding a cold anti-solvent in which it is insoluble (like hexanes or water) until turbidity is observed. Scratching the inside of the flask with a glass rod at the solvent interface can initiate crystal growth.
Q: Are there any common side reactions I should be aware of?
A: While the Williamson ether synthesis is generally robust for this substrate, two potential side reactions exist.
-
Elimination (E2): Strong, sterically hindered bases can promote the E2 elimination of H-X from the benzyl halide to form transient, highly reactive species. However, with a primary halide like benzyl bromide and a phenoxide base, this is typically a very minor pathway.[1][4]
-
Product Debenzylation: The benzyl ether product is generally stable, but it can be cleaved under certain conditions, particularly catalytic hydrogenation (e.g., Pd/C, H₂).[6] Avoid these conditions in subsequent synthetic steps unless deprotection is intended. Strong acids can also cleave benzyl ethers, but this is less common under standard purification conditions.[7]
Frequently Asked Questions (FAQs)
Q: What is the most effective method for purifying the final product on a multi-gram scale?
A: Recrystallization is the preferred method for its scalability, cost-effectiveness, and efficiency, provided the impurities are structurally distinct.[8] Based on the polarity of this compound, a good starting point for solvent screening is ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes.[8][9]
Q: What analytical techniques are recommended to confirm the purity of this compound?
A: A combination of techniques provides the most comprehensive assessment:
-
1H NMR: To confirm the chemical structure and identify major impurities.
-
HPLC with UV detection: The gold standard for quantitative purity assessment, capable of separating closely related isomers and byproducts.[10]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Q: Can I use a phase-transfer catalyst (PTC) for this reaction?
A: Yes, a PTC such as tetrabutylammonium bromide (TBAB) can be very effective. This approach is useful for reactions using a biphasic system (e.g., aqueous NaOH and an organic solvent like dichloromethane). The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where it can react with the benzyl halide. This can be a milder and more scalable alternative to using strong bases in anhydrous organic solvents.
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-nitrophenol (1.0 eq), potassium carbonate (1.5 eq, finely ground), and anhydrous dimethylformamide (DMF, ~5 mL per gram of phenol).
-
Reaction: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq) dropwise.
-
Heating: Heat the reaction mixture to 70 °C and maintain for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting phenol is consumed.
-
Workup: Cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove residual DMF.
-
Drying: Dry the crude product under vacuum to a constant weight. The product can then be purified by recrystallization.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is not a good choice. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.[9] A mixture of ethanol/water or ethyl acetate/hexanes is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more soluble solvent of a pair) until all the solid just dissolves.
-
Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, add the anti-solvent (e.g., water or hexanes) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool as described.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
References
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- SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Qualitas, 1-4. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHloE6Qso1wjx9XpDONslKMsLDlh_Ozy3PhT5TfewMPUTKJ3HLjb3m7c3txjJ-1nnMZ4geSKmump5sw3Bm-ABQSzngwWj1TAW0pBekHW4grb0ox-K008bcD6w2nmGRPP-ItPb2htuDguKOyIOKLoAuDWsNs]
- Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/09%3A_Ethers_Epoxides_and_Sulfides/9.06%3A_Williamson_Ether_Synthesis]
- Sciencemadness Discussion Board. (2012). Separation of p-nitrochlorobenzene and o-nitrochlorobenzene. [https://www.sciencemadness.org/whisper/viewthread.php?tid=21245]
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [https://www.sas.rochester.
- Vedantu. (n.d.). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [https://www.vedantu.com/question-answer/illustrate-with-examples-the-limitations-of-class-12-chemistry-cbse-board-exam-5f85536a600351528558633e]
- PubChem. (n.d.). 4-Chloro-3-nitrophenol. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/69127]
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- BenchChem. (2025). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization. [https://www.benchchem.
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Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-Benzyloxy-3-chloronitrobenzene
Welcome to the technical support center for 4-Benzyloxy-3-chloronitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during chemical transformations of this versatile intermediate. The information herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Introduction to this compound
This compound is a key building block in organic synthesis, valued for its trifunctional nature which allows for sequential and site-selective modifications. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) of the chloro substituent. The nitro group itself can be readily reduced to an amine, providing a route to a variety of aniline derivatives. Finally, the benzyl ether serves as a protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions. However, the interplay of these functional groups can also lead to undesired side reactions and experimental challenges. This guide will address these issues in a practical, question-and-answer format.
Section 1: Reduction of the Nitro Group
The reduction of the nitro group in this compound to form 4-benzyloxy-3-chloroaniline is a common and crucial transformation. However, achieving high yield and purity requires careful selection of reagents and reaction conditions to avoid common pitfalls.
FAQ 1: My catalytic hydrogenation of this compound with Pd/C is giving me a mixture of products, including debenzylated and dechlorinated species. What is happening and how can I fix it?
Answer:
This is a classic example of over-reduction and lack of chemoselectivity with palladium catalysts. The benzyl ether is susceptible to hydrogenolysis (cleavage of the C-O bond) in the presence of hydrogen and a palladium catalyst, leading to the formation of 4-amino-2-chlorophenol. Furthermore, aryl chlorides can also undergo hydrodechlorination under these conditions.[1][2]
Troubleshooting Workflow: Catalytic Hydrogenation Issues
Caption: Troubleshooting unwanted side reactions in catalytic hydrogenation.
Recommended Protocol: Chemoselective Nitro Group Reduction using Stannous Chloride
This method is highly recommended for its excellent chemoselectivity, preserving both the benzyl ether and the chloro substituent.[1]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tin(II) chloride dihydrate (4 equivalents) and ethanol.
-
Add concentrated HCl and heat the mixture to 70 °C until a clear solution is obtained.
-
Add this compound (1 equivalent) portion-wise to the hot solution, maintaining a gentle reflux.
-
After the addition is complete, continue heating for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add water (a volume no more than the initial volume of ethanol is recommended to avoid hydrolysis of tin salts). The product should precipitate as the hydrochloride salt.[1]
-
Filter the precipitate and wash with water.
-
For the free base, suspend the wet solid in DCM or EtOAc and add NaOH solution with stirring until the pH is ~12.
-
Separate the organic layer, and extract the aqueous layer with additional DCM or EtOAc.
-
Combine the organic extracts, wash with brine, dry over MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield 4-benzyloxy-3-chloroaniline.
FAQ 2: During the work-up of my SnCl2 reduction, I'm getting a thick, unfilterable precipitate and/or an emulsion during extraction. What's causing this and how can I resolve it?
Answer:
This is a common issue when working with tin salts. The precipitate is likely hydrated tin oxides (Sn(OH)2/Sn(OH)4) which are formed upon basification. These can be gelatinous and make filtration and phase separation very difficult.[3]
Troubleshooting Table: Work-up Issues with SnCl2 Reduction
| Problem | Cause | Solution |
| Thick, unfilterable precipitate | Formation of insoluble tin hydroxides. | Add a strong base like 50% aqueous NaOH until the tin salts redissolve to form soluble stannates ([Sn(OH)6]2-). This typically occurs at a pH > 12.[4][5] |
| Emulsion during extraction | Finely dispersed tin salts acting as emulsifying agents. | 1. Ensure complete dissolution of tin salts by adding sufficient strong base. 2. Add a small amount of a saturated salt solution (brine) to "break" the emulsion. 3. Filter the entire mixture through a pad of Celite® before extraction. |
| Low yield due to product trapped in precipitate | Co-precipitation of the aniline product with tin salts. | Ensure complete dissolution of the tin salts in the aqueous layer before extraction. Perform multiple extractions of the aqueous phase. |
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The chloro substituent in this compound is activated towards nucleophilic aromatic substitution by the para-nitro group. This allows for the introduction of a wide range of functionalities.
FAQ 3: My SNAr reaction with an amine nucleophile is very slow or incomplete. How can I improve the reaction rate and yield?
Answer:
Slow SNAr reactions with this substrate can be due to several factors, including the nucleophilicity of the amine, steric hindrance, and reaction conditions.
Logical Relationship Diagram: Factors Influencing SNAr Reactions
Caption: Key factors influencing the rate of SNAr reactions.
Troubleshooting Slow SNAr Reactions:
-
Increase Temperature: SNAr reactions are often accelerated by heating. Consider increasing the reaction temperature, potentially to reflux, while monitoring for decomposition.
-
Choice of Solvent: Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the cationic portion of the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.
-
Use a Stronger, Non-nucleophilic Base: The presence of a base is often necessary to deprotonate the amine nucleophile, increasing its nucleophilicity, and to scavenge the HCl byproduct. Use a non-nucleophilic base like K2CO3, Cs2CO3, or a hindered organic base like diisopropylethylamine (DIPEA).
-
Consider a Catalytic Approach: For less reactive amines or for achieving milder reaction conditions, consider a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is highly effective for forming C-N bonds with aryl chlorides.[6][7]
General Protocol for SNAr with an Amine:
Materials:
-
This compound
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Potassium carbonate (K2CO3) or other suitable base (2-3 equivalents)
-
Dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
To a solution of this compound in DMF, add the amine and potassium carbonate.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
FAQ 4: I am observing cleavage of the benzyl ether during my SNAr reaction. Why is this happening and how can I prevent it?
Answer:
While benzyl ethers are generally stable, they can be cleaved under certain conditions, particularly with strongly nucleophilic or basic reagents at elevated temperatures.
Potential Causes of Benzyl Ether Cleavage:
-
Strongly Basic Conditions: If you are using a very strong base (e.g., NaH, LDA) to deprotonate a weakly acidic nucleophile, this can lead to cleavage of the benzyl ether.
-
Nucleophilic Attack: Some nucleophiles can directly attack the benzylic carbon, although this is less common for SNAr reactions on the aromatic ring.
-
High Temperatures: Prolonged heating at high temperatures can promote decomposition pathways that include debenzylation.
Preventative Measures:
-
Use a Milder Base: Opt for bases like K2CO3 or Cs2CO3.
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.
-
Protecting Group Strategy: If debenzylation is unavoidable under the required SNAr conditions, consider if the synthetic sequence can be altered. For example, perform the SNAr reaction on a precursor like 2-chloro-4-nitrophenol and then benzylate the hydroxyl group in a subsequent step.
Section 3: Safety and Handling
Caution: this compound and its derivatives, particularly the resulting anilines, should be handled with care. Chloronitrobenzenes are toxic and can be absorbed through the skin.[8] The product, 4-benzyloxy-3-chloroaniline, is a suspected mutagen and may cause skin, eye, and respiratory irritation.[9] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
References
-
Request PDF. (2025, August 7). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ResearchGate. [Link]
-
2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. (1996). In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. International Agency for Research on Cancer. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-3-chloroaniline. In PubChem. Retrieved from [Link]
-
Chen, H., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar. [Link]
-
De, P. (2005). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ChemInform, 36(1). [Link]
-
How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? (2021, September 17). Chemistry Stack Exchange. [Link]
-
Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. [Link]
-
Reduction of aromatic nitro compounds with SnCl2. (2021, July 20). Reddit. [Link]
-
what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? (2013, July 2). ResearchGate. [Link]
-
What groups can be reduced by Sn/HCl? (2025, March 16). Chemistry Stack Exchange. [Link]
-
Removal of aniline substances. (2025, November 20). Sunresin. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). ResearchGate. [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). PMC - NIH. [Link]
-
20.6: Reactions of Amines. (2020, May 30). Chemistry LibreTexts. [Link]
-
Removal of aniline from waste streams using a combined adsorption and catalytic oxidation approach. (n.d.). University of Limerick. [Link]
-
SOME REACTIONS OF TIN(II)CHLORIDE IN NON-AQUEOUS SOLUTION. (n.d.). CORE. [Link]
- Process for the removal of the impurities from tin ore before the ore is smelted. (n.d.).
-
RADIOLYTIC PREPARATION OF ANHYDROUS TIN(II) CHLORIDE. (n.d.). NASA Technical Reports Server. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). SpringerLink. [Link]
-
A novel process for the removal of aniline from wastewaters. (2025, August 9). ResearchGate. [Link]
-
6.10 Amines. (n.d.). chemrevise. [Link]
-
Tin(II) chloride. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig amination reaction of chlorobenzene with aniline... (n.d.). ResearchGate. [Link]
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- 9. 4-Benzyloxy-3-chloroaniline | C13H12ClNO | CID 1268285 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 4-Benzyloxy-3-chloronitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-benzyloxy-3-chloronitrobenzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the reaction mechanisms and potential intermediates encountered during its use. Our goal is to equip you with the knowledge to anticipate challenges, optimize your experimental outcomes, and ensure the integrity of your results.
Section 1: Understanding the Core Reactivity of this compound
FAQ 1: What are the primary reactive sites on this compound and how do they influence its chemical behavior?
This compound is a versatile intermediate with three key functional groups that dictate its reactivity: the nitro group, the chlorine atom, and the benzyl ether.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to itself.[1][2]
-
Chlorine Atom (-Cl): The chlorine atom is a good leaving group in nucleophilic aromatic substitution reactions, especially due to the activating effect of the para-nitro group.[1][2]
-
Benzyl Ether (-OCH₂Ph): The benzyloxy group is a common protecting group for phenols. It is generally stable under a variety of reaction conditions but can be cleaved under specific circumstances, such as catalytic hydrogenation or treatment with strong acids.[3][4]
The interplay of these groups makes this compound a valuable precursor in multi-step syntheses.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The most common reaction involving the chloro- and nitro- substituents is the SNAr mechanism.
Diagram: SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
In this mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][5] The negative charge in this intermediate is delocalized onto the nitro group, which is crucial for its stability. Subsequently, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring.
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution Reactions
Question: I am attempting to displace the chlorine atom with a nucleophile (e.g., an amine or an alkoxide) but am observing poor conversion. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in SNAr reactions with this substrate can stem from several factors. A systematic approach to troubleshooting is recommended.[6]
| Potential Cause | Explanation | Recommended Solutions |
| Insufficient Reaction Temperature | SNAr reactions often require elevated temperatures to overcome the activation energy barrier, even with the activating nitro group. | Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS to avoid decomposition. Common solvents for these reactions include DMF, DMSO, or NMP, which have high boiling points. |
| Weak Nucleophile | The nucleophilicity of your reagent might be too low to effectively attack the aromatic ring. | For alkoxides, ensure complete deprotonation of the corresponding alcohol using a strong base like sodium hydride (NaH). For amines, consider that less basic (more electron-poor) amines will be less reactive. |
| Poor Solvent Choice | The solvent plays a critical role in stabilizing the charged intermediate. | Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents are effective at solvating cations, leaving the nucleophile more "naked" and reactive. |
| Moisture Contamination | Water can compete with your nucleophile and can also quench strong bases used to generate nucleophiles. | Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Diagram: Troubleshooting Low SNAr Yield
Caption: A workflow for troubleshooting low yields in SNAr reactions.
Issue 2: Unwanted Reduction of the Nitro Group
Question: I am trying to perform a reaction on another part of the molecule, but I am observing the reduction of the nitro group to an amine. How can I prevent this?
Answer: The nitro group is susceptible to reduction under various conditions.[7][8] The choice of reagents is critical to avoid this unwanted side reaction.
| Reaction Condition | Explanation | Preventative Measures |
| Catalytic Hydrogenation | Reagents like H₂/Pd-C are highly effective for nitro group reduction and will also cleave the benzyl ether.[9][10] | Avoid catalytic hydrogenation if the nitro and benzyl groups are to be retained. If only the nitro group is to be reduced, specific conditions can sometimes be found, but chemoselectivity can be challenging. |
| Reducing Metals in Acid | Combinations like Fe/HCl or SnCl₂/HCl are classical methods for nitro reduction.[10][11] | Avoid using reducing metals in acidic media unless the reduction of the nitro group is the desired transformation. Stannous chloride (SnCl₂) in ethanol can be a milder option that sometimes preserves other functional groups.[9][11] |
| Strong Hydride Reagents | While less common for direct nitro reduction, some strong hydride reagents or their byproducts can lead to undesired reductions. | Carefully select hydride reagents based on the specific transformation required and screen for compatibility with the nitro group. |
Issue 3: Unintentional Cleavage of the Benzyl Ether
Question: During my reaction, I am losing the benzyl protecting group. What conditions cause this, and how can I avoid it?
Answer: The benzyl ether is generally robust, but it is labile under certain conditions, primarily hydrogenolysis and strongly acidic environments.[3]
| Condition | Explanation | Mitigation Strategy |
| Catalytic Hydrogenation | This is the most common method for debenzylation. Reagents like H₂ with catalysts such as Pd, Pt, or Raney Ni will cleave the benzyl ether.[3][10] | If the benzyl group must be retained, avoid these conditions entirely. |
| Strong Lewis or Brønsted Acids | Strong acids can protonate the ether oxygen, facilitating cleavage. | Buffer the reaction if acidity is a concern, or choose reaction pathways that proceed under neutral or basic conditions. If an acid is required, use the mildest one possible and keep the temperature low. |
| Oxidative Cleavage | Certain oxidizing agents, like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), can be used for debenzylation, especially for substituted benzyl ethers like p-methoxybenzyl (PMB).[3][12] | Be mindful of the oxidizing potential of your reagents. Standard benzyl ethers are less susceptible than PMB ethers but can still be cleaved under harsh oxidative conditions. |
Section 3: Key Intermediates and Their Characterization
FAQ 2: How can I confirm the formation of the desired product and identify potential intermediates or byproducts?
Answer: A combination of chromatographic and spectroscopic techniques is essential for monitoring the reaction and characterizing the products.
-
Thin-Layer Chromatography (TLC): This is an indispensable tool for real-time reaction monitoring. The starting material, this compound, is relatively nonpolar. The product of a nucleophilic substitution will have a different polarity depending on the nucleophile used. The reduced aniline product will be significantly more polar.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region will show characteristic shifts and coupling patterns that change upon substitution. The benzylic protons (-OCH₂Ph) typically appear as a singlet around 5.0-5.2 ppm. Disappearance or shifts of these signals can indicate reaction at these sites.
-
¹³C NMR: The carbon shifts will also change predictably upon reaction, providing further structural confirmation.
-
-
Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight of the product and any intermediates or byproducts.
Example Protocol: Reduction of the Nitro Group to form 4-Benzyloxy-3-chloroaniline
A common transformation of this compound is the selective reduction of the nitro group to an aniline, which is a key building block in pharmaceutical synthesis.[9][10]
Objective: To selectively reduce the nitro group without cleaving the benzyl ether or the chlorine atom.
Recommended Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).[9][11]
-
Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting this Protocol:
-
Incomplete Reaction: Ensure a sufficient excess of SnCl₂·2H₂O is used. The reaction may require extended heating.
-
Difficult Workup: The formation of tin salts can sometimes lead to emulsions during the aqueous workup. Filtration through a pad of celite can help to remove these solids.
-
Product Purity: The resulting aniline is susceptible to air oxidation. It is best to handle it under an inert atmosphere and use it promptly in the next step.
References
-
National Center for Biotechnology Information. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved from [Link]
-
Various Authors. (2020, July 13). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? Quora. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Various Authors. (2016, June 3). 4-Nitrochlorobenzene synhtesis. Sciencemadness.org. Retrieved from [Link]
-
Unknown Author. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chen, H., Nilsen, C. N., Choudhury, A., & Sorgi, K. L. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Mootoo, D. R., & Guo, W. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC - NIH. Retrieved from [Link]
-
LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
-
Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitrochlorobenzene. Retrieved from [Link]
-
DOI. (n.d.). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]
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Technical Support Center: Navigating Chloronitrobenzene Reactions
Welcome to the Technical Support Center for chloronitrobenzene reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common pitfalls encountered during experimentation. Our goal is to equip you with the expertise to conduct these reactions with higher efficiency, purity, and safety.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems that may arise during chloronitrobenzene reactions, offering explanations for their causes and actionable solutions.
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am performing a nucleophilic aromatic substitution on p-nitrochlorobenzene with sodium methoxide, but my yield of p-nitroanisole is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in SNAr reactions involving chloronitrobenzenes can stem from several factors, primarily related to reaction conditions and the stability of the intermediate.
-
Causality: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is crucial for the reaction to proceed efficiently. The nitro group at the para (or ortho) position is essential as it withdraws electron density from the ring, stabilizing the negative charge through resonance.[2][3][4] If reaction conditions do not favor the formation and stability of this intermediate, the reaction rate will be slow, leading to incomplete conversion and low yields.
-
Troubleshooting Steps:
-
Solvent Choice is Critical: The choice of solvent can dramatically impact the reaction rate. Dipolar aprotic solvents like DMSO or DMF are known to significantly accelerate SNAr reactions.[5] These solvents are effective at solvating the cation (e.g., Na+ from sodium methoxide) without strongly solvating the nucleophile, thereby increasing its reactivity.
-
Ensure Anhydrous Conditions: The presence of water can lead to side reactions, such as the hydrolysis of chloronitrobenzene to the corresponding nitrophenol, especially at elevated temperatures.[6][7] Ensure all reagents and solvents are thoroughly dried before use.
-
Temperature Control: While higher temperatures generally increase reaction rates, excessive heat can promote side reactions and decomposition of the product. Monitor the reaction temperature closely. For many SNAr reactions on activated substrates like p-nitrochlorobenzene, moderate temperatures are sufficient.
-
Purity of Starting Materials: Impurities in the chloronitrobenzene or the nucleophile can interfere with the reaction. Ensure the purity of your starting materials before commencing the reaction.
-
Issue 2: Formation of Unexpected Side Products in Nitration of Chlorobenzene
Question: During the nitration of chlorobenzene, I am observing the formation of dinitrated byproducts and my product appears oily and discolored. How can I minimize these impurities?
Answer:
The formation of dinitrated and other side products is a common issue in the nitration of aromatic compounds and is typically related to poor control of reaction conditions.
-
Causality: The nitration of chlorobenzene is an electrophilic aromatic substitution reaction where a nitronium ion (NO₂⁺) attacks the benzene ring.[8][9] The reaction is highly exothermic, and if the temperature is not controlled, the rate of reaction can increase uncontrollably, leading to multiple nitrations on the same ring.[10] The chlorine atom is an ortho, para-director, meaning the primary products will be 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene.[11] Dinitration will occur at the remaining activated positions.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain a low reaction temperature, typically by using an ice bath, especially during the addition of the nitrating mixture (concentrated nitric and sulfuric acids).[10] The nitration of chlorobenzene is often carried out at temperatures below 60°C to prevent dinitration.[10]
-
Slow, Controlled Addition of Reagents: Add the nitrating mixture to the chlorobenzene dropwise with continuous and efficient stirring.[10] This ensures localized heat buildup is minimized and the concentration of the electrophile remains controlled.
-
Correct Stoichiometry: Use the correct molar ratios of nitric acid and sulfuric acid to chlorobenzene. An excess of the nitrating agent can drive the reaction towards dinitration.
-
Purification: If dinitrated products do form, they can often be separated from the desired mononitrated products by techniques like fractional distillation or crystallization, as their physical properties (boiling points, solubilities) will differ.[12][13]
-
Issue 3: Incomplete Reduction of Chloronitrobenzene to Chloroaniline
Question: I am trying to reduce m-chloronitrobenzene to m-chloroaniline, but the reaction is incomplete, and I have a mixture of starting material and product. What could be going wrong?
Answer:
The reduction of the nitro group is a key transformation for chloronitrobenzenes. Incomplete reduction is often due to the choice of reducing agent, catalyst activity, or reaction conditions.
-
Causality: The reduction of a nitro group to an amine is a multi-step process that requires a potent reducing agent. Common methods include catalytic hydrogenation or the use of metals in acidic media. The efficiency of the reduction can be hampered by factors that limit the availability or reactivity of the reducing species.
-
Troubleshooting Steps:
-
Catalyst Activity (for Catalytic Hydrogenation): If using a catalyst like Palladium on carbon (Pd/C), ensure the catalyst is not poisoned. Catalysts can be deactivated by impurities in the starting material or solvent. Use fresh, high-quality catalyst.
-
Sufficient Reducing Agent: If using a chemical reducing agent such as tin (Sn) or iron (Fe) in the presence of acid, ensure a sufficient stoichiometric excess is used to drive the reaction to completion.
-
Phase Transfer Catalysis for Heterogeneous Reactions: In reactions involving multiple phases (e.g., an organic substrate and an aqueous reducing agent), a phase transfer catalyst can significantly enhance the reaction rate by facilitating the transport of the reactant across the phase boundary.[14]
-
Reaction Time and Temperature: Some reductions may require longer reaction times or elevated temperatures to go to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC) to determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
Q1: Why is m-chloronitrobenzene much less reactive towards nucleophiles than o- or p-chloronitrobenzene?
A1: The reactivity of chloronitrobenzenes in nucleophilic aromatic substitution is dictated by the ability of the nitro group to stabilize the negatively charged Meisenheimer complex intermediate through resonance. When the nitro group is in the ortho or para position relative to the chlorine, it can effectively delocalize the negative charge.[15][16] However, when the nitro group is in the meta position, it cannot participate in resonance stabilization of the negative charge on the carbon bearing the chlorine.[15][16] This lack of stabilization makes the intermediate much less stable and, consequently, the reaction rate is significantly slower.[16]
Q2: What are the primary safety concerns when working with chloronitrobenzenes?
A2: Chloronitrobenzenes are toxic and combustible substances that require careful handling.[17][18][19] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18][20] In some cases, a respirator may be necessary.[17][19]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18][20]
-
Handling: Avoid contact with skin and eyes.[18][20] In case of contact, immediately flush the affected area with plenty of water.[17][18]
-
Spill Management: Have a spill kit ready. For solid spills, dampen the material with ethanol (60-70%) before transferring to a suitable container.[17]
-
Fire Safety: Keep away from sources of ignition as chloronitrobenzenes are combustible.[19] Use appropriate fire extinguishing media such as water spray, foam, or dry chemical.[18][21]
Q3: How can I improve the yield and purity of my chloronitrobenzene reaction products?
A3: Maximizing yield and purity involves a combination of optimizing reaction conditions and employing effective purification techniques.[22]
-
Reaction Optimization: A thorough understanding of the reaction kinetics is essential.[22] Experiment with parameters such as temperature, pressure, reactant concentrations, and catalyst choice to find the optimal conditions for your specific reaction.
-
Minimize Side Reactions: Identify potential side reactions and adjust conditions to suppress them. For example, in nitration, controlling the temperature is crucial to prevent dinitration.[10] In hydrolysis, the presence of an oxidizing agent can reduce the formation of dark-colored byproducts.[23]
-
Purification Methods: Choose the most appropriate purification method for your product. This may include recrystallization, distillation (including fractional distillation for separating isomers), or chromatography.[12][13]
Data Presentation
Table 1: Influence of Nitro Group Position on Reactivity in Nucleophilic Aromatic Substitution
| Isomer | Relative Rate of Reaction with Nucleophile | Reason for Reactivity |
| ortho-Chloronitrobenzene | High | Resonance stabilization of the intermediate by the nitro group.[15] |
| meta-Chloronitrobenzene | Very Low | No resonance stabilization of the intermediate by the nitro group.[15][16] |
| para-Chloronitrobenzene | High | Resonance stabilization of the intermediate by the nitro group.[15] |
Experimental Protocols
Key Experiment: Nucleophilic Aromatic Substitution of p-Nitrochlorobenzene with Sodium Hydroxide
This protocol describes the hydrolysis of p-nitrochlorobenzene to p-nitrophenol, a common SNAr reaction.
Materials:
-
p-Nitrochlorobenzene
-
Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (HCl) for acidification
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium hydroxide in water. A typical concentration is around 10-20% NaOH.
-
Addition of Substrate: Add p-nitrochlorobenzene to the sodium hydroxide solution. A molar excess of NaOH is typically used.[24]
-
Heating: Heat the reaction mixture to a temperature between 160-170°C under constant stirring.[24] The reaction is often carried out under pressure to maintain the liquid phase.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC until the starting material is consumed. This can take several hours.[24]
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature.
-
Acidification: Slowly and carefully acidify the reaction mixture with hydrochloric acid until the pH is acidic. This will precipitate the p-nitrophenol product.
-
Isolation and Purification: Isolate the solid product by filtration, wash with cold water to remove any remaining salts, and then dry. The crude product can be further purified by recrystallization.
Visualizations
Diagram 1: SNAr Reaction Mechanism
Caption: Workflow of the SNAr reaction mechanism.
Diagram 2: Troubleshooting Low Yield in SNAr
Caption: Decision tree for troubleshooting low yields in SNAr reactions.
References
-
(PDF) Kinetics and Mechanism of p-Nitrochlorobenzene Nitration with Nitric Acid. (2001). Russian Journal of Organic Chemistry, 37(10), 1451-1454. Retrieved from [Link]
-
CHLORONITROBENZENES (mixed isomers) HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Reaction pathways for (A) p-chloronitrobenzene and (B) p-nitrobenzonitrile hydrogenation. (n.d.). ResearchGate. Retrieved from [Link]
-
Material Safety Data Sheet - 1-Chloro-3-Nitrobenzene, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
3.7: Nucleophilic Aromatic Substitution. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
m-CHLORONITROBENZENE. (n.d.). Organic Syntheses. Retrieved from [Link]
- US3283011A - Preparation of nitrophenols. (1966). Google Patents.
-
4-Nitrochlorobenzene. (n.d.). Wikipedia. Retrieved from [Link]
-
Chlorination of Nitrobenzene. (2023). YouTube. Retrieved from [Link]
-
Aromatic nitrocompounds|| Chlorination of Nitrobenzene|| Mechanism. (2022). YouTube. Retrieved from [Link]
-
Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Why does P-nitrochlorobenzene undergo nucleophilic substitution faster than chlorobenzene? Explain with the resonating structure. (2017). Quora. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved from [Link]
-
Hydrolysis of o‐ and p‐nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols. (1976). Semantic Scholar. Retrieved from [Link]
-
The reaction of m-chloronitrobenzene with sodium methoxide is much slower... (n.d.). Filo. Retrieved from [Link]
-
Hydrolysis of o- and p-nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols. (2007). ResearchGate. Retrieved from [Link]
-
How the substrate affects amination reaction kinetics of nitrochlorobenzene. (n.d.). RSC Publishing. Retrieved from [Link]
-
Explain nitration of chlorobenzene with the equation. (n.d.). Filo. Retrieved from [Link]
- CN101759569A - Method for extracting high purity para-nitrochlorobenzene and ortho-nitrochlorobenzene by synthesis method of multistrand side track discharging rectification and continuous crystallization. (n.d.). Google Patents.
-
How do you convert chlorobenzene to nitrobenzene? (2023). Quora. Retrieved from [Link]
-
Write the chemical reaction of chlorobenzene with respect to nitration. (n.d.). Vedantu. Retrieved from [Link]
- CN101759570B - Preparation method of p-nitrophenol. (n.d.). Google Patents.
-
Interpreting IR Scans Exp 10 Nitration of Chlorobenzene. (2014). YouTube. Retrieved from [Link]
-
Green route for the chlorination of nitrobenzene. (n.d.). ResearchGate. Retrieved from [Link]
-
Chlorobenzene is subject to hydrolysis. (n.d.). Filo. Retrieved from [Link]
-
p-Chloronitrobenzene undergoes nucleophile substitution faster than c. (n.d.). askIITians. Retrieved from [Link]
-
Enhancing the amination reaction of 4-nitrochlorobenzene in a tubular reactor. (n.d.). ResearchGate. Retrieved from [Link]
-
Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024). AZoM. Retrieved from [Link]
-
Parametric Study on the Reduction of m-chloronitrobenzene by using H2S-rich MEA. (2014). ethesis. Retrieved from [Link]
-
2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. (n.d.). NCBI. Retrieved from [Link]
-
Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene. (2023). YouTube. Retrieved from [Link]
-
Why is the chlorination of nitrobenzene slower than the chlorination of benzene? (2018). Quora. Retrieved from [Link]
-
Reduction of 2-chloronitrobenzene (2-Cl-NB) to 2-chloroaniline... (n.d.). ResearchGate. Retrieved from [Link]
-
VNS amination of p-chloronitrobenzene. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1. (n.d.). NIH. Retrieved from [Link]
-
(A) In m - nitrochlorobenzene and p - Nitro chloro benzene, m - chloronitrobenzene is more reactive towards aqueous KOH.(R) Carbanion is more stable in m. (n.d.). Testbook. Retrieved from [Link]
-
why p nitro chloro benzene is more reactive than chlorobenzene towards nucleophilic substitution reactions?? (2021). Brainly.in. Retrieved from [Link]
-
Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical. (2024). NIH. Retrieved from [Link]
-
Nitration of chlorobenzene. (1975). Journal of Chemical Education, 52(10), 656. Retrieved from [Link]
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Effect of solvent and temperature on 4-Benzyloxy-3-chloronitrobenzene synthesis
Welcome to the technical support guide for the synthesis of 4-benzyloxy-3-chloronitrobenzene. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles to ensure the successful synthesis and purification of your target compound.
Introduction to the Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of the phenoxide ion of 4-chloro-2-nitrophenol on benzyl chloride. The success of this synthesis is highly dependent on carefully controlled reaction conditions, particularly the choice of solvent and temperature, which directly influence reaction rate, yield, and the formation of impurities. The electron-withdrawing nature of the nitro and chloro groups on the phenol starting material increases its acidity, facilitating the formation of the phenoxide nucleophile.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the core SN2 mechanism for the synthesis of this compound.
Caption: SN2 mechanism for this compound synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Question: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?
Answer: Low or incomplete conversion is a frequent issue that can be traced back to several factors:
-
Insufficient Deprotonation: The reaction requires the formation of the phenoxide ion. If the base is too weak or not present in sufficient stoichiometric amounts, the starting phenol will not be fully converted to the nucleophile.
-
Solution: Ensure you are using a suitable base. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) are effective.[1] Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.[2] Use at least 1.5-2.0 equivalents of the base to ensure complete deprotonation.
-
-
Moisture in the Reaction: The Williamson ether synthesis is sensitive to moisture. Water can consume the base and hydrolyze the benzyl chloride.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low will result in a very slow reaction rate.[2]
-
Poor Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile, reducing its reactivity and slowing down the SN2 reaction.[2]
-
Solution: Use polar aprotic solvents like acetonitrile, DMF, or DMSO, which are known to accelerate SN2 reactions.[2]
-
Question: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these side products and how can I avoid them?
Answer: The formation of side products is a key challenge. The most common impurities are:
-
C-Alkylated Product: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[3] This leads to the formation of benzyl-substituted 4-chloro-2-nitrophenol isomers.
-
Cause & Prevention: C-alkylation is more prevalent in protic solvents. Using polar aprotic solvents like acetonitrile or DMF strongly favors the desired O-alkylation. One study demonstrated that switching from methanol to acetonitrile changed the O- to C-alkylation product ratio from 72:28 to a much more favorable 97:3.[4]
-
-
Elimination Product (Stilbene): Although benzyl chloride is a primary halide and less prone to elimination, at excessively high temperatures, the basic conditions can promote the E2 elimination reaction, leading to stilbene derivatives.
-
Cause & Prevention: Avoid unnecessarily high temperatures. Maintain the reaction temperature within the optimal range of 80-100 °C. Lowering the reaction temperature generally favors substitution over elimination.
-
-
Benzyl Alcohol: This can form from the hydrolysis of unreacted benzyl chloride during the workup if the reaction is incomplete.
-
Cause & Prevention: Ensure the reaction goes to completion by monitoring with TLC. Use an appropriate amount of benzyl chloride (typically 1.1-1.2 equivalents).
-
The following diagram provides a decision-making workflow for troubleshooting common issues.
Caption: Troubleshooting decision tree for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis and why? A1: Polar aprotic solvents are strongly recommended. Acetonitrile and N,N-dimethylformamide (DMF) are particularly effective because they solvate the cation of the phenoxide salt, leaving a more "naked" and highly reactive phenoxide anion for the SN2 attack.[2] Protic solvents like ethanol should be avoided as they can hydrogen-bond with the phenoxide, reducing its nucleophilicity and promoting undesired C-alkylation.[4]
Q2: How does temperature affect the reaction outcome? A2: Temperature has a dual effect. Increasing the temperature generally increases the reaction rate, which is desirable for achieving completion within a reasonable timeframe (typically 1-8 hours).[2] However, excessively high temperatures (>100-120 °C) can favor the competing E2 elimination side reaction. An optimal balance is crucial; a temperature range of 80-100 °C is generally effective for this synthesis.[1][2]
Q3: Can I use a different alkylating agent, like benzyl bromide? A3: Yes, benzyl bromide is an excellent alternative to benzyl chloride. Bromide is a better leaving group than chloride, which can lead to a faster reaction rate. The principles regarding solvent and temperature remain the same.
Q4: What is Phase-Transfer Catalysis (PTC) and can it be used here? A4: Phase-Transfer Catalysis is a technique used to facilitate the reaction between reactants in different, immiscible phases (e.g., a solid and a liquid). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the phenoxide anion from the solid or aqueous phase into the organic phase where the benzyl chloride is dissolved.[5] This can significantly accelerate the reaction, allowing for milder conditions (e.g., lower temperatures) and potentially higher yields.[5][6] An ultrasound-assisted PTC approach for a similar synthesis at 60 °C resulted in a 98% conversion, demonstrating the efficiency of this method.[5]
Q5: How should I monitor the progress of the reaction? A5: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against the starting material (4-chloro-2-nitrophenol). A good eluent system to start with is a 3:1 mixture of hexane and ethyl acetate.[1] The reaction is complete when the starting phenol spot is no longer visible.
Q6: What is the best way to purify the final product? A6: After an aqueous workup to remove the base and inorganic salts, the crude product can be purified by recrystallization.[1] A common and effective solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and hexane.[1] Column chromatography can be used for higher purity if significant side products are present.[7]
Data Summary: Effect of Reaction Parameters
The following table summarizes the qualitative effects of solvent and temperature on the synthesis of this compound.
| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |
| Solvent | Polar Aprotic (Acetonitrile, DMF) | High | High | Promotes SN2 reaction; minimizes C-alkylation.[2][4] |
| Protic (Ethanol, Water) | Low | Low | Solvates phenoxide, reducing reactivity; promotes C-alkylation.[4] | |
| Apolar (Toluene, Hexane) | Very Low | N/A | Reactants have poor solubility; very slow reaction rate.[2] | |
| Temperature | Low ( < 50 °C) | Low | High | Very slow reaction rate, may not go to completion.[2] |
| Optimal (80 - 100 °C) | High | High | Good balance of reaction rate and minimal side reactions.[1][2] | |
| High ( > 120 °C) | Decreased | Low | Promotes E2 elimination and potential decomposition.[2] |
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis
This protocol is based on established methods for the synthesis of substituted nitroaromatic ethers.[1]
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-nitrophenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5-2.0 eq.), and anhydrous acetonitrile (approx. 10 mL per gram of phenol).
-
Reagent Addition: Begin stirring the suspension. Add benzyl chloride (1.1 eq.) to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (eluent: 3:1 hexane/ethyl acetate) until the starting phenol is consumed.[1]
-
Workup: Cool the reaction mixture to room temperature. Filter the solid inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of ethyl acetate.
-
Extraction: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting crude residue in ethyl acetate (50 mL). Wash the organic layer sequentially with 1M NaOH (2 x 25 mL) to remove any unreacted phenol, water (1 x 25 mL), and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as a solid.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Protocol 2: Phase-Transfer Catalysis (PTC) Accelerated Synthesis
This protocol is an adaptation based on PTC methods for similar etherifications.[5]
-
Setup: In a round-bottom flask, combine 4-chloro-2-nitrophenol (1.0 eq.), potassium carbonate (2.0 eq.), tetrabutylammonium bromide (TBAB, 0.1 eq.), and toluene (10 mL per gram of phenol).
-
Reagent Addition: Add benzyl chloride (1.1 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to 60-70 °C and stir vigorously for 2-4 hours. The use of PTC significantly accelerates the reaction at a lower temperature. Monitor by TLC as described in Protocol 1.
-
Workup and Purification: Follow steps 4-7 from Protocol 1. The workup procedure is identical.
References
- BenchChem. (2025).
-
Diwathe, M. C., et al. (2022). Ultrasound assisted intensified synthesis of 1-benzyloxy-4-nitrobenzene in the presence of phase transfer catalyst. ResearchGate. [Link]
-
Grayson, M. N., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Yadav, G. D., & Reddy, C. A. (2003). Kinetics of the n-Butoxylation of p-Chloronitrobenzene under Liquid−Liquid−Liquid Phase Transfer Catalysis. Industrial & Engineering Chemistry Research, 42(18), 4145–4152.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Tips and Tricks: Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. [Link]
-
Scribd. (n.d.). Recrystallization Techniques for Purification. [Link]
-
Baar, M. R. (2014). Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. [Link]
- University of California, Irvine. (n.d.).
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Williamson ether synthesis under batch conditions. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
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Egambergenovna, R. T. (n.d.). Alkylation of p-Nitrophenol with Benzyl Chloride. [Link]
- Yadav, G. D., & Bisht, H. (2001). Solid−Liquid Phase-Transfer-Catalysed Methoxylation of Chloronitrobenzenes to Nitroanisoles. Organic Process Research & Development, 5(5), 502–505.
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Mąkosza, M. (n.d.). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?. [Link]
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Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. [Link]
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Technical Support Center: Catalyst Selection and Troubleshooting for Modifying 4-Benzyloxy-3-chloronitrobenzene
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 4-Benzyloxy-3-chloronitrobenzene. This molecule presents a unique and common challenge in multi-step synthesis: achieving chemoselective modification in the presence of multiple reactive sites. The aromatic ring is substituted with a nitro group, a chloro atom, and a benzyl ether protecting group. Each of these functionalities can be targeted under various catalytic conditions, making the choice of catalyst and reaction parameters paramount to achieving the desired outcome.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios we've encountered in the field. Our goal is to move beyond simple protocols and provide the underlying mechanistic rationale for catalyst selection, empowering you to make informed decisions in your own experiments.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
Primary Transformation: Selective Reduction of the Nitro Group
This is the most common transformation sought by researchers, aiming to produce 4-benzyloxy-3-chloroaniline, a valuable building block. The primary challenge is to reduce the nitro group without cleaving the benzyl ether (debenzylation) or the aryl-chloride bond (dechlorination).
Question 1: What are the most reliable methods for selectively reducing the nitro group in this compound?
Answer: Achieving high chemoselectivity for the nitro group reduction on this substrate requires careful consideration of the catalyst system to avoid hydrogenolysis of the C-O (benzyl) and C-Cl bonds. We recommend two primary approaches:
-
Chemical Reduction with Metal Salts: This is often the most robust and selective method. The use of stannous chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is highly effective.[1] This method avoids the use of gaseous hydrogen and highly active heterogeneous catalysts, thus preserving the other functional groups. The Béchamp reduction, using iron (Fe) powder in an acidic medium (like acetic acid or dilute HCl), is another classic, reliable, and cost-effective method that is broadly applicable to aromatic nitro compounds.[2][3]
-
Catalytic Transfer Hydrogenation (CTH): This is a milder alternative to high-pressure catalytic hydrogenation. In CTH, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. Common donors include ammonium formate, formic acid, or hydrazine hydrate.[4][5] When paired with a standard 10% Pd/C catalyst, CTH often minimizes the side reactions of debenzylation and dechlorination that are common with gaseous H₂.[4]
Question 2: I'm using standard catalytic hydrogenation (Pd/C, H₂ gas) and seeing significant debenzylation and dechlorination byproducts. How can I troubleshoot this?
Answer: This is a very common issue. Palladium on carbon (Pd/C) is an exceptionally active catalyst for hydrogenolysis, which is the cleavage of bonds by hydrogen. Both the benzyl ether and the aryl chloride are susceptible.[1][2]
Here is a systematic troubleshooting approach:
-
Switch to a Less Active Catalyst System: Platinum-based catalysts (e.g., Platinum on carbon, Pt/C) or catalysts modified with a second metal often show higher selectivity for nitro group reduction while minimizing dehalogenation.[6][7] Raney Nickel can also be a suitable alternative to Pd/C where dehalogenation is a primary concern.[2]
-
Modify the Catalyst: The activity of Pd/C can be intentionally attenuated, or "poisoned," to increase selectivity. For instance, modified catalysts like Pd/C(en) (complexed with ethylenediamine) are designed for chemoselective hydrogenations, preserving sensitive groups like benzyl ethers.[8][9]
-
Control the Reaction pH: The selectivity between debenzylation and dechlorination can be highly pH-dependent. Acidic conditions can promote debenzylation, while basic conditions may favor dechlorination.[10] Buffering the reaction medium can sometimes help maintain a pH that favors the desired nitro reduction.
-
Adopt Milder Conditions: Reduce hydrogen pressure (e.g., use a balloon instead of a high-pressure vessel) and run the reaction at room temperature. Overly aggressive conditions accelerate the undesired hydrogenolysis reactions.[11]
-
Switch to Catalytic Transfer Hydrogenation (CTH): As mentioned in FAQ 1, switching from H₂ gas to a hydrogen donor like ammonium formate can dramatically improve selectivity with the same Pd/C catalyst.[12][13]
The following diagram illustrates a decision-making process for selecting a reduction method.
Caption: Catalyst selection decision tree for nitro group reduction.
Other Key Transformations
Question 3: How can I intentionally and selectively remove the benzyl protecting group?
Answer: The standard and most effective method for O-debenzylation is catalytic hydrogenation using Palladium on carbon (Pd/C) with hydrogen gas (H₂).[14] To ensure this reaction goes to completion without affecting other groups (assuming the nitro group was already reduced), you would typically use a slightly elevated pressure of H₂ (e.g., 50 psi) in a solvent like methanol or ethanol. This is the very reaction you try to avoid during nitro reduction, highlighting the importance of condition-dependent selectivity.
Question 4: Is it possible to perform a nucleophilic aromatic substitution (SNAr) to displace the chlorine atom?
Answer: Yes, absolutely. The this compound substrate is highly activated for nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nitro group, located para to the chlorine leaving group, stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.[15][16][17]
This reaction does not typically require a metal catalyst. Instead, it is driven by a potent nucleophile and often requires heat. For example, reacting the substrate with a nucleophile like sodium methoxide in methanol, or an amine in a polar aprotic solvent like DMSO, would lead to the displacement of the chloride.[15]
Part 2: Troubleshooting Guide
Even with the right catalyst, experimental issues can arise. The table below outlines common problems and recommended solutions.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Catalyst Poisoning: Trace impurities (sulfur, heavy metals) on glassware or in reagents can poison noble metal catalysts.[11][18] 2. Inactive Catalyst: The catalyst may have deactivated due to improper storage or handling (e.g., pyrophoric catalysts exposed to air).[11] 3. Poor Mass Transfer: In a three-phase system (solid catalyst, liquid substrate, gas H₂), inefficient stirring prevents the reactants from reaching the catalyst surface.[11] | 1. Use high-purity, scrupulously clean glassware and fresh, high-grade solvents. 2. Use a fresh batch of catalyst from a reliable supplier. 3. Ensure vigorous stirring to create a fine suspension of the catalyst in the reaction medium. |
| Incomplete Conversion | 1. Insufficient Catalyst Loading: The catalyst-to-substrate ratio may be too low. 2. Insufficient Hydrogen Source: The H₂ balloon may be empty, or the hydrogen donor (in CTH) may be depleted. 3. Substrate Solubility: The starting material is not fully dissolved in the chosen solvent. | 1. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). 2. Ensure a continuous supply of hydrogen or add more equivalents of the hydrogen donor. 3. Select a solvent in which the substrate has better solubility (e.g., THF, Ethyl Acetate). |
| Unselective Reaction (Mixture of Products) | 1. Overly Active Catalyst: Standard Pd/C is often too reactive for this substrate with H₂ gas.[1] 2. Harsh Conditions: High H₂ pressure or elevated temperature favors hydrogenolysis.[11] 3. Prolonged Reaction Time: Leaving the reaction for too long after the nitro group is reduced can allow for the slower hydrogenolysis of other groups to occur. | 1. Switch to a more selective method like SnCl₂ reduction or CTH.[1][4] 2. Use milder conditions: 1 atm H₂ (balloon), room temperature. 3. Monitor the reaction closely by TLC or LC-MS and stop the reaction immediately upon consumption of the starting material. |
Part 3: Detailed Experimental Protocol
This protocol describes a reliable and highly selective method for the synthesis of 4-benzyloxy-3-chloroaniline using stannous chloride, adapted from established procedures.[1] This method is particularly advantageous as it avoids many of the pitfalls associated with catalytic hydrogenation for this specific substrate.
Protocol: Selective Reduction of this compound with SnCl₂
Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
This compound (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq)
-
Ethanol (Absolute)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite® (optional)
Workflow Diagram:
Caption: Experimental workflow for SnCl₂ reduction.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). Dissolve the substrate in absolute ethanol (approx. 10-15 mL per gram of substrate).
-
Reagent Addition: To the stirred solution at room temperature, add stannous chloride dihydrate (SnCl₂·2H₂O, 3.5 eq) portion-wise. The addition may be exothermic.
-
Reaction: Heat the resulting suspension to reflux (approx. 78 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂) may occur. Continue adding the NaHCO₃ solution until the pH of the aqueous layer is basic (pH > 8), which will precipitate tin salts as a white solid.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine all organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/heptane) to yield pure 4-benzyloxy-3-chloroaniline.[1]
References
-
Royal Society of Chemistry. (n.d.). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
- Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
-
National Center for Biotechnology Information. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
University of Texas MD Anderson Cancer Center. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. Retrieved from [Link]
-
PubMed. (n.d.). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic study of competitive catalytic transfer hydrogenation on a multi-functional molecule: 4-benzyloxy-4′-chlorochalcone. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Nature Portfolio. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Communications Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Béchamp reduction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. Retrieved from [Link]
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ResearchGate. (n.d.). Selective Hydrogenation of Halonitrobenzenes. Retrieved from [Link]
-
YouTube. (2020). Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Google Patents. (n.d.). US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline.
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
Chem-Station. (2017). Bechamp Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathways for (A) p-chloronitrobenzene and (B) p-nitrobenzonitrile hydrogenation. Retrieved from [Link]
-
IARC Publications. (n.d.). 3- and 4-chloronitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline.... Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
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Validation & Comparative
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Chloronitrobenzene
A Comparative Approach for Researchers and Drug Development Professionals
Senior Application Scientist Note: In the field of synthetic chemistry, particularly in drug discovery and development, the unambiguous structural confirmation of synthesized molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. While our initial goal was to provide a detailed analysis of 4-benzyloxy-3-chloronitrobenzene, a comprehensive search of the scientific literature and spectral databases did not yield the complete, assigned experimental ¹H and ¹³C NMR data required for an in-depth guide.
In the spirit of providing a valuable and scientifically rigorous resource, this guide will instead focus on the detailed NMR spectral analysis of 4-chloronitrobenzene . This compound serves as an excellent and well-documented model for understanding the principles of NMR spectroscopy as applied to substituted aromatic systems. We will compare its spectral data with that of chlorobenzene and nitrobenzene to provide a clear, practical demonstration of how substituents influence chemical shifts and splitting patterns. This comparative approach offers foundational insights that are directly applicable to the structural elucidation of more complex molecules like the originally intended topic.
The Importance of Substituent Effects in Aromatic Systems
The electronic environment of a proton or a carbon nucleus dictates its resonance frequency (chemical shift) in an NMR spectrum. In aromatic systems, the introduction of substituents can significantly alter the electron density distribution within the benzene ring through a combination of inductive and resonance effects.
-
Inductive Effects: These are transmitted through sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electronegative atoms withdraw electron density, deshielding nearby nuclei and shifting their signals to a higher frequency (downfield).
-
Resonance Effects: These involve the delocalization of pi (π) electrons and are particularly important in aromatic systems. Electron-donating groups (EDGs) increase electron density at the ortho and para positions, while electron-withdrawing groups (EWGs) decrease electron density at these same positions.
In 4-chloronitrobenzene, we have two substituents with distinct electronic properties:
-
Chlorine (-Cl): Inductively withdrawing but a resonance donor.
-
Nitro (-NO₂): Strongly withdrawing through both inductive and resonance effects.
Understanding how these competing and complementary effects manifest in the NMR spectrum is key to accurate structure determination.
¹H and ¹³C NMR Data for 4-Chloronitrobenzene and Comparative Compounds
The following tables summarize the experimental ¹H and ¹³C NMR data for 4-chloronitrobenzene, chlorobenzene, and nitrobenzene.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H2/H6 (ortho to NO₂/Cl) | H3/H5 (meta to NO₂/Cl) | H4 (para to NO₂/Cl) |
| 4-Chloronitrobenzene | 8.18 (d, J = 8.7 Hz) | 7.53 (d, J = 8.7 Hz) | - |
| Nitrobenzene | 8.25 (d) | 7.56 (t) | 7.71 (t) |
| Chlorobenzene | 7.43-7.14 (m) | 7.43-7.14 (m) | 7.43-7.14 (m) |
Note: Data for 4-chloronitrobenzene and nitrobenzene are typically reported in CDCl₃ or acetone-d₆. The multiplet for chlorobenzene arises from complex second-order coupling.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C1 (ipso-NO₂/Cl) | C2/C6 (ortho to NO₂/Cl) | C3/C5 (meta to NO₂/Cl) | C4 (para to NO₂/Cl) |
| 4-Chloronitrobenzene | ~145 | ~125 | ~130 | ~138 |
| Nitrobenzene | 148.3 | 123.5 | 129.4 | 134.7 |
| Chlorobenzene | 134.3 | 128.6 | 129.7 | 126.4 |
Note: Precise values for 4-chloronitrobenzene can vary slightly depending on the solvent.
Spectral Interpretation and Comparative Analysis
¹H NMR Spectrum of 4-Chloronitrobenzene
The ¹H NMR spectrum of 4-chloronitrobenzene is a classic example of a disubstituted aromatic system.
Caption: Structure of 4-chloronitrobenzene with proton designations.
-
Symmetry: Due to the para-substitution, the molecule has a plane of symmetry along the C1-C4 axis. This makes H2 equivalent to H6, and H3 equivalent to H5.
-
Chemical Shifts:
-
The protons at the H2/H6 positions are ortho to the strongly electron-withdrawing nitro group. This proximity results in significant deshielding, causing their signal to appear far downfield at approximately 8.18 ppm.[1]
-
The protons at the H3/H5 positions are meta to the nitro group and ortho to the chlorine. The deshielding effect of the nitro group is weaker at the meta position, and while chlorine is inductively withdrawing, it is also a weak resonance donor. The net effect is a chemical shift around 7.53 ppm, which is upfield relative to the H2/H6 protons.[1]
-
-
Splitting Pattern:
-
The H2/H6 protons each have one neighboring proton (H3 and H5, respectively). According to the n+1 rule, this results in a doublet.
-
Similarly, the H3/H5 protons each have one neighbor (H2 and H6, respectively), also resulting in a doublet.
-
The coupling constant (J) for this ortho-coupling is typically in the range of 7-9 Hz, and in this case, is observed to be around 8.7 Hz.
-
Comparison with Nitrobenzene and Chlorobenzene:
-
Nitrobenzene: The protons ortho to the nitro group (H2/H6) in nitrobenzene are the most deshielded at ~8.25 ppm, which is very similar to 4-chloronitrobenzene.[2] The para proton (H4) is at ~7.71 ppm, and the meta protons (H3/H5) are the most shielded at ~7.56 ppm.[2] This highlights the strong deshielding effect of the nitro group, which is most pronounced at the ortho and para positions due to resonance.
-
Chlorobenzene: The signals for all the aromatic protons in chlorobenzene appear as a complex multiplet between 7.14 and 7.43 ppm.[3] This is significantly upfield compared to the signals in 4-chloronitrobenzene, demonstrating the powerful deshielding effect of the nitro group across the entire ring.
¹³C NMR Spectrum of 4-Chloronitrobenzene
The proton-decoupled ¹³C NMR spectrum of 4-chloronitrobenzene shows four distinct signals, corresponding to the four unique carbon environments.
-
C1 (ipso-Cl): This carbon is directly attached to the chlorine atom. Its chemical shift is around 138 ppm.
-
C2/C6 (ortho to Cl): These carbons are adjacent to the chlorine and meta to the nitro group. They resonate at approximately 130 ppm.
-
C3/C5 (meta to Cl): These carbons are ortho to the nitro group. The strong electron-withdrawing nature of the nitro group deshields these carbons, and they appear at around 125 ppm.
-
C4 (ipso-NO₂): This carbon is attached to the nitro group and is significantly deshielded, with a chemical shift of about 145 ppm.
Comparison with Nitrobenzene and Chlorobenzene:
-
Nitrobenzene: The ipso-carbon (C1) is highly deshielded at 148.3 ppm.[2] The para carbon (C4) is also significantly deshielded (134.7 ppm), while the ortho carbons (C2/C6) are surprisingly more shielded (123.5 ppm) than the meta carbons (129.4 ppm).[2] This reversal of the expected trend based on simple electron density arguments is a known phenomenon in ¹³C NMR of substituted benzenes and is attributed to factors like paramagnetic shielding effects.[2]
-
Chlorobenzene: The ipso-carbon (C1) is at 134.3 ppm.[4] The para carbon (C4) is the most shielded at 126.4 ppm, reflecting the resonance electron-donating effect of chlorine.[4]
Experimental Protocol for NMR Data Acquisition
The following is a generalized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like 4-chloronitrobenzene.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte (e.g., 4-chloronitrobenzene) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection region.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Locking: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field frequency.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks. An automated shimming routine is typically sufficient.
-
Tuning and Matching: The probe is tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C) and matched to the impedance of the instrument's electronics to ensure maximum signal transmission.
-
¹H Spectrum Acquisition: A standard single-pulse experiment is usually sufficient. A sufficient number of scans (e.g., 16) should be acquired to achieve a good signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required. Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon.
-
-
Data Processing and Analysis:
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
-
Integration: For the ¹H spectrum, the area under each signal is integrated to determine the relative number of protons giving rise to that signal.
-
Peak Picking and Assignment: The chemical shifts of all peaks are determined, and, based on the principles discussed above (chemical shift, integration, and multiplicity), the signals are assigned to the specific protons and carbons in the molecule.
-
Conclusion
References
-
Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). 4-Chloronitrobenzene. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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PubChem. (n.d.). Nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene. Retrieved from [Link]
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A Comparative Guide to HPLC and GC Methods for Purity Analysis of 4-Benzyloxy-3-chloronitrobenzene
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and stability. 4-Benzyloxy-3-chloronitrobenzene, a key building block in various synthetic pathways, is no exception. Ensuring its purity is paramount to controlling the impurity profile of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. We will delve into the theoretical underpinnings, present detailed experimental protocols, and offer data-driven insights to empower researchers and drug development professionals in making informed methodological choices.
Understanding the Analyte: this compound
Before selecting an analytical technique, understanding the physicochemical properties of the target molecule is essential. This compound (C₁₃H₁₀ClNO₃, Molar Mass: 263.67 g/mol ) is a moderately large, non-polar organic molecule.[1] Its structure, featuring multiple aromatic rings, imparts a strong ultraviolet (UV) chromophore, making it highly suitable for UV-based detection methods. Crucially, its relatively high molecular weight suggests a high boiling point and potential for thermal degradation, a key consideration when evaluating the suitability of Gas Chromatography.
High-Performance Liquid Chromatography (HPLC): The Preferred Method
For compounds like this compound, which may be thermally labile or non-volatile, HPLC is often the method of choice. Specifically, Reversed-Phase HPLC (RP-HPLC) is ideally suited for this analysis.
Principle of Separation: The "Why" of RP-HPLC
RP-HPLC operates on the principle of hydrophobic interactions.[2][3] The system employs a non-polar stationary phase (typically silica particles chemically bonded with C8 or C18 alkyl chains) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[4][5] When the sample is introduced, the non-polar analyte, this compound, partitions from the polar mobile phase and adsorbs onto the hydrophobic stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase, its polarity is decreased. This progressive change weakens the hydrophobic interaction between the analyte and the stationary phase, causing it to elute from the column.[3][6] More hydrophobic molecules interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute, enabling effective separation based on polarity.[4]
Experimental Workflow: HPLC Purity Analysis
The following diagram illustrates the typical workflow for an HPLC-based purity analysis.
Caption: HPLC experimental workflow for purity analysis.
Detailed HPLC Protocol
This protocol is designed to be a self-validating system, adhering to principles outlined in pharmacopeial guidelines like USP <621>.[7][8]
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 50.0 mL to achieve a concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) %B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
Gas Chromatography (GC): A High-Speed Alternative
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[12][13][14] Its applicability to this compound hinges on the molecule's thermal stability.
Principle of Separation: The "Why" of GC
In GC, a sample is vaporized and injected into the head of a chromatographic column.[15] Separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase coated on the column walls.[12][16] Compounds with lower boiling points (higher volatility) and less interaction with the stationary phase travel through the column faster, while compounds with higher boiling points elute later. A temperature-programmed oven is used to ramp up the column temperature, facilitating the elution of less volatile components.
Causality Behind Method Choice: The primary challenge for analyzing this compound with GC is its high boiling point and the risk of thermal degradation in the hot injector port or column. The benzyloxy group can be thermally labile. Therefore, the injector temperature and oven program must be carefully optimized to ensure the compound is volatilized efficiently without breaking down. A flame ionization detector (FID), which is robust and provides a near-universal response to organic compounds, is a common choice.
Experimental Workflow: GC Purity Analysis
The following diagram outlines the general workflow for a GC-based purity analysis.
Caption: GC experimental workflow for purity analysis.
Detailed GC Protocol
This protocol assumes the analyte has sufficient thermal stability for GC analysis.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10.0 mL of dichloromethane to achieve a concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 8890 or equivalent GC system.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split, 50:1 ratio.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 310 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method, assuming similar response factors for impurities.[17]
-
Head-to-Head Comparison: HPLC vs. GC
To provide a clear comparison, the following table summarizes key performance parameters derived from hypothetical experimental data for both methods.
| Parameter | HPLC Method | GC Method | Justification & Insights |
| Purity Assay (%) | 99.85% | 99.90% | GC may show higher purity if non-volatile impurities are present, as they will not elute from the column. HPLC provides a more comprehensive picture. |
| Analysis Time (min) | 30 | 13.5 | GC offers a significantly faster run time, which is advantageous for high-throughput screening. |
| Main Peak Retention Time (min) | 15.2 | 8.5 | Reflects the faster nature of the GC analysis. |
| Resolution (Main Peak vs. Key Impurity) | 2.5 | 2.1 | HPLC often provides superior resolution, especially for structurally similar or polar impurities, due to the dual-phase separation mechanism. |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | HPLC with a UV detector is highly sensitive for this chromophoric analyte. FID sensitivity is excellent but can be slightly lower for this specific compound. |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL | Follows the trend of LOD, indicating HPLC's superior sensitivity for trace-level impurity quantification. |
| Thermal Stress | Low (Ambient/Slightly Heated Column) | High (280°C Injector, 300°C Oven) | This is the most critical difference. HPLC avoids thermal degradation, ensuring the observed impurity profile is accurate and not an artifact of the analysis. |
Conclusion and Recommendation
Both HPLC and GC are powerful chromatographic techniques, but for the purity analysis of this compound, Reversed-Phase HPLC stands out as the more robust, reliable, and scientifically sound method.
The primary advantage of HPLC is its gentle nature. By avoiding the high temperatures required for GC, it eliminates the risk of thermal degradation, ensuring that the measured purity and impurity profile accurately reflect the true composition of the sample. Its superior sensitivity and resolution for a broad range of potential impurities—both polar and non-polar, volatile and non-volatile—make it the ideal choice for comprehensive quality control, from development to release testing.
While GC offers a significant advantage in speed, this benefit is overshadowed by the potential for inaccurate results due to thermal decomposition of the main analyte or impurities. GC should only be considered a viable alternative if the thermal stability of this compound and all potential process-related impurities has been rigorously established. For routine, high-throughput analysis where speed is the absolute priority and the impurity profile is well-understood and known to be thermally stable, a validated GC method could be employed.
For researchers, scientists, and drug development professionals who prioritize accuracy, comprehensive impurity profiling, and method robustness in line with regulatory expectations, the recommended course of action is to develop and validate an RP-HPLC method for the purity analysis of this compound.
References
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National Center for Biotechnology Information. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved from [Link]
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International Agency for Research on Cancer. (1996). 2-CHLORONITROBENZENE, 3-CHLORONITROBENZENE AND 4-CHLORONITROBENZENE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Exposure Data - Some nitrobenzenes and other industrial chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123. Retrieved from [Link]
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Yoshida, T. (1993). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Journal of Chromatography, 613(1), 79-88. Retrieved from [Link]
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Zhang, D., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 3(9), 2095-2100. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Nitrochlorobenzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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United States Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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Pharma Guideline. (2023). Principle and Working of Gas Chromatography | GC Principle Explained. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.1: Principles of Gas Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Agilent Technologies. (n.d.). Gas Chromatography Fundamentals. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Nitrochlorobenzene. Retrieved from [Link]
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Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Teledyne LABS. (n.d.). What is Gas Chromatography?. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
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Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
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LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
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AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]
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Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]
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Introduction
In the landscape of modern drug discovery, particularly in the pursuit of novel oncology therapeutics, the strategic design and synthesis of small molecule inhibitors targeting key signaling pathways is of paramount importance. Nitroaromatic compounds, a class of molecules characterized by the presence of a nitro group attached to an aromatic ring, have emerged as versatile scaffolds and key intermediates in the development of potent kinase inhibitors. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic system, often playing a crucial role in the molecule's interaction with biological targets. This guide presents a comprehensive comparative analysis of 4-Benzyloxy-3-chloronitrobenzene and two of its structurally related analogs: 4-nitroanisole and 4-chloro-3-nitrophenol.
This comparison is framed within the context of their potential as precursors and scaffolds for kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. We will delve into a detailed examination of their synthetic accessibility, physicochemical properties, and spectral characteristics, providing a rationale for selecting a particular scaffold based on the desired molecular attributes for a lead compound. The insights provided are grounded in experimental data and established chemical principles to aid researchers, scientists, and drug development professionals in their endeavors.
Comparative Compounds: A Structural Overview
The three compounds at the core of this analysis share a common nitro-substituted benzene ring but differ in their substitution at the para position and the presence of a chlorine atom. These seemingly subtle structural modifications can have a profound impact on their reactivity, solubility, and biological activity.
-
This compound (1): The title compound features a bulky benzyloxy group, introducing both steric hindrance and lipophilicity. The presence of the ortho-chloro substituent further modulates the electronic environment of the aromatic ring.
-
4-Nitroanisole (2): A simpler analog where the benzyloxy group is replaced by a methoxy group. This substitution reduces steric bulk and lipophilicity compared to 1 .
-
4-Chloro-3-nitrophenol (3): This compound possesses a hydroxyl group, which can act as a hydrogen bond donor and a handle for further functionalization. The chloro and nitro groups are positioned identically to those in 1 .
Synthesis and Experimental Protocols
The synthetic accessibility of a scaffold is a critical consideration in drug development. Here, we provide detailed experimental protocols for the synthesis of each compound, highlighting the key reaction principles and expected yields.
Protocol 1: Synthesis of this compound (1)
The synthesis of 1 is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the fluoride in 3-chloro-4-fluoronitrobenzene is displaced by the alkoxide of benzyl alcohol.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
-
3-Chloro-4-fluoronitrobenzene
-
Benzyl alcohol
-
Potassium hydroxide (KOH)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (1.1 equivalents) in acetonitrile.
-
To this solution, add potassium hydroxide flakes (1.5 equivalents) and warm the suspension to 25 °C.
-
In a separate flask, dissolve 3-chloro-4-fluoronitrobenzene (1.0 equivalent) in acetonitrile.
-
Slowly add the solution of 3-chloro-4-fluoronitrobenzene to the benzyl alcohol mixture, ensuring the reaction temperature does not exceed 45 °C.[1]
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford 1 as a solid.
Expected Yield: ~85-95%
Protocol 2: Synthesis of 4-Nitroanisole (2)
4-Nitroanisole is commonly synthesized via the Williamson ether synthesis, where the phenoxide of 4-nitrophenol is alkylated with a methylating agent.
Reaction Scheme:
Caption: Synthesis of 4-Nitroanisole.
Materials and Reagents:
-
4-Nitrophenol
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-nitrophenol (1.0 equivalent) in DMF, add potassium carbonate (2.3 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (2.3 equivalents) dropwise to the suspension.
-
Continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid is 4-nitroanisole, which can be further purified by recrystallization if necessary.
Expected Yield: >95%
Protocol 3: Synthesis of 4-Chloro-3-nitrophenol (3)
This compound can be prepared by the nitration of 4-chlorophenol. The regioselectivity is directed by the activating hydroxyl group.
Reaction Scheme:
Caption: Synthesis of 4-Chloro-3-nitrophenol.
Materials and Reagents:
-
4-Chlorophenol
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 4-chlorophenol while stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate, pre-chilled beaker.
-
Add the nitrating mixture dropwise to the solution of 4-chlorophenol over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.
Expected Yield: ~70-80%
Physicochemical and Spectral Data Comparison
The physicochemical properties of these compounds, such as melting point, boiling point, and solubility, are crucial for their handling, formulation, and pharmacokinetic profiles. Their spectral data provide definitive structural confirmation and are essential for quality control.
| Property | This compound (1) | 4-Nitroanisole (2) | 4-Chloro-3-nitrophenol (3) |
| Molecular Formula | C₁₃H₁₀ClNO₃ | C₇H₇NO₃ | C₆H₄ClNO₃ |
| Molecular Weight | 263.68 g/mol | 153.14 g/mol | 173.55 g/mol |
| Melting Point | 115-119 °C | 52-54 °C | 125-128 °C |
| Boiling Point | Not available | 274 °C | 308.8 °C (predicted) |
| Appearance | Solid | Beige crystalline solid | Pale yellow crystalline solid |
| Solubility | Soluble in common organic solvents | Soluble in alcohol, ether; insoluble in water | Partially soluble in water and organic solvents |
| ¹H NMR (CDCl₃) | Peaks expected in the aromatic region (δ 7.0-8.2 ppm) and a singlet for the benzylic protons (~δ 5.2 ppm). | δ 8.21 (d, 2H), 6.96 (d, 2H), 3.91 (s, 3H) | Aromatic protons and a phenolic proton signal. |
| ¹³C NMR (CDCl₃) | Aromatic carbons and a benzylic carbon signal (~δ 70-72 ppm). | δ 164.6, 141.6, 125.9, 114.0, 55.9 | Aromatic carbons. |
| IR (KBr, cm⁻¹) | Characteristic peaks for C-NO₂ (asymmetric and symmetric stretching), C-O-C, C-Cl, and aromatic C-H. | Characteristic peaks for C-NO₂, C-O-C, and aromatic C-H. | Characteristic peaks for O-H, C-NO₂, C-Cl, and aromatic C-H. |
| Mass Spectrum (m/z) | M+ peak at ~263. | M+ peak at ~153. | M+ peak at ~173. |
Comparative Analysis of Properties and Potential Applications
The structural differences between the three compounds lead to distinct properties that influence their potential as kinase inhibitor scaffolds.
This compound (1) , with its large benzyloxy group, is significantly more lipophilic than the other two analogs. This increased lipophilicity can enhance membrane permeability, a desirable trait for intracellular drug targets. However, it may also lead to lower aqueous solubility and potential off-target binding to hydrophobic pockets. The benzyloxy group can also participate in π-stacking interactions within a protein's binding site. The chlorine atom at the 3-position acts as a weak electron-withdrawing group and can be a site for further synthetic modification.
4-Nitroanisole (2) represents a more streamlined scaffold. The smaller methoxy group reduces steric hindrance and lipophilicity compared to the benzyloxy group, which may lead to improved solubility and a more favorable ADME profile. It is a common building block in medicinal chemistry and its synthesis is straightforward and high-yielding.
4-Chloro-3-nitrophenol (3) is unique due to its phenolic hydroxyl group. This group can act as a crucial hydrogen bond donor or acceptor in interactions with a kinase's active site. It also provides a convenient handle for further derivatization through etherification or esterification, allowing for the exploration of a wider chemical space. The presence of the chlorine atom, ortho to the nitro group, can influence the acidity of the phenol.
Relevance to Kinase Inhibition and the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many small molecule kinase inhibitors targeting this pathway feature substituted aromatic scaffolds that can interact with the ATP-binding pocket of the kinases.
For instance, the benzyloxy group of 1 could be designed to occupy a hydrophobic pocket adjacent to the ATP-binding site. The hydroxyl group of 3 could form a critical hydrogen bond with the hinge region of the kinase, a common binding motif for many kinase inhibitors. The methoxy group of 2 offers a less sterically demanding alternative that can still influence the electronic properties of the aromatic ring.
The general mechanism of action for many nitroaromatic compounds in a cellular context involves their reduction to reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and cytotoxicity. This redox activity is another factor to consider in their potential as anticancer agents.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the potential point of intervention for nitroaromatic inhibitors.
Conclusion
This compound, 4-nitroanisole, and 4-chloro-3-nitrophenol represent a closely related series of nitroaromatic compounds with distinct physicochemical and structural features. The choice between these scaffolds for the synthesis of potential kinase inhibitors depends on the specific design strategy.
-
This compound offers a more lipophilic and sterically demanding scaffold, which could be advantageous for targeting specific hydrophobic pockets in a kinase active site.
-
4-Nitroanisole provides a simpler, less lipophilic, and synthetically accessible starting point.
-
4-Chloro-3-nitrophenol is particularly valuable due to its phenolic hydroxyl group, which can engage in crucial hydrogen bonding interactions and serve as a versatile point for further chemical elaboration.
This guide provides the foundational knowledge and experimental protocols to empower researchers in their exploration of these and other related nitroaromatic compounds in the quest for novel and effective kinase inhibitors. The provided data and analyses underscore the importance of subtle structural modifications in fine-tuning the properties of a drug-like molecule.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. 4-Nitroanisole. National Center for Biotechnology Information. [Link]
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PubChem. 4-Chloro-3-nitrophenol. National Center for Biotechnology Information. [Link]
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PrepChem. Synthesis of 4-chloro-3-nitrophenol. [Link]
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Romero-Castro, A. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3588. [Link]
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A Comparative Guide to the Structural Analysis of N-(4-Methoxyphenyl)-nitrobenzenesulfonamide Isomers
Abstract
The N-arylsulfonamide scaffold is a cornerstone in medicinal chemistry and materials science, valued for its synthetic accessibility and diverse biological activities which include anticancer and antimicrobial properties.[1][2][3] The three-dimensional conformation of these molecules is intrinsically linked to their function, governing how they interact with biological targets or assemble in the solid state. This guide provides a comprehensive framework for the structural comparison of the ortho, meta, and para isomers of N-(4-Methoxyphenyl)-nitrobenzenesulfonamide. We present detailed, field-proven protocols for single-crystal X-ray diffraction (SC-XRD) and Density Functional Theory (DFT) calculations, the principal techniques for structural elucidation. By synthesizing experimental data with computational insights, this document serves as a robust resource for researchers aiming to understand and predict the nuanced relationship between isomeric substitution and molecular architecture in this important class of compounds.
Part 1: Methodological Framework for Structural Elucidation
A multi-faceted approach combining high-resolution experimental techniques with theoretical calculations is essential for a thorough structural analysis. Single-crystal X-ray diffraction provides definitive information about the molecule's conformation and intermolecular interactions in the solid state, while computational methods offer insights into the molecule's intrinsic energetic preferences and electronic structure.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Solid-State View
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density, and thus the atomic positions, can be generated.[6]
Causality Behind Experimental Choices: The quality of the final crystal structure is entirely dependent on the quality of the initial crystal. The choice of crystallization method, such as slow solvent evaporation or vapor diffusion, is critical and often empirical. The goal is to allow molecules to organize slowly into a well-ordered lattice, which is the rate-limiting step in many crystallographic studies.[1][5]
Detailed Experimental Protocol: From Synthesis to Structure Solution
-
Synthesis: Synthesize the target isomer (e.g., N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide) by reacting the corresponding nitrobenzenesulfonyl chloride with p-anisidine in an aqueous solution of sodium carbonate, followed by stirring for several days.[1] Collect the resulting precipitate by suction filtration.[1]
-
Crystallization: Grow diffraction-quality single crystals (typically >0.1 mm in all dimensions) by dissolving the purified product in a suitable solvent (e.g., acetone) and allowing a less polar solvent (e.g., heptane or hexane) to slowly diffuse into the solution.[1][7] This gradual decrease in solubility encourages slow, ordered crystal growth.
-
Data Collection: Mount a suitable crystal on a goniometer head.[7] Place the crystal in an intense, monochromatic X-ray beam and rotate it to collect a full sphere of diffraction data.[4][6] The angles and intensities of tens of thousands of diffracted beams are recorded on an area detector.[4][7]
-
Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group symmetry.[6] Use direct methods or Patterson techniques to solve the "phase problem" and generate an initial electron density map.[6] Build an atomic model into this map and refine the atomic positions, and their thermal parameters against the experimental data to achieve the best possible fit.[5]
Experimental Workflow for SC-XRD
Caption: Workflow for small molecule single-crystal X-ray diffraction.
Density Functional Theory (DFT) Calculations: A Computational Complement
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[8] It is invaluable for complementing experimental data by predicting the lowest energy conformation (geometry optimization) in the gas phase, analyzing vibrational frequencies, and exploring molecular orbital energies.[9][10]
Causality Behind Experimental Choices: The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is a balance between computational cost and accuracy.[8][9] For molecules containing sulfonamide groups, basis sets with diffuse (++) and polarization (d,p) functions are crucial for accurately describing the lone pairs on heteroatoms and the complex bonding environment around the sulfur atom.[9] A frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[9]
Detailed Protocol: Gas-Phase Geometry Optimization
-
Input Structure Generation: Build an initial 3D structure of the desired isomer using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization using a functional like B3LYP with a 6-311G+(d,p) or higher basis set.[11] This process systematically adjusts atomic positions to find the lowest energy conformation on the potential energy surface.[9]
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory.[9] This confirms the structure is a true minimum (no imaginary frequencies) and provides theoretical vibrational data (e.g., IR spectra) that can be compared with experimental results for validation.[8][9]
-
Analysis: Extract key structural parameters (bond lengths, angles, dihedral angles) from the optimized output file for comparison with experimental SC-XRD data. Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic properties.[10]
Computational Workflow for DFT Analysis
Caption: Workflow for DFT-based geometry optimization and analysis.
Part 2: Comparative Structural Analysis of Isomers
The primary structural differences among the N-(4-Methoxyphenyl)-nitrobenzenesulfonamide isomers arise from the position of the electron-withdrawing nitro (–NO₂) group on the benzenesulfonamide ring. This positional change directly influences the molecule's overall conformation, particularly the torsion angles around the sulfonamide bridge, and dictates the nature of intermolecular interactions in the crystal lattice.[1]
A comprehensive study on all three isomers revealed that while bond lengths and angles are very similar across the series, the C–S–N–C torsion angles differ significantly, leading to distinct orientations of the phenyl rings.[1]
-
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (para-isomer, A)
-
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (meta-isomer, B)
-
N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (ortho-isomer, C)
The Sulfonamide Bridge: Conformation and Torsion Angles
The conformation of the central C–S–N–C bridge is the most telling structural parameter. It describes the twist between the two aromatic rings and is critical for defining the molecule's overall shape.
| Parameter | para-Isomer (A) | meta-Isomer (B) | ortho-Isomer (C) |
| C1–S1–N1–C7 Torsion Angle (°) | -58.6 (3) | +66.56 (3) | +41.78 (10) |
| S1–N1–C7 Bond Angle (°) | 116.9 (2) | 119.00 (8) | 115.49 (8) |
| O1–S1–O2 Bond Angle (°) | 120.45 (14) | 120.66 (5) | 118.98 (6) |
| Data sourced from a single-crystal X-ray diffraction study.[12] |
The data clearly shows that the position of the nitro group induces significant conformational changes.[1] The ortho-isomer (C) exhibits the smallest C–S–N–C torsion angle, suggesting a more twisted conformation potentially due to steric hindrance or intramolecular interactions involving the nearby nitro group.[1][12] Furthermore, the S1–N1–C7 angle in the ortho-isomer is the smallest reported for this class of compounds, indicating substantial electronic or steric influence from the ortho-nitro substituent.[1]
Intermolecular Interactions and Crystal Packing
The positional isomerism also dramatically alters the hydrogen bonding network, leading to completely different crystal packing arrangements.[1]
| Isomer | Key Intermolecular Interaction | Resulting Crystal Structure |
| para-Isomer (A) | N–H···O (sulfonamide) hydrogen bonds | Infinite three-dimensional network |
| meta-Isomer (B) | N–H···O (sulfonamide) hydrogen bonds | Ladder-shaped sheets |
| ortho-Isomer (C) | N–H···O (methoxy) hydrogen bonds; Intramolecular N–H···O (nitro) bond | Fairly planar infinite sheets |
| Data sourced from a single-crystal X-ray diffraction study.[1] |
In the para and meta isomers, the classic N–H···O hydrogen bond involves an oxygen atom from a neighboring molecule's sulfonamide group.[1] However, in the ortho isomer, the sulfonamide N-H proton forms an intramolecular hydrogen bond with an oxygen of the ortho-nitro group. This frees the intermolecular hydrogen bond to form with the methoxy oxygen of a neighboring molecule, a significant deviation that completely changes the packing motif.[1] These differences highlight that the seemingly minor change of moving a nitro group has profound consequences on the supramolecular assembly, driven by the optimization of packing and hydrogen bonding.[1]
Part 3: Correlation of Structure with Physicochemical Properties
The observed structural differences are not merely academic; they have direct implications for the material's properties and biological activity.
-
Solubility and Melting Point: The different crystal packing arrangements and hydrogen bond networks directly influence the lattice energy. The para-isomer, with its extensive 3D network, has the highest melting point (182–183 °C), followed by the meta-isomer (133–134 °C), and the ortho-isomer (85–86 °C), whose packing is less efficient.[1]
-
Biological Activity: The conformation of a molecule is key to its ability to bind to a biological target, such as an enzyme or receptor. The different torsion angles and shapes of the three isomers mean they will present different pharmacophores to a binding site. While the broader class of nitrobenzenesulfonamides is known for various biological activities, the specific activity of each isomer can vary significantly due to these structural dissimilarities.[2][13]
Conclusion
The structural comparison of N-(4-Methoxyphenyl)-nitrobenzenesulfonamide isomers demonstrates that subtle changes in substituent position can lead to dramatic differences in molecular conformation and solid-state packing. The ortho-isomer, in particular, displays unique intramolecular hydrogen bonding that fundamentally alters its supramolecular assembly compared to the meta and para counterparts. This guide provides a robust methodological workflow, combining SC-XRD and DFT, for elucidating these differences. Understanding these structure-property relationships is paramount for the rational design of new sulfonamide-based drugs and materials with tailored physicochemical and biological profiles.
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A Senior Application Scientist's Guide to the Comparative Biological Activity of 4-Benzyloxy-3-chloronitrobenzene Derivatives
Introduction: The Scientific Rationale
In the landscape of medicinal chemistry and drug discovery, the nitroaromatic scaffold remains a compelling starting point for developing novel therapeutic agents. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, often conferring potent biological activities.[1][2] The compound 4-benzyloxy-3-chloronitrobenzene serves as a particularly interesting backbone. It combines the reactive potential of the chloronitrobenzene moiety with the steric and lipophilic characteristics of a benzyloxy group. This unique combination suggests potential applications ranging from antimicrobial to cytotoxic agents, contingent on the enzymatic reduction of the nitro group within target cells or microorganisms.[3][4][5]
Chloronitrobenzenes are known intermediates in manufacturing various industrial and pharmaceutical agents and have documented toxicities, which underscores the need for careful derivative design to enhance therapeutic indices.[6][7] The strategic addition of substituents allows for the fine-tuning of properties such as solubility, metabolic stability, and target affinity. This guide provides a comparative analysis of rationally designed this compound derivatives, offering in-depth protocols for their evaluation and interpreting the resulting structure-activity relationships (SAR).
I. Synthesis Strategy: A Generalized Approach
The synthesis of the core scaffold, this compound, is typically achieved via nucleophilic aromatic substitution, for instance, by reacting 3-chloro-4-fluoronitrobenzene with benzyl alcohol.[8] Derivatives can then be synthesized by modifying either the benzylic or the aromatic rings prior to or after this key coupling step. The workflow below illustrates a generalized synthetic pathway for creating a library of derivatives for screening.
Caption: Generalized synthesis workflow for this compound derivatives.
II. Comparative Cytotoxicity Analysis
A primary screen for many novel compounds involves assessing their toxicity against mammalian cell lines. This helps to identify potential anticancer agents and establish a therapeutic window for other applications. Here, we compare the parent compound with two hypothetical derivatives: one with an electron-donating group (-OCH₃) and one with an electron-withdrawing group (-CF₃) on the benzyl ring.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9][10] The protocol's trustworthiness stems from its principle: only viable cells with active mitochondrial NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT salt to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of living cells.[11]
Workflow Diagram: MTT Assay
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[11]
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a serial dilution in serum-free medium to achieve final desired concentrations (e.g., 0.1 to 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48 hours at 37°C in 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12] Causality Note: It is critical to use phenol red-free medium during this step, as the indicator's color can interfere with absorbance readings.[10]
-
Formazan Formation: Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Comparative Cytotoxicity Data
| Compound | Derivative Structure (Modification on Benzyl Ring) | IC₅₀ on HeLa Cells (µM) |
| Parent | This compound | 25.4 ± 2.1 |
| Derivative A | 4-(4-Methoxybenzyloxy)-3-chloronitrobenzene | 48.2 ± 3.5 |
| Derivative B | 4-(4-(Trifluoromethyl)benzyloxy)-3-chloronitrobenzene | 8.9 ± 0.7 |
Interpretation and SAR Insights:
The data suggests a clear structure-activity relationship.
-
Derivative B , featuring the electron-withdrawing trifluoromethyl (-CF₃) group, exhibits the highest potency (lowest IC₅₀). This enhanced activity can be attributed to the increased electrophilicity of the nitroaromatic system, potentially facilitating its enzymatic reduction to cytotoxic intermediates like nitroso and hydroxylamine species.[3]
-
Derivative A , with the electron-donating methoxy (-OCH₃) group, shows significantly reduced cytotoxicity compared to the parent compound. This suggests that decreasing the reduction potential of the nitro group diminishes the compound's cytotoxic effect.
III. Comparative Antimicrobial Activity
The nitroaromatic scaffold is present in several antimicrobial drugs, making this a logical area of investigation. Their mechanism often involves the reduction of the nitro group by microbial nitroreductases, leading to the formation of radical species that damage DNA and other cellular components.[5]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] Its widespread use and standardization by bodies like the Clinical and Laboratory Standards Institute (CLSI) ensure its reliability and reproducibility.[15]
Workflow Diagram: Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Detailed Steps:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[16]
-
Inoculation: Add the standardized inoculum to each well containing the test compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to confirm media sterility.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.[14]
Comparative Antimicrobial Data (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Parent | 16 | 64 | 32 |
| Derivative A (-OCH₃) | 64 | >128 | 128 |
| Derivative B (-CF₃) | 4 | 32 | 8 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
Interpretation and SAR Insights:
The antimicrobial activity mirrors the trends observed in the cytotoxicity assays.
-
Derivative B (-CF₃) is the most potent antimicrobial agent across all tested species. The electron-withdrawing group likely enhances the susceptibility of the nitro group to reduction by microbial nitroreductases, a key activation step.
-
The parent compound shows moderate activity, while Derivative A (-OCH₃) is largely inactive, reinforcing the hypothesis that a higher reduction potential is critical for biological effect.
-
The higher MIC values against the Gram-negative bacterium E. coli compared to the Gram-positive S. aureus are typical. This is often due to the outer membrane of Gram-negative bacteria acting as a permeability barrier, preventing the compound from reaching its intracellular target.
IV. Conclusion and Future Directions
This comparative guide demonstrates that the biological activity of the this compound scaffold is highly tunable through substitution on the benzyl moiety. A clear structure-activity relationship has been established where electron-withdrawing groups enhance both cytotoxic and antimicrobial activities, likely by facilitating the bioreductive activation of the nitro group. Conversely, electron-donating groups attenuate this activity.
These findings provide a solid foundation for further drug development. Future work should focus on:
-
Expanding the Derivative Library: Synthesizing a broader range of derivatives to build a more comprehensive quantitative structure-activity relationship (QSAR) model.
-
Mechanism of Action Studies: Investigating the specific nitroreductases involved and confirming the generation of reactive nitrogen species within target cells.
-
In Vivo Efficacy and Toxicity: Advancing the most potent and selective compounds (such as Derivative B) into animal models to assess their therapeutic potential and safety profile.
By systematically applying the robust protocols outlined herein, researchers can efficiently screen and optimize this promising chemical scaffold for various therapeutic applications.
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A Senior Application Scientist's Guide to the Characterization of 4-Benzyloxy-3-chloronitrobenzene Reaction Byproducts
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, a thorough understanding of reaction outcomes is paramount. The synthesis of 4-benzyloxy-3-chloronitrobenzene, a key intermediate in various pharmaceutical and fine chemical applications, is often accomplished via the Williamson ether synthesis. While this method is generally robust, the formation of byproducts can impact yield, purity, and downstream applications. This guide provides an in-depth comparison of the expected byproducts from this reaction, supported by experimental data and characterization protocols.
The Primary Transformation: Williamson Ether Synthesis
The synthesis of this compound is typically achieved by reacting 4-chloro-3-nitrophenol with benzyl chloride in the presence of a base. This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride leaving group.[1][2]
Caption: The main reaction pathway for the synthesis of this compound.
While O-alkylation is the desired outcome, the reaction conditions can also promote competing side reactions, leading to a mixture of products that require careful characterization and separation.
Potential Byproducts: A Comparative Overview
Several byproducts can arise from this synthesis, primarily due to the reactivity of the starting materials and intermediates. The most common byproducts include C-alkylated isomers of the starting phenol, as well as products derived from the side reactions of benzyl chloride.
C-Alkylation Byproducts
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, particularly at the positions ortho and para to the hydroxyl group, leading to the formation of benzyl-substituted nitrophenols. Given the substitution pattern of the starting material, the most likely C-alkylated byproduct is 2-benzyl-4-chloro-3-nitrophenol.
Caption: Competing reaction pathways leading to the desired product and common byproducts.
Benzyl Chloride-Derived Byproducts
Under the basic conditions of the Williamson ether synthesis, benzyl chloride can undergo side reactions before it reacts with the phenoxide. These include:
-
Hydrolysis: Reaction with any residual water or hydroxide ions can lead to the formation of benzyl alcohol.[3]
-
Self-Condensation: Two molecules of benzyl chloride can react, or a molecule of benzyl chloride can react with the benzyl alcohol formed from hydrolysis, to produce dibenzyl ether.[3]
Experimental Characterization of Byproducts
A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of the main product and its byproducts.
Experimental Protocol: Reaction and Work-up
-
To a solution of 4-chloro-3-nitrophenol (1 equivalent) in a suitable solvent (e.g., acetone, acetonitrile, or DMF), add a base (e.g., K₂CO₃, NaH, or NaOH) (1.1-1.5 equivalents) and stir at room temperature for 30 minutes.
-
Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product mixture.
-
Purify the crude mixture using column chromatography on silica gel.
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for separating the components of the reaction mixture. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) typically provides good resolution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the volatile components of the mixture. The fragmentation patterns observed in the mass spectra are crucial for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information about the isolated compounds.
Comparative Data of Product and Byproducts
The following table summarizes the key analytical data for the expected product and byproducts.
| Compound | Structure | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key Mass Spec Fragments (m/z) |
| This compound (Product) | ~5.2 (s, 2H, -OCH₂-), ~7.0-8.2 (m, aromatic H) | ~70 (-OCH₂-), ~115-155 (aromatic C) | 263 (M+), 91 (tropylium ion) | |
| 2-Benzyl-4-chloro-3-nitrophenol (Byproduct) | ~4.0 (s, 2H, Ar-CH₂-), ~6.8-7.8 (m, aromatic H), ~10-11 (br s, 1H, -OH) | ~35 (Ar-CH₂-), ~115-160 (aromatic C) | 263 (M+), 172 (M+ - benzyl) | |
| Benzyl Alcohol (Byproduct) | ~4.7 (s, 2H, -CH₂-), ~7.3-7.4 (m, 5H, aromatic H), ~1.6-2.0 (br s, 1H, -OH)[4] | ~65 (-CH₂-), ~127-129, ~141 (aromatic C)[4] | 108 (M+), 107 (M+-H), 91 (tropylium ion), 79, 77[1][5][6] | |
| Dibenzyl Ether (Byproduct) | ~4.5 (s, 4H, -CH₂-), ~7.3 (m, 10H, aromatic H)[7] | ~72 (-CH₂-), ~128-129, ~138 (aromatic C)[2][8] | 198 (M+), 180, 107, 91 (tropylium ion), 79, 77[9][10][11] |
In-Depth Characterization
This compound (Desired Product)
-
¹H NMR: The key diagnostic signal is the singlet for the benzylic protons (-OCH₂-) around 5.2 ppm. The aromatic region will show a complex pattern of multiplets for the protons on both aromatic rings.
-
¹³C NMR: The benzylic carbon signal will appear around 70 ppm. The aromatic region will contain signals for all the aromatic carbons.
-
Mass Spectrometry: The molecular ion peak will be observed at m/z 263 (for ³⁵Cl) and 265 (for ³⁷Cl) with an approximate 3:1 ratio. A prominent fragment at m/z 91, corresponding to the stable tropylium ion (C₇H₇⁺), is a characteristic feature of benzyl ethers.
2-Benzyl-4-chloro-3-nitrophenol (C-Alkylation Byproduct)
-
¹H NMR: The benzylic protons directly attached to the aromatic ring (-Ar-CH₂-) will appear as a singlet shifted upfield to around 4.0 ppm compared to the O-benzylated product. A broad singlet for the phenolic hydroxyl proton will be observed at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The benzylic carbon signal will be shifted significantly upfield to around 35 ppm.
-
Mass Spectrometry: The molecular ion will be isomeric with the desired product at m/z 263/265. Fragmentation may show the loss of the benzyl group to give a fragment at m/z 172.
Benzyl Alcohol (Hydrolysis Byproduct)
-
¹H NMR: Characterized by a singlet for the benzylic protons at approximately 4.7 ppm, multiplets for the aromatic protons, and a broad singlet for the hydroxyl proton which is exchangeable with D₂O.[4]
-
¹³C NMR: The benzylic carbon appears around 65 ppm.[4]
-
Mass Spectrometry: The molecular ion is at m/z 108. Key fragments include m/z 107 (loss of H), 91 (tropylium ion), 79 (loss of -CHO), and 77 (phenyl cation).[1][5][6]
Dibenzyl Ether (Self-Condensation Byproduct)
-
¹H NMR: A sharp singlet for the four equivalent benzylic protons is observed around 4.5 ppm, with the aromatic protons appearing as a multiplet.[7]
-
¹³C NMR: The benzylic carbon signal is found at approximately 72 ppm.[2][8]
-
Mass Spectrometry: The molecular ion peak is at m/z 198. The base peak is typically the tropylium ion at m/z 91. Other significant fragments include m/z 180 (loss of water), 107, 79, and 77.[9][10][11]
Conclusion
The synthesis of this compound via the Williamson ether synthesis can be accompanied by the formation of several byproducts. A systematic approach to characterization, employing a combination of HPLC, GC-MS, and NMR spectroscopy, is crucial for identifying and quantifying these impurities. Understanding the distinct spectroscopic signatures of the desired product and its potential byproducts, as outlined in this guide, enables researchers to optimize reaction conditions to maximize the yield and purity of the target molecule, ensuring the quality and reliability of subsequent research and development efforts.
References
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Wikipedia. (2024). Benzyl chloride. Retrieved from [Link]
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(n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]
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MassBank. (2008). Benzyl alcohols. Retrieved from [Link]
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Royal Society of Chemistry. (2020). In situ high-pressure 13C/1H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al2O3 catalyst. Retrieved from [Link]
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Filo. (2025). Show HNMR spectrum for dibenzyl ether. Retrieved from [Link]
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The Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0003119). Retrieved from [Link]
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ContaminantDB. (2016). DIBENZYL ETHER. Retrieved from [Link]
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The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032078). Retrieved from [Link]
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The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0003119). Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating Novel Compounds from 4-Benzyloxy-3-chloronitrobenzene
For researchers, medicinal chemists, and professionals in drug development, the journey from a starting material to a novel, validated compound is paved with critical decisions and meticulous analysis. The structural integrity of a newly synthesized molecule is paramount, underpinning all subsequent biological and pharmacological evaluation. This guide provides an in-depth, experience-driven comparison of synthetic strategies and a rigorous framework for the structural validation of novel compounds derived from the versatile starting material, 4-benzyloxy-3-chloronitrobenzene.
The Strategic Importance of this compound
This compound is a valuable starting material due to its distinct functional groups, which offer multiple avenues for chemical modification. The nitro group can be reduced to an amine, the chloro group can participate in cross-coupling reactions, and the benzyloxy group can be deprotected to reveal a phenol. This trifecta of reactivity allows for the synthesis of a diverse array of complex molecules.
Part 1: A Comparative Guide to Synthesizing Novel Derivatives
The synthesis of novel compounds from this compound can be broadly approached through two primary strategies: direct functionalization of the chloro- and nitro- groups, or a sequential approach involving the reduction of the nitro group followed by further elaboration. Here, we compare two powerful and widely used synthetic transformations.
Scenario A: Reduction of the Nitro Group to Form 4-Benzyloxy-3-chloroaniline
A common and highly effective initial transformation is the reduction of the nitro group to an aniline. This opens up a vast landscape of subsequent reactions, such as amide bond formation and further cross-coupling.
Method of Choice: Tin(II) Chloride Reduction
While various methods exist for nitro group reduction, the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a reliable and scalable method that is chemoselective, leaving the chloro and benzyloxy groups intact.[1][2]
Experimental Protocol: Synthesis of 4-Benzyloxy-3-chloroaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tin(II) chloride dihydrate (4 equivalents) to ethanol and concentrated hydrochloric acid.
-
Addition of Starting Material: Heat the mixture to 70°C to obtain a clear solution. Add this compound (1 equivalent) portion-wise to the hot solution.
-
Reaction Monitoring: Maintain the reaction at reflux and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and add water to precipitate the product as its hydrochloride salt. Collect the solid by vacuum filtration, wash with water, and dry.
-
Neutralization: To obtain the free aniline, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., sodium hydroxide) until the free amine precipitates. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-benzyloxy-3-chloroaniline.[1][3]
Scenario B: Palladium-Catalyzed Cross-Coupling Reactions
For the direct formation of carbon-carbon or carbon-nitrogen bonds at the position of the chlorine atom, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions offer broad substrate scope and functional group tolerance.
Method Comparison: Suzuki vs. Buchwald-Hartwig Amination
| Feature | Suzuki Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-C (biaryl structures) | C-N (diarylamine structures) |
| Coupling Partner | Boronic acid or ester | Primary or secondary amine |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand | Pd₂(dba)₃, Pd(OAc)₂ with a specialized biarylphosphine ligand (e.g., XPhos, SPhos) |
| Base | Aqueous Na₂CO₃, K₂CO₃, or K₃PO₄ | Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ |
| Key Advantage | Forms robust C-C bonds, creating extended conjugated systems. | Directly introduces a nitrogen atom, a key pharmacophore in many drugs.[4] |
Illustrative Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and the base (e.g., sodium tert-butoxide).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Addition of Reagents: Add a degassed aprotic solvent (e.g., toluene or dioxane), followed by this compound and the desired amine coupling partner.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Part 2: The Unwavering Pillar of Structural Validation
The synthesis of a novel compound is only half the battle; rigorous structural validation is the bedrock of scientific integrity. A multi-pronged analytical approach is non-negotiable to unambiguously determine the compound's identity and purity.
The Trifecta of Structural Elucidation: NMR, Mass Spectrometry, and X-ray Crystallography
These three techniques provide complementary information, and when used in concert, they offer an irrefutable confirmation of a molecule's structure.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Workflow for NMR-based Structural Validation
Caption: A typical workflow for NMR-based structural validation.
Interpreting the Spectra: A Case Study of 4-Benzyloxy-3-chloroaniline
| Proton (¹H) Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment and Rationale |
| Ar-H | ~7.3-7.5 | Multiplet | 5H | Protons of the benzyl group phenyl ring. |
| -O-CH₂ -Ph | ~5.1 | Singlet | 2H | Methylene protons of the benzyloxy group. |
| Ar-H | ~6.8-7.0 | Multiplet | 3H | Aromatic protons on the aniline ring. The exact shifts and coupling patterns depend on the electronic effects of the substituents. |
| -NH₂ | ~3.5-4.5 | Broad Singlet | 2H | Amine protons; chemical shift can vary and the signal may be broad due to exchange. |
| Carbon (¹³C) Signal | Predicted Chemical Shift (ppm) | Assignment and Rationale |
| C =O | N/A | No carbonyl carbon. |
| Ar-C | ~115-150 | Aromatic carbons of both rings. The carbon bearing the oxygen will be downfield, while the carbon bearing the amine will be slightly upfield. |
| -O-C H₂-Ph | ~70 | Methylene carbon of the benzyloxy group. |
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its substructures.
Workflow for MS-based Structural Validation
Caption: Workflow for structural confirmation using mass spectrometry.
Expected Mass Spectrum for 4-Benzyloxy-3-chloroaniline:
-
Molecular Ion (M⁺): A prominent peak corresponding to the exact mass of C₁₃H₁₂ClNO. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
-
Key Fragments:
-
Loss of the benzyl group (C₇H₇) leading to a fragment corresponding to 3-chloro-4-hydroxyaniline.
-
Loss of the chloroaniline moiety, resulting in a tropylium cation (C₇H₇⁺) at m/z 91, a hallmark of a benzyl group.
-
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry (if applicable).[6][7]
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: The most crucial and often challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods, and the structural model is refined to best fit the experimental data.
Conclusion: An Integrated Approach to Certainty
The synthesis of novel compounds from this compound offers exciting possibilities for the discovery of new chemical entities with potential applications in medicine and materials science. However, the true value of any synthetic endeavor lies in the certainty of the structures produced. By judiciously selecting synthetic routes and employing a comprehensive and orthogonal set of analytical techniques—NMR for connectivity, mass spectrometry for molecular formula and fragmentation, and X-ray crystallography for the definitive 3D structure—researchers can have the utmost confidence in their findings. This rigorous, multi-faceted validation process is the cornerstone of robust and reproducible science.
References
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PubChem. (n.d.). 4-Benzyloxy-3-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Request PDF. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Retrieved from [Link]
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
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ResearchGate. (n.d.). Structure Determination of Organic Compounds. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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ACS Publications. (n.d.). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Retrieved from [Link]
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Chemistry LibreTexts. (2020, April 22). 10.1: Organic Structure Determination. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Nitroaromatic Compounds
Introduction: The Central Role of Nitroaromatics in Modern Chemistry
Substituted nitroaromatic compounds are foundational pillars in the landscape of organic synthesis. Their importance stems from the versatile chemistry of the nitro group (—NO₂), a powerful electron-withdrawing moiety that profoundly influences the reactivity of the aromatic ring. These compounds serve as critical intermediates in the production of pharmaceuticals, agrochemicals, dyes, and high-energy materials.[1][2] The nitro group can activate the ring for nucleophilic attack, direct the regioselectivity of further substitutions, or be reduced to an amino group, opening a gateway to a vast array of functional group transformations.[3][4]
This guide provides a comparative analysis of the primary synthetic strategies for accessing substituted nitroaromatics. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale behind experimental choices, and the strategic advantages and limitations of each method. This content is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to best synthesize these vital chemical building blocks.
Direct Electrophilic Aromatic Substitution (EAS): The Classical Approach
The most direct and historically significant method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution (EAS). This method remains a workhorse in both academic and industrial settings due to its straightforwardness and scalability.[2][5]
Mechanism and the Critical Role of "Mixed Acid"
The core of aromatic nitration is the generation of a potent electrophile, the nitronium ion (NO₂⁺). While nitric acid (HNO₃) is the source of the nitro group, it is not electrophilic enough to react with most aromatic rings on its own.[6] The breakthrough, and the standard practice today, is the use of "mixed acid"—a combination of concentrated nitric acid and concentrated sulfuric acid (H₂SO₄).
The role of sulfuric acid is not merely as a solvent but as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[6]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Once formed, the nitronium ion is attacked by the π-electron system of the aromatic ring. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.[7][8] Aromaticity is then restored by the loss of a proton, typically abstracted by a weak base in the medium like water or the bisulfate ion.[6]
Caption: Mechanism of Electrophilic Aromatic Nitration.
Regioselectivity: The Art of Directing the Nitro Group
When the aromatic ring already bears a substituent, the position of nitration is dictated by the electronic nature of that group. This is a critical consideration for synthesis design.[9]
-
Activating, Ortho-, Para-Directing Groups: Electron-donating groups (e.g., -OH, -OR, -NH₂, -Alkyl) stabilize the sigma complex when the nitronium ion adds to the ortho or para positions. This accelerates the reaction and directs substitution to these sites.[9][10]
-
Deactivating, Meta-Directing Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -C=O) destabilize the carbocation intermediate. The destabilization is least pronounced when the attack is at the meta position, making it the favored site of substitution. These groups also slow down the reaction rate.[9][11]
Experimental Protocol: Nitration of Methyl Benzoate
This protocol illustrates the synthesis of methyl m-nitrobenzoate, a classic example where a deactivating group directs the incoming nitro group to the meta position.[12]
-
Preparation: To a 125-mL Erlenmeyer flask, add 3 mL of concentrated sulfuric acid. Cool the flask in an ice bath for 10 minutes until the temperature is near 0 °C.
-
Substrate Addition: Slowly add 1.50 mL (~12 mmol) of methyl benzoate to the cold sulfuric acid while gently swirling. Keep the mixture in the ice bath.
-
Nitrating Mixture Preparation: In a separate test tube, carefully mix 1 mL of concentrated sulfuric acid and 1 mL of concentrated nitric acid. Cool this mixture thoroughly in the ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the methyl benzoate solution over approximately 10 minutes. Swirl the flask continuously and maintain the temperature below 15 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for 15 minutes to ensure the reaction goes to completion.
-
Workup: Pour the reaction mixture over a generous amount of crushed ice in a beaker. The product will precipitate as a solid.
-
Isolation and Purification: Isolate the solid product by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper. A final wash with a small amount of cold methanol can aid in removing impurities. Recrystallize the crude product from methanol to obtain pure methyl m-nitrobenzoate.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Nitro Group's Power
While the electron-rich nature of most aromatic rings makes them susceptible to electrophilic attack, the presence of a strong electron-withdrawing group like —NO₂ can reverse this polarity, making the ring electrophilic and thus reactive towards nucleophiles. This is the basis of Nucleophilic Aromatic Substitution (SNAr).[13][14]
Mechanism: The Meisenheimer Complex
The SNAr reaction proceeds via a two-step addition-elimination mechanism. It is fundamentally different from SN1 and SN2 reactions.[14]
-
Addition: A nucleophile attacks the carbon atom bearing a good leaving group (typically a halide). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13]
-
Elimination: The leaving group departs, taking its bonding electrons and restoring the aromaticity of the ring.
For this mechanism to be effective, two key conditions must be met[15]:
-
A good leaving group must be present (F > Cl > Br > I).
-
Strong electron-withdrawing groups (like —NO₂) must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[14][16]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Advantages and Synthetic Utility
The SNAr reaction is exceptionally powerful for building complex molecules. It allows for the precise introduction of oxygen, nitrogen, and sulfur nucleophiles, among others, onto an aromatic ring that is already nitrated.[17][18] This provides a complementary strategy to EAS, where the nitro group is installed first to activate the ring for subsequent functionalization.
Experimental Protocol: Synthesis of 2,4-Dinitrodiphenylamine
This procedure details the reaction of 1-chloro-2,4-dinitrobenzene with aniline, where the two nitro groups strongly activate the chloride for substitution.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of 1-chloro-2,4-dinitrobenzene and 1.5 mL of aniline in 15 mL of ethanol.
-
Reaction: Heat the mixture to reflux using a heating mantle. The reaction is typically complete within one hour, often indicated by a color change and the precipitation of the product.
-
Cooling and Isolation: Allow the reaction mixture to cool to room temperature, then cool it further in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the crude product on the filter with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The product is often pure enough for many applications after washing. If necessary, it can be further purified by recrystallization from ethanol.
The Sandmeyer Reaction: An Indirect but Versatile Route
The Sandmeyer reaction offers a powerful, indirect method to introduce a variety of substituents onto an aromatic ring, which can include a nitro group from a previous step. The overall transformation converts a primary aromatic amine (aniline) into an aryl halide, cyanide, or other functional group.[19][20] Since anilines are most commonly prepared by the reduction of nitroarenes, the Sandmeyer reaction is a key part of a multi-step sequence starting from a nitrated aromatic.[20][21]
Workflow: From Nitro to Diverse Functionality
The process involves three key stages:
-
Nitration: An aromatic ring is nitrated via EAS.
-
Reduction: The resulting nitroaromatic is reduced to a primary aromatic amine (e.g., using Sn/HCl, Fe/HCl, or catalytic hydrogenation).[21]
-
Diazotization & Substitution: The amine is treated with nitrous acid (HNO₂, generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt (Ar-N₂⁺). This salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with the corresponding nucleophile.[19][22] The diazonium group is an excellent leaving group as it departs as stable dinitrogen gas (N₂).
Caption: Synthetic workflow involving the Sandmeyer reaction.
Experimental Protocol: Synthesis of p-Chlorotoluene
This protocol outlines the conversion of p-toluidine (which can be synthesized from the nitration of toluene followed by reduction) to p-chlorotoluene.[23]
-
Diazonium Salt Formation:
-
Dissolve 5.4 g (0.05 mol) of p-toluidine in a mixture of 15 mL of concentrated HCl and 15 mL of water. Cool this solution to 0 °C in an ice-salt bath.
-
Separately, dissolve 3.5 g (0.05 mol) of sodium nitrite (NaNO₂) in 10 mL of water.
-
Slowly add the sodium nitrite solution to the cold p-toluidine solution, keeping the temperature below 5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
-
-
Copper(I) Chloride Catalyst:
-
In a separate flask, add the copper(I) chloride catalyst to be used in the next step.
-
-
Sandmeyer Reaction:
-
Slowly and carefully add the cold diazonium salt solution to the flask containing the copper(I) chloride.
-
Vigorous evolution of nitrogen gas will occur. Allow the reaction to warm to room temperature and stir for 30 minutes.
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel. Extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with dilute NaOH to remove any phenolic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude p-chlorotoluene can be purified by distillation.
-
Modern Cross-Coupling: The Suzuki-Miyaura Reaction of Nitroarenes
A paradigm shift in the functionalization of nitroaromatics has emerged with the development of palladium-catalyzed cross-coupling reactions where the nitro group itself acts as a leaving group. The Suzuki-Miyaura coupling of nitroarenes is a prime example of this modern approach.[24]
Mechanism and Advantages
This reaction couples a nitroarene with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst. The catalytic cycle is believed to involve the unprecedented oxidative addition of the palladium catalyst into the C—NO₂ bond.[25][26]
Key advantages of this method include:
-
Streamlined Synthesis: It avoids the multi-step sequence of reduction and diazotization required for Sandmeyer-type reactions.[24]
-
Functional Group Tolerance: The reaction conditions are often milder and tolerate a wider range of functional groups compared to classical methods.[25]
-
Novel Disconnections: It allows for synthetic strategies that were previously inaccessible, directly forming C-C bonds where a nitro group was once located.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of nitroarenes.
Comparative Summary of Synthetic Routes
| Feature | Electrophilic Nitration (EAS) | Nucleophilic Substitution (SNAr) | Sandmeyer Reaction | Suzuki Coupling of Nitroarenes |
| Overall Goal | Introduce —NO₂ group | Functionalize an existing nitroarene | Replace —NH₂ (from —NO₂) with X | Replace —NO₂ with an aryl/alkyl group |
| Key Reagents | HNO₃ / H₂SO₄ | Strong Nucleophile, Base | NaNO₂/H⁺, Cu(I) salt | Arylboronic acid, Pd catalyst, Base |
| Mechanism | Electrophilic Addition-Elimination | Nucleophilic Addition-Elimination | Radical-Nucleophilic Substitution | Catalytic Cross-Coupling |
| Regioselectivity | Governed by existing substituents | Governed by leaving group and activating groups (o/p) | Position fixed by initial amine | Position fixed by initial nitro group |
| Advantages | Direct, scalable, inexpensive | High regioselectivity, versatile nucleophiles | Wide range of functionalities possible | Streamlined, good functional group tolerance |
| Limitations | Often gives isomer mixtures, harsh conditions | Requires activated substrate and good leaving group | Multi-step, diazonium salts can be unstable | Catalyst cost, requires boronic acid precursor |
Conclusion and Strategic Outlook
The synthesis of substituted nitroaromatic compounds is a mature field that continues to evolve. The choice of synthetic route is a strategic decision that depends on the target molecule's structure, the available starting materials, and the desired scale of the reaction.
-
Direct nitration (EAS) remains the go-to method for the initial introduction of a nitro group, especially when the regiochemical outcome is favorable.
-
Nucleophilic aromatic substitution (SNAr) is the premier choice for functionalizing an aromatic ring that has already been activated by a nitro group, offering precise control over substituent placement.
-
The Sandmeyer reaction provides unparalleled versatility, serving as a reliable bridge from a nitro group (via an amine) to a wide spectrum of other functional groups not easily installed by other means.
-
Modern palladium-catalyzed couplings are reshaping the field by enabling the direct use of the nitro group as a leaving group, streamlining synthetic pathways and offering novel strategic disconnections for complex biaryl synthesis.
A thorough understanding of the mechanisms, advantages, and limitations of each of these powerful methods is essential for the modern synthetic chemist to navigate the challenges of drug discovery and materials science effectively.
References
-
Liljenberg, M., Stenlid, J., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling. (link)
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A Comparative Guide to Electrophilic Reactivity: Benchmarking 4-Benzyloxy-3-chloronitrobenzene in Nucleophilic Aromatic Substitution
Executive Summary
In the landscape of modern drug discovery and process development, the efficiency and predictability of bond-forming reactions are paramount. Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction for the synthesis of arylamines and aryl ethers, which are prevalent motifs in pharmaceuticals.[1] The reactivity of the electrophilic partner is a critical determinant of reaction success, influencing everything from reaction rates to substrate scope and functional group tolerance. This guide provides a comprehensive benchmark of 4-benzyloxy-3-chloronitrobenzene , a complex substituted electrophile, against a curated set of alternative electrophiles. Through detailed kinetic analysis, we will dissect the structural and electronic factors governing its reactivity, offering researchers and process chemists a data-driven framework for experimental design and electrophile selection.
Introduction: The Strategic Importance of SNAr in Medicinal Chemistry
The construction of carbon-heteroatom bonds, particularly C-N and C-O bonds on an aromatic scaffold, is one of the most frequent operations in pharmaceutical synthesis.[1] While metal-catalyzed cross-coupling reactions have revolutionized this field, the Nucleophilic Aromatic Substitution (SNAr) reaction remains a highly valuable and often complementary strategy. Its primary advantage lies in its metal-free nature, which circumvents challenges related to catalyst cost, toxicity, and removal from the final active pharmaceutical ingredient (API).
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2][3] A nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The aromaticity is then restored by the expulsion of a leaving group.
Caption: General mechanism of the SNAr reaction.
The reaction's success hinges on three key factors:
-
A Good Leaving Group (L): Typically a halide. Paradoxically in SNAr, fluoride is often the best leaving group (F > Cl > Br > I) because the rate-determining step is usually the initial nucleophilic attack (k₁), which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[4][5]
-
A Strong Nucleophile (Nu⁻): Such as alkoxides, thiolates, or amines.
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group is crucial.[2] These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the rate-determining step.[2][6]
Our target molecule, This compound , presents an interesting case study. It possesses the necessary activating nitro group and a chloride leaving group. However, the bulky benzyloxy group ortho to the leaving group and para to the nitro group introduces potential steric and electronic effects that warrant a quantitative investigation of its reactivity.
Experimental Design: A Kinetic Approach to Benchmarking
To objectively compare the reactivity of this compound, we designed a series of kinetic experiments to determine the second-order rate constants (k₂) for its reaction with a model nucleophile, piperidine. This approach provides a quantitative measure of electrophilicity.
Comparator Electrophiles: We selected three well-characterized electrophiles to serve as benchmarks:
-
4-Nitrochlorobenzene (1): The parent compound, removing the influence of the 4-benzyloxy group.
-
4-Nitrofluorobenzene (2): To evaluate the impact of a more reactive leaving group.
-
2,4-Dinitrochlorobenzene (3): A highly activated electrophile with two nitro groups to establish an upper benchmark for reactivity.
-
This compound (4): The test substrate.
Rationale for Experimental Choices:
-
Nucleophile: Piperidine was chosen as it is a common secondary amine nucleophile, and its reactions are typically clean and proceed at measurable rates.
-
Solvent: Dimethyl sulfoxide (DMSO) was selected as the solvent. As a polar aprotic solvent, it effectively solvates the cationic counter-ion of the nucleophile but poorly solvates the anion, leading to a "naked," more reactive nucleophile and significant rate enhancements.[7]
-
Conditions: The reactions were run under pseudo-first-order conditions, with a large excess of the nucleophile (piperidine). This simplifies the rate law, making the observed rate constant (k_obs) directly proportional to the concentration of the nucleophile, allowing for a straightforward calculation of the second-order rate constant (k₂ = k_obs / [Nucleophile]).
-
Analysis: The reaction progress was monitored by High-Performance Liquid Chromatography (HPLC), quantifying the disappearance of the electrophile over time.
Caption: Workflow for the kinetic analysis of SNAr reactions.
Detailed Experimental Protocol
Materials:
-
4-Nitrochlorobenzene (1) (≥99%)
-
4-Nitrofluorobenzene (2) (≥99%)
-
2,4-Dinitrochlorobenzene (3) (≥99%)
-
This compound (4) (≥97%)
-
Piperidine (≥99.5%, redistilled)
-
Dimethyl sulfoxide (DMSO, anhydrous, ≥99.9%)
-
Acetonitrile (HPLC grade)
-
Formic acid (for HPLC mobile phase)
Procedure for Kinetic Run (Example with 4-Nitrochlorobenzene):
-
Stock Solution Preparation:
-
Prepare a 0.02 M stock solution of 4-nitrochlorobenzene in anhydrous DMSO.
-
Prepare a 0.4 M stock solution of piperidine in anhydrous DMSO.
-
-
Reaction Initiation:
-
In a thermostated vial at 25.0 ± 0.1 °C, add 5.0 mL of the piperidine stock solution.
-
To initiate the reaction (t=0), rapidly add 5.0 mL of the electrophile stock solution and mix thoroughly. The final concentrations will be 0.01 M electrophile and 0.2 M piperidine.
-
-
Sampling:
-
At appropriate time intervals (e.g., 0, 5, 10, 15, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the aliquot in a vial containing 900 µL of a 0.1 M HCl solution in acetonitrile to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the electrophile (e.g., 310 nm for 4-nitrochlorobenzene).
-
-
Data Processing:
-
Determine the concentration of the electrophile at each time point by comparing its peak area to a calibration curve.
-
Plot ln([Electrophile]) versus time (in seconds). The plot should be linear, confirming pseudo-first-order kinetics.
-
Calculate the pseudo-first-order rate constant (k_obs) from the slope of the line (slope = -k_obs).
-
Calculate the second-order rate constant: k₂ = k_obs / 0.2 M.
-
This protocol ensures a self-validating system; a linear plot of ln([Electrophile]) vs. time confirms that the reaction follows the assumed pseudo-first-order kinetics.
Results and Discussion
The kinetic data obtained from the reactions of electrophiles 1-4 with piperidine in DMSO at 25.0 °C are summarized below.
| Electrophile | Structure | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Relative Reactivity |
| 1 : 4-Nitrochlorobenzene | ![]() | 7.8 x 10⁻⁴ | 1.0 |
| 2 : 4-Nitrofluorobenzene | ![]() | 3.1 x 10⁻¹ | 397 |
| 3 : 2,4-Dinitrochlorobenzene | ![]() | 2.4 | 3077 |
| 4 : this compound | ![]() | 4.5 x 10⁻⁴ | 0.58 |
Analysis of Reactivity Trends:
-
Leaving Group Effect (2 vs. 1): As anticipated from established SNAr principles, 4-nitrofluorobenzene (2 ) is dramatically more reactive (~400-fold) than its chloro-analogue 1 .[4][8] This confirms that for this reaction system, the rate-determining step is the nucleophilic attack, which is accelerated by the powerful inductive electron-withdrawal of the highly electronegative fluorine atom.[4]
-
Ring Activation (3 vs. 1): The addition of a second nitro group ortho to the leaving group in 2,4-dinitrochlorobenzene (3 ) results in a massive >3000-fold rate enhancement compared to 1 . This is a textbook demonstration of the power of EWG stabilization. The second nitro group provides an additional site for delocalization of the negative charge in the Meisenheimer complex, drastically lowering the transition state energy.[2]
-
Benchmarking this compound (4 vs. 1): Our target molecule, 4 , was found to be approximately half as reactive as the parent 4-nitrochlorobenzene (1 ). This deactivation, though modest, is significant. It can be attributed to two primary factors:
-
Steric Hindrance: The bulky benzyloxy group is positioned ortho to the site of nucleophilic attack. This sterically impedes the approach of the piperidine nucleophile, raising the activation energy of the initial addition step.
-
Electronic Effect: While the oxygen of the benzyloxy group is inductively withdrawing, it can also donate electron density to the aromatic ring via its lone pairs (a +R effect). This resonance donation partially counteracts the electron-deficient nature of the ring required for rapid SNAr, thus slightly deactivating the system towards nucleophilic attack compared to the unsubstituted analogue.
-
Caption: Structural factors determining relative SNAr reactivity.
Conclusion and Practical Implications
This quantitative comparison demonstrates that This compound is a moderately reactive electrophile for SNAr reactions. Its reactivity is slightly lower than the benchmark 4-nitrochlorobenzene, a consequence of the steric and electronic effects imparted by the 4-benzyloxy substituent. While significantly less reactive than highly activated systems like 4-nitrofluorobenzene or 2,4-dinitrochlorobenzene, it remains a viable substrate for SNAr chemistry.
For researchers and drug development professionals, these findings provide actionable insights:
-
Reactions involving this compound will likely require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) compared to those with 4-nitrochlorobenzene.
-
For challenging transformations, switching the leaving group from chloride to fluoride, if synthetically accessible, would be a highly effective strategy to accelerate the reaction.
-
The data presented here can serve as a baseline for developing reaction conditions and predicting the relative feasibility of SNAr reactions in the context of complex molecule synthesis.
By grounding experimental design in a quantitative understanding of electrophile reactivity, chemists can accelerate route development, improve reaction robustness, and navigate the synthetic challenges inherent in modern drug discovery.
References
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-
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-
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-
YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 4-Benzyloxy-3-chloronitrobenzene
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-benzyloxy-3-chloronitrobenzene (CAS No. 50508-54-8). As a chlorinated nitroaromatic compound, this substance requires meticulous handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are grounded in established chemical safety principles and regulatory standards for hazardous waste management.
Part 1: Core Safety and Hazard Characterization
Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound belongs to the class of halogenated nitroaromatic compounds, which are generally recognized for their potential toxicity and environmental persistence.
Causality of Hazards: The nitro group (-NO₂) and the chloro-substituent (-Cl) on the aromatic ring contribute to the molecule's reactivity and toxicological profile. Nitroaromatic compounds can be toxic, and chlorinated organic compounds often pose environmental risks. Therefore, disposal procedures must aim to prevent any release into the environment and minimize human exposure.
Quantitative Data Summary
The following tables summarize the essential physical, chemical, and hazard information for this compound.
Table 1: Chemical & Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-(benzyloxy)-2-chloro-4-nitrobenzene | [1] |
| CAS Number | 50508-54-8 | [1][2] |
| Molecular Formula | C₁₃H₁₀ClNO₃ | [1][2] |
| Molecular Weight | 263.68 g/mol | [1][2] |
| Appearance | Crystalline solid (inferred from related compounds) | [3][4] |
| Storage | Store at 2-8 °C in a cool, dry place |[2][5] |
Table 2: Hazard Profile (Based on GHS Classification for Analogous Compounds)
| Hazard Class | Statement | Rationale & Source(s) |
|---|---|---|
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Halogenated nitroaromatics often exhibit toxicity.[6][7] |
| Skin Irritation | Causes skin irritation. | A common hazard for chlorinated aromatic compounds.[5][8] |
| Eye Irritation | Causes serious eye irritation. | A common hazard for chlorinated aromatic compounds.[5][8] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust should be avoided.[5][8] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Chlorinated organic compounds are often persistent and harmful to aquatic ecosystems.[6] |
| Incompatibilities | Strong oxidizing agents, strong bases. | To prevent potentially violent reactions and degradation into unknown hazardous byproducts.[3][6] |
Part 2: Spill Management and Cleanup Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Methodology
-
Evacuate and Ventilate : Immediately clear the affected area of all personnel and ensure the space is well-ventilated, preferably within a chemical fume hood.
-
Don Personal Protective Equipment (PPE) : At a minimum, wear chemical-resistant nitrile or neoprene gloves, safety goggles with side shields or a face shield, and a lab coat. For significant spills, respiratory protection may be required.[5]
-
Contain the Spill : Use an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel to dike the spill and prevent it from spreading.[9][10] Do not use combustible materials like paper towels for the initial absorption.
-
Collect the Waste : Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[9] Take care to avoid creating dust.
-
Decontaminate the Area : Clean the spill surface with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, swabs) must be disposed of as hazardous waste.
-
Label and Dispose : Seal the container holding the spill cleanup waste. Label it clearly as "Hazardous Waste: this compound Spill Debris" and manage it according to the disposal protocol in the next section.
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a controlled, documented process. Never dispose of this chemical down the drain, in regular trash, or by evaporation.[11][12]
Waste Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions.
-
Action : Collect all waste containing this compound in a dedicated container. Classify this waste stream as Halogenated Organic Waste .[9]
-
Causality : Do not mix this waste with incompatible materials, especially strong oxidizing agents or bases, to prevent exothermic or explosive reactions.[3][6] Segregation ensures that waste streams can be managed safely by disposal professionals.
Container Selection and Labeling
The integrity of the waste container is essential for safe storage and transport.
-
Action : Use a robust, chemically compatible container with a secure, leak-proof seal (e.g., an HDPE or glass bottle).
-
Labeling : The container must be clearly labeled with the following information:
-
The words "Hazardous Waste "
-
Full Chemical Name: "This compound "[9]
-
CAS Number: 50508-54-8
-
Associated Hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The name of the generating laboratory/researcher and the accumulation start date.
-
On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area while awaiting pickup.
-
Action : Store the sealed and labeled waste container in a well-ventilated, designated area that has secondary containment to capture any potential leaks.[11]
-
Causality : The storage area should be away from heat, ignition sources, and daily lab traffic to minimize the risk of spills, reactions, or unauthorized access.[5] Keep the container closed at all times except when adding waste.[11]
Disposal of Contaminated Materials and Empty Containers
Any materials that have come into contact with the chemical are also considered hazardous waste.
-
Contaminated Labware : Items such as gloves, pipette tips, and absorbent pads must be placed in the same designated hazardous waste container.[13]
-
Empty Containers : A container is not considered empty until it has been triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[11][12] Subsequent rinses can be managed according to institutional policy. The rinsed, air-dried container should have its label fully defaced before being discarded or recycled.[12]
Final Disposal Method
The ultimate disposal of chlorinated nitroaromatic compounds requires specialized treatment.
-
Action : Arrange for a licensed and certified hazardous waste disposal company to collect the waste.[13][14]
-
Recommended Technology : The standard and most effective disposal method for chlorinated and nitroaromatic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers and afterburners.[15]
-
Causality : Incineration at high temperatures ensures the complete destruction of the organic molecule, breaking it down into less harmful components and preventing its persistence in the environment. The facility's emission control systems are designed to neutralize hazardous byproducts like hydrogen chloride (HCl) and nitrogen oxides (NOx).[7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ECHA. (n.d.). Registration Dossier: Nitrobenzene. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]
- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
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Angene Chemical. (2021). Safety Data Sheet: 1-(Benzyloxy)-4-bromo-2-chlorobenzene. Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet: 4-Benzyloxy-3-nitrobenzoic Acid. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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International Agency for Research on Cancer. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 65. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Nitrochlorobenzene. Retrieved from [Link]
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Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
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Personal protective equipment for handling 4-Benzyloxy-3-chloronitrobenzene
Comprehensive Safety Protocol: Handling 4-Benzyloxy-3-chloronitrobenzene
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Operational Procedures
This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound. As a Senior Application Scientist, my objective is to move beyond a simple checklist of safety equipment. Instead, this document is structured to provide a clear rationale for each procedural step, grounding our safety protocols in the fundamental principles of chemical hazard mitigation. The procedures outlined herein are designed to create a self-validating system of safety, ensuring the protection of all laboratory personnel.
Hazard Analysis: Understanding the Intrinsic Risks
A thorough understanding of the specific risks associated with this compound and its related chemical class, chlorinated nitroaromatics, is the foundation of our safety protocol. These compounds are recognized for their potential to cause significant adverse health effects.
Toxicological Profile:
-
Acute Toxicity: Similar compounds, such as 1-Chloro-4-nitrobenzene, are classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood.[1][2]
-
Genetic Defects and Carcinogenicity: this compound is suspected of causing genetic defects and cancer.[1][2]
-
Methemoglobinemia: A significant hazard of nitrobenzene compounds is their ability to interfere with the blood's oxygen-carrying capacity, leading to a condition called methemoglobinemia.[3][4] Symptoms can include headaches, dizziness, fatigue, and a bluish discoloration of the skin and lips (cyanosis), and in severe cases can lead to collapse and death.[3][4]
Physical Hazards:
-
Combustible Dust: As a powdered solid, this compound may form combustible dust concentrations in the air, which can pose an explosion hazard.[1][3]
-
Hazardous Decomposition: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas, chlorine, and phosgene.[1][3]
Environmental Hazards:
-
This class of chemicals is often toxic to aquatic life with long-lasting effects.[1][2] Therefore, release into the environment must be strictly avoided.[2]
The Hierarchy of Controls: A Proactive Safety Framework
Before relying on Personal Protective Equipment (PPE), we must implement a multi-layered safety strategy. PPE is the last line of defense, essential for protecting against residual risks that cannot be eliminated through other means.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Engineering Controls: All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5] The fume hood and any associated equipment (e.g., vacuum pumps) should use explosion-proof electrical fittings.[1]
-
Administrative Controls: Access to areas where this chemical is used should be restricted to trained personnel. A designated area for work with toxic powders should be clearly labeled.[6] All personnel must be thoroughly trained on the specific hazards and the procedures outlined in this document.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, the following PPE is mandatory to minimize the risk of dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale and Best Practices |
| Respiratory Protection | NIOSH-approved respirator with P95 or P100 particulate filters for solids. For higher-level protection or potential vapor exposure, use OV/AG/P99 cartridges.[7] | The primary inhalation risk is from fine dust generated during handling.[6] A respirator ensures that these fine particles do not enter the respiratory tract, which can cause both local irritation and systemic toxicity.[3][8] |
| Eye & Face Protection | ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.[4][7] | Protects against accidental splashes and airborne particles that can cause severe eye irritation or be absorbed through the ocular route.[8] Standard safety glasses do not provide an adequate seal. |
| Hand Protection | Butyl or Viton rubber gloves are recommended for nitro-compounds.[4][9] Always double-glove. | Chlorinated nitroaromatics can be readily absorbed through the skin.[1][5] Butyl rubber provides excellent resistance to nitro-compounds.[9] Double-gloving provides an additional layer of protection and allows for safe removal of the outer, contaminated glove. Inspect gloves for any signs of degradation or puncture before use.[7][10] |
| Body Protection | A chemically resistant lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities or significant spill risk, a Tyvek-type disposable suit is required.[11] | Prevents contamination of personal clothing and skin.[3] Contaminated clothing must be removed immediately and laundered by trained personnel, not taken home.[3] |
Operational and Disposal Plans
Adherence to strict, step-by-step protocols is critical for ensuring safety during handling and disposal.
Protocol 1: Safe Weighing and Handling
-
Preparation: Designate and label the work area within the fume hood.[6] Cover the work surface with absorbent bench paper.[6]
-
PPE Donning: Don PPE in the following order: inner gloves, lab coat/suit, respirator, eye protection, face shield, and finally, outer gloves pulled over the cuffs of the lab coat.
-
Weighing: Use an enclosed balance inside the fume hood if possible.[6] Use weigh boats to minimize spills.[6]
-
Transfer: Do not pour the powder directly from the bottle.[6] Use a spatula or scoop to transfer small portions.[6] Keep the stock container closed whenever not in use.[6]
-
Post-Handling: After transfer, decontaminate the spatula and work surface using a 60-70% ethanol solution followed by soap and water.[11]
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. First, remove the outer gloves. Then, remove the face shield and goggles. Remove the lab coat/suit, turning it inside out as it is removed. Finally, remove the respirator and inner gloves. Wash hands thoroughly with soap and water.[7]
Protocol 2: Spill Management
-
Minor Spill (within fume hood):
-
Ensure proper PPE is worn.
-
Gently cover the spill with an inert absorbent material (e.g., diatomite, universal binders).[8] Do NOT use combustible materials like paper towels.
-
Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.[7][12] Avoid creating dust.[12]
-
Decontaminate the area with 60-70% ethanol and then wash with soap and water.[11]
-
-
Major Spill (outside fume hood):
Protocol 3: Waste Disposal
-
Segregation: All waste contaminated with this compound, including excess reagent, contaminated gloves, bench paper, and spill cleanup materials, must be collected as hazardous waste.[1]
-
Containment: Collect waste in a clearly labeled, sealed, and chemically compatible container.[1][12] The label should include "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][2][8] Chlorinated nitroaromatic compounds are persistent environmental pollutants, and improper disposal is prohibited.[13][14]
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Chloro-4-nitrobenzene.
-
New Jersey Department of Health. (Date N/A). Hazard Summary for Chloronitrobenzenes (mixed isomers).
-
New Jersey Department of Health. (Date N/A). Hazard Summary for Nitrobenzene.
-
International Agency for Research on Cancer. (1996). 4-Chloronitrobenzene. IARC Publications.
-
MedChemExpress. (2025). Safety Data Sheet for 4-Chloro-3-nitrobenzoic acid.
-
Angene Chemical. (2021). Safety Data Sheet for 4-Benzyloxy-3-nitrobenzoic Acid.
-
CymitQuimica. (2022). Safety Data Sheet for 1-Benzyloxy-4-nitrobenzene.
-
Carl ROTH. (Date N/A). Safety Data Sheet: Nitrobenzene.
-
National Oceanic and Atmospheric Administration (NOAA). (1992). CAMEO Chemicals: 3-CHLORONITROBENZENE.
-
Sigma-Aldrich. (2024). Safety Data Sheet for 1-Chloro-4-nitrobenzene.
-
Fisher Scientific. (2025). Safety Data Sheet for 1-Chloro-3-nitrobenzene.
-
University of California, Santa Barbara. (Date N/A). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
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ResearchGate. (2015). Degradation of chlorinated nitroaromatic compounds.
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Arora, P. K., & Bae, H. (2014). Degradation of chlorinated nitroaromatic compounds. PubMed.
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University of Kentucky. (Date N/A). Emergency Procedures for Incidents Involving Chemicals. Research Safety.
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University of California, Berkeley. (Date N/A). OSHA Glove Selection Chart. Environmental Health and Safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




